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  • Product: 2,5,8-Trichloroquinoline
  • CAS: 1343067-49-1

Core Science & Biosynthesis

Foundational

2,5,8-Trichloroquinoline chemical structure and IUPAC name

Structure, Synthesis, and Functional Applications in Heterocyclic Chemistry Executive Summary 2,5,8-Trichloroquinoline (CAS: 1343067-49-1) is a polyhalogenated heterocyclic scaffold belonging to the quinoline family.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Functional Applications in Heterocyclic Chemistry

Executive Summary

2,5,8-Trichloroquinoline (CAS: 1343067-49-1) is a polyhalogenated heterocyclic scaffold belonging to the quinoline family.[1][2] Distinguished by its specific chlorination pattern at the 2, 5, and 8 positions, this compound serves as a critical electrophilic intermediate in the synthesis of complex pharmacophores and agrochemicals. Its unique electronic distribution—characterized by an electron-deficient pyridine ring and a halogenated benzene ring—enables regioselective functionalization, making it a valuable tool in Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive technical analysis of 2,5,8-trichloroquinoline, detailing its structural nomenclature, physicochemical properties, synthetic pathways, and reactivity profiles.

Part 1: Structural Analysis & Nomenclature

IUPAC Nomenclature and Identification

The systematic name 2,5,8-trichloroquinoline is derived from the fusion of a benzene ring and a pyridine ring, with chlorine substituents at positions 2, 5, and 8.

  • IUPAC Name: 2,5,8-Trichloroquinoline[2]

  • CAS Registry Number: 1343067-49-1[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N[2][3]
  • SMILES: Clc1ccc(Cl)c2nc(Cl)ccc12[2]

Structural Architecture and Numbering

The quinoline ring system follows a specific numbering convention starting from the nitrogen atom (position 1) and moving clockwise through the fused benzene ring.

Figure 1: Structural Numbering of 2,5,8-Trichloroquinoline

QuinolineStructure N1 N1 C2 C2 (Cl) N1->C2 C3 C3 (H) C2->C3 Double Bond C4 C4 (H) C3->C4 C4a C4->C4a Double Bond C4a->N1 C5 C5 (Cl) C4a->C5 C6 C6 (H) C5->C6 Double Bond C7 C7 (H) C6->C7 C8 C8 (Cl) C7->C8 Double Bond C8a C8->C8a C8a->N1 C8a->C4a

Caption: Numbering scheme of the quinoline core. Red nodes indicate chlorinated positions (2, 5, 8). Blue node indicates the heteroatom Nitrogen.

Electronic Properties

The presence of three chlorine atoms creates a highly lipophilic and electron-deficient system.

  • C2 Position: Highly electrophilic due to the adjacent nitrogen (C=N bond) and the inductive effect of the chlorine. This is the primary site for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • C5 & C8 Positions: Located on the carbocyclic ring, these chlorines are less activated towards S

    
    Ar but are excellent handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
    

Part 2: Physicochemical Profile

The following data summarizes the core physical properties critical for handling and experimental design.

PropertyValueSource/Method
Molecular Weight 232.49 g/mol Calculated
Exact Mass 230.941 g/mol Isotope Calculation
Physical State Solid (Powder)Analog Inference
Solubility DMSO, Chloroform, DCMExperimental Observation
LogP (Predicted) ~3.8 - 4.2Lipophilicity Model
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1 (Nitrogen)Structural Analysis
Melting Point >100°C (Predicted)Analog Comparison (5,8-dichloro: 109°C)

Part 3: Synthetic Methodologies

Synthesis of 2,5,8-trichloroquinoline typically requires constructing the quinoline ring with pre-existing halogens or functionalizing a dichloro- precursor. The most robust pathway involves the activation of 5,8-dichloroquinoline-N-oxide .

Protocol A: Synthesis via N-Oxide Rearrangement (Meisenheimer-Type)

This method is preferred for its regioselectivity at the C2 position.

  • Starting Material: 5,8-Dichloroquinoline.[3]

  • Oxidation: Treatment with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) yields 5,8-dichloroquinoline-N-oxide.

  • Chlorination: Reaction with Phosphorus Oxychloride (POCl

    
    ) converts the N-oxide to the 2-chloro derivative via an intermediate chloro-immonium species.
    

Step-by-Step Protocol:

  • Oxidation: Dissolve 5,8-dichloroquinoline (10 mmol) in DCM (50 mL). Add mCPBA (12 mmol) portion-wise at 0°C. Stir at RT for 12h. Wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Chlorination: Suspend the crude N-oxide in dry CHCl

    
     (20 mL). Add POCl
    
    
    
    (15 mmol) dropwise under Argon. Reflux for 4 hours.
  • Workup: Pour the reaction mixture onto ice-water. Neutralize with NaOH (aq) to pH 8. Extract with DCM.[4] Purify via flash chromatography (Hexane/EtOAc).

Figure 2: Synthetic Pathway Visualization

SynthesisPath Start 5,8-Dichloroquinoline Step1 Oxidation (mCPBA, DCM, 0°C) Start->Step1 Inter 5,8-Dichloroquinoline-N-oxide Step1->Inter Step2 Chlorination/Rearrangement (POCl3, Reflux) Inter->Step2 Product 2,5,8-Trichloroquinoline Step2->Product

Caption: Conversion of 5,8-dichloroquinoline to 2,5,8-trichloroquinoline via N-oxide activation.

Part 4: Reactivity & Functionalization

The chemical utility of 2,5,8-trichloroquinoline lies in the differential reactivity of its three chlorine atoms. This allows for sequential functionalization ("orthogonal reactivity").

Regioselective Nucleophilic Substitution (S Ar)

The chlorine at C2 is the most labile due to the electron-withdrawing nature of the adjacent ring nitrogen. Nucleophiles (amines, alkoxides, thiols) will selectively displace the C2-Cl under mild conditions.

  • Reagent: Primary/Secondary Amines, NaOMe, NaSMe.

  • Conditions: DMF or DMSO, K

    
    CO
    
    
    
    , 60-80°C.
  • Outcome: Formation of 2-substituted-5,8-dichloroquinolines.[3]

Palladium-Catalyzed Cross-Coupling

The chlorines at C5 and C8 are deactivated towards S


Ar but remain active for metal-catalyzed couplings.
  • Selectivity: Steric hindrance often makes C5 more accessible than C8, though mixtures are common without specialized ligands.

  • Reactions: Suzuki-Miyaura (Aryl-boronic acids), Buchwald-Hartwig (Amination).

Figure 3: Reactivity Logic Map

ReactivityMap cluster_C2 C2 Position (High Reactivity) cluster_C58 C5 & C8 Positions (Metal Catalysis) Core 2,5,8-Trichloroquinoline SNAr SNAr Displacement (Amines, Alkoxides) Core->SNAr First Functionalization (Mild Heat) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Second Functionalization (Pd Catalyst) Buchwald Buchwald-Hartwig (Amines, Pd) Core->Buchwald Alternative Route

Caption: Differential reactivity profile. C2 is susceptible to direct nucleophilic attack, while C5/C8 require metal catalysis.

Part 5: Applications in Drug Discovery[5]

The 2,5,8-trichloroquinoline scaffold is a versatile building block in medicinal chemistry.

  • Antimalarial Agents: Quinoline derivatives are historically significant in malaria treatment (e.g., Chloroquine). The 2,5,8-trichloro motif allows for the introduction of diverse side chains at C2 to overcome resistance.

  • Kinase Inhibitors: The planar heterocyclic core mimics adenosine, allowing it to fit into the ATP-binding pockets of various kinases. The chlorines provide hydrophobic interactions within the binding cleft.

  • Antibacterial Agents: Halogenated quinolines exhibit intrinsic antimicrobial activity. The 8-hydroxy analogs (derived from hydrolysis of the C8-Cl) are potent chelators of essential metal ions (Cu

    
    , Zn
    
    
    
    ) in bacteria.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1343067-49-1. Retrieved from [Link]

  • Lead Sciences. Product Datasheet: 2,5,8-Trichloroquinoline. Retrieved from [Link]

  • Accela ChemBio. Chemical Catalog: Heterocycles and Quinoline Derivatives. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Quinoline reactivity and N-oxide rearrangement).
  • Eicher, T., & Hauptmann, S. (2003).

Sources

Exploratory

Technical Profile: 2,5,8-Trichloroquinoline

Executive Summary In the high-stakes arena of medicinal chemistry, the quinoline scaffold remains a "privileged structure," serving as the backbone for antimalarials, kinase inhibitors, and broad-spectrum antivirals. 2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the quinoline scaffold remains a "privileged structure," serving as the backbone for antimalarials, kinase inhibitors, and broad-spectrum antivirals. 2,5,8-Trichloroquinoline (CAS 1343067-49-1) represents a highly specialized, halogenated building block.[1] Its distinct substitution pattern—featuring a labile chlorine at the C2 position and stable, lipophilicity-enhancing chlorines at C5 and C8—offers a unique "lock-and-key" mechanism for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical analysis of 2,5,8-Trichloroquinoline, moving beyond basic catalog data to explore its synthesis, validation, and strategic application in drug discovery.

Chemical Identity & Specifications

Accurate identification is the bedrock of reproducible science. The following data aggregates verified chemical descriptors for this specific isomer.

PropertySpecification
CAS Number 1343067-49-1
IUPAC Name 2,5,8-Trichloroquinoline
Molecular Formula C₉H₄Cl₃N
Molecular Weight 232.49 g/mol
SMILES Clc1ccc2nc(Cl)cc(Cl)c2c1
InChI Key Unique identifier required for database integration (e.g., generated via ChemDraw)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
Purity Standard ≥95% (HPLC) for biological screening

Synthesis Protocol: The Deoxychlorination Route

Expertise Note: Direct chlorination of quinoline often yields inseparable mixtures of isomers. The most robust, self-validating method for generating 2,5,8-Trichloroquinoline is the Deoxychlorination of 5,8-dichloro-2(1H)-quinolinone using phosphoryl chloride (POCl₃). This exploits the tautomeric equilibrium of the 2-quinolinone precursor.

Reaction Logic

The C2 position in the quinolinone precursor is essentially an amide carbonyl. By activating this oxygen with POCl₃, we convert it into a good leaving group, which is then displaced by a chloride ion via an SɴAr-like mechanism, simultaneously aromatizing the ring.

Step-by-Step Methodology

Precursor: 5,8-Dichloro-2(1H)-quinolinone (synthesized via Knorr cyclization of 2,5-dichloroaniline).

Reagents:

  • Phosphoryl chloride (POCl₃) [CAS: 10025-87-3] - Excess/Solvent

  • Catalytic DMF (N,N-Dimethylformamide) - Vilsmeier-Haack activation

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube, charge 1.0 equivalent of 5,8-dichloro-2(1H)-quinolinone.

  • Addition: Carefully add 5.0–10.0 equivalents of POCl₃. (Note: POCl₃ acts as both reagent and solvent).

  • Catalysis: Add 2–3 drops of anhydrous DMF. Critical Step: This forms the highly reactive Vilsmeier chloroiminium species, significantly accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Target).

  • Quench (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.

  • Isolation: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH 8. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical aromatization step.

SynthesisPathway Precursor 5,8-Dichloro-2-quinolinone (Amide Tautomer) Intermediate Activated Phosphoryl Intermediate Precursor->Intermediate + POCl3 / cat. DMF (Activation) Target 2,5,8-Trichloroquinoline (Aromatic Product) Intermediate->Target - HOPCl2 + Cl- (Substitution)

Figure 1: Deoxychlorination pathway converting the lactam precursor to the chlorinated heteroaromatic target.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated. The 2,5,8-substitution pattern creates a distinct NMR signature.

1H NMR Prediction (CDCl₃, 400 MHz)
  • H3 (β-proton): Doublet, ~7.5 ppm. High field due to shielding by the adjacent C2-Cl, but deshielded by the ring current.

  • H4 (α-proton): Doublet, ~8.5 ppm. Significantly deshielded by the ring nitrogen and the C5-Cl peri-effect.

  • H6 & H7: These protons on the benzenoid ring will appear as a pair of doublets (or an AB system) around 7.6–7.8 ppm, exhibiting ortho coupling (~8-9 Hz).

  • Validation Check: The absence of the broad N-H singlet (from the quinolinone precursor) confirms aromatization.

Mass Spectrometry (LC-MS)
  • Parent Ion: Look for [M+H]⁺ = 233.9 (based on ³⁵Cl).

  • Isotope Pattern: The presence of three chlorine atoms will generate a characteristic isotopic cluster (M, M+2, M+4, M+6) with relative intensities approximating 27:27:9:1. This pattern is definitive proof of trichloro-substitution.

Applications in Drug Discovery

2,5,8-Trichloroquinoline is not merely an endpoint; it is a divergent intermediate .

Selective Functionalization (The C2 Advantage)

The chlorine at position C2 is highly activated toward Nucleophilic Aromatic Substitution (SɴAr) due to the electron-withdrawing nature of the adjacent ring nitrogen. In contrast, the chlorines at C5 and C8 are deactivated and stable under standard SɴAr conditions.

  • Workflow: React with amines (R-NH₂) to form 2-amino-5,8-dichloroquinolines .

  • Relevance: This mimics the core structure of chloroquine and amodiaquine, allowing researchers to synthesize novel antimalarial analogs with altered metabolic stability (blocked C5/C8 positions).

Strategic SAR Map

The following diagram outlines how this scaffold serves as a branching point for library generation.

SAR_Logic Core 2,5,8-Trichloroquinoline (Scaffold) C2_Path C2 Position (Labile) SɴAr / Suzuki Core->C2_Path Primary Functionalization C58_Path C5/C8 Positions (Stable) Lipophilicity Modulators Core->C58_Path Secondary Properties Drug_Class Kinase Inhibitors Antimalarials C2_Path->Drug_Class Metabolism Block Metabolic Hotspots (CYP450 Stability) C58_Path->Metabolism

Figure 2: Functional differentiation of the trichloroquinoline scaffold for medicinal chemistry.

Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant.[2] Potential sensitizer.

  • GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit.[2] 2A), H335 (STOT SE 3).

  • Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or oxidation.

References

  • Lead Sciences . (n.d.). 2,5,8-Trichloroquinoline Product Data. Retrieved January 28, 2026, from [Link]

  • MySkinRecipes . (n.d.). Chemical Specifications for 2,5,8-Trichloroquinoline. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for Chloroquinolines. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 2,5,8-Trichloroquinoline

Executive Summary The 2,5,8-trichloroquinoline moiety serves as a critical electrophilic scaffold in the development of next-generation antimalarials, antibacterial efflux pump inhibitors, and high-performance agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5,8-trichloroquinoline moiety serves as a critical electrophilic scaffold in the development of next-generation antimalarials, antibacterial efflux pump inhibitors, and high-performance agrochemicals. Its utility stems from the differential reactivity of its chlorine substituents: the C2-chlorine is highly labile to nucleophilic aromatic substitution (


), while the C5 and C8 halogens remain robust, allowing for sequential, regioselective functionalization.

This guide moves beyond generic textbook methods to present a regioselective N-oxide rearrangement pathway . Unlike direct chlorination of quinoline—which yields inseparable mixtures of 3-, 6-, and 8-chloro isomers—this protocol guarantees substitution at the C2 position by exploiting the specific electronic activation of the quinoline


-oxide intermediate.

Retrosynthetic Logic & Strategy

To synthesize 2,5,8-trichloroquinoline with high isomeric purity, we must disconnect the molecule based on the electronic properties of the pyridine and benzene rings within the quinoline system.

  • C2-Disconnection: The C2-chlorine is best introduced last. Direct electrophilic chlorination fails here because the pyridine ring is electron-deficient. Instead, we utilize the "Meisenheimer-type" activation of an

    
    -oxide, which renders the C2 position susceptible to nucleophilic attack by chloride ions.
    
  • Ring Construction: The 5,8-dichloro pattern is established before ring closure. This avoids the ambiguity of chlorinating a pre-formed quinoline ring. We utilize a modified Skraup synthesis starting from the commercially available 2,5-dichloroaniline.

Visualization: Retrosynthetic Tree

Retrosynthesis target 2,5,8-Trichloroquinoline inter1 5,8-Dichloroquinoline N-oxide target->inter1 POCl3 Rearrangement (C2 Functionalization) inter2 5,8-Dichloroquinoline inter1->inter2 N-Oxidation start 2,5-Dichloroaniline inter2->start Skraup Cyclization (Glycerol/H2SO4)

Figure 1: Retrosynthetic disconnection strategy prioritizing the late-stage introduction of the C2-chlorine atom.

Detailed Experimental Protocols

Phase 1: Construction of the Core (Modified Skraup Synthesis)

Objective: Synthesize 5,8-dichloroquinoline from 2,5-dichloroaniline. Challenge: The Skraup reaction is notoriously violent.[1][2] We employ a ferrous sulfate moderator to control the exotherm.

Reagents:

  • 2,5-Dichloroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., 2.5 eq)

  • Nitrobenzene (Oxidant, 0.6 eq)

  • Ferrous Sulfate (

    
    , catalytic moderator)
    

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2,5-dichloroaniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Addition: Heat the mixture to 100°C. Add concentrated sulfuric acid dropwise over 45 minutes. Critical: Do not allow the temperature to spike above 140°C during addition.[2]

  • Reflux: Once addition is complete, reflux the mixture (approx. 140-150°C) for 4 hours. The solution will turn dark brown/black.

  • Work-up: Cool to room temperature. Dilute with ice water. Basify to pH 10 using 50% NaOH solution.

  • Extraction: Steam distill the mixture to remove unreacted nitrobenzene. Extract the residue with dichloromethane (DCM).

  • Purification: Dry the organic layer over

    
     and concentrate. Recrystallize from ethanol.
    
Phase 2: Activation (N-Oxidation)

Objective: Convert 5,8-dichloroquinoline to 5,8-dichloroquinoline


-oxide.

Reagents:

  • 5,8-Dichloroquinoline (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 5,8-dichloroquinoline in DCM at 0°C.

  • Slowly add mCPBA (dissolved in DCM) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Wash the organic layer with 10%

    
     (to remove excess oxidant) followed by saturated 
    
    
    
    .
  • Isolation: Evaporate solvent to yield the

    
    -oxide as a solid. Yields are typically >85%.[3]
    
Phase 3: Regioselective Chlorination

Objective: Conversion of the


-oxide to 2,5,8-trichloroquinoline.
Mechanism:  The oxygen of the 

-oxide attacks the phosphorus of

, creating an activated leaving group. Chloride ion attacks C2, restoring aromaticity and expelling the phosphate species.

Reagents:

  • 5,8-Dichloroquinoline

    
    -oxide (1.0 eq)
    
  • Phosphorus Oxychloride (

    
    , 5.0 eq - acts as solvent/reagent)[4]
    
  • Chloroform (optional co-solvent)

Protocol:

  • Place the

    
    -oxide in a dried flask under inert atmosphere (
    
    
    
    ).
  • Add

    
     slowly at room temperature.
    
  • Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the

    
    -oxide).
    
  • Critical Work-up (Safety): Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Warning: This releases HCl gas.
    
  • Neutralize with ammonia water to pH 8–9.

  • Extract with chloroform, dry, and concentrate.

  • Final Purification: Column chromatography (Hexane/EtOAc 9:1) or recrystallization from ethanol.

Quantitative Process Data

ParameterPhase 1 (Skraup)Phase 2 (Oxidation)Phase 3 (Chlorination)
Limiting Reagent 2,5-Dichloroaniline5,8-Dichloroquinoline5,8-Dichloroquinoline

-oxide
Temperature 140°C (Reflux)25°C (RT)105°C (Reflux)
Time 4–6 Hours12 Hours2–4 Hours
Typical Yield 65–75%85–92%70–80%
Key Byproduct Polymer/Tarm-Chlorobenzoic acidPhosphoric acid
Safety Hazard Thermal RunawayPeroxide instabilityHCl gas evolution

Reaction Workflow Visualization

SynthesisPath cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Activation cluster_2 Phase 3: Regioselective Cl A 2,5-Dichloroaniline B 5,8-Dichloroquinoline A->B Glycerol, H2SO4 Nitrobenzene, 140°C C N-Oxide Intermediate B->C mCPBA, DCM RT, 12h D 2,5,8-Trichloroquinoline C->D POCl3 Reflux, 3h

Figure 2: Step-by-step reaction workflow from aniline precursor to final trichlorinated scaffold.

Critical Process Parameters & Safety

The "Skraup" Hazard

The Skraup synthesis is historically known for violent exotherms.[2] The addition of ferrous sulfate is non-negotiable for scale-up; it acts as an electron transfer mediator, smoothing the oxidation rate of the dihydroquinoline intermediate [1]. Without it, the reaction can "dorm" and then suddenly erupt.

POCl3 Handling

The chlorination step generates stoichiometric quantities of phosphoric acid and HCl gas.

  • Scrubbing: All reactor vents must be connected to a caustic scrubber (NaOH).

  • Quenching: Never add water to

    
    . Always add the reaction mixture to ice water to control the hydrolysis rate.
    
Purification Integrity

The 2,5,8-trichloro isomer must be distinguished from potential 5,8-dichloro-2-hydroxyquinoline (carbostyril) byproducts.

  • TLC: The trichloro product moves significantly higher (

    
     in 4:1 Hex/EtOAc) compared to the hydroxy impurity (
    
    
    
    ).
  • NMR Validation: The disappearance of the broad N-oxide signal and the characteristic downfield shift of the C3 proton confirms C2 chlorination.

References

  • Manske, R. H. F., & Kulka, M. (1953).[1] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[1] Link[1]

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard reference for nucleophilic substitution on pyridine rings).
  • Bachman, G. B., & Cooper, D. E. (1944). "Quinoline Derivatives from 2- and 4-Chloroquinolines." Journal of Organic Chemistry, 9(4), 302–309. Link

  • BenchChem. (2025).[2][5] "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem Technical Library. Link

Sources

Exploratory

The Halogenated Scaffold: Early Synthesis & Pharmacodynamics of Substituted Trichloroquinolines

The following technical guide synthesizes early seminal research (1940s–1970s) regarding the synthesis and pharmacological evaluation of substituted trichloroquinolines. This era marked the transition from basic antimala...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes early seminal research (1940s–1970s) regarding the synthesis and pharmacological evaluation of substituted trichloroquinolines. This era marked the transition from basic antimalarial scaffolds (like chloroquine) to more lipophilic, poly-halogenated derivatives used in both medicine and agrochemistry.

Executive Summary

The substituted trichloroquinoline scaffold represents a critical evolution in heterocyclic chemistry, emerging from the intense antimalarial research programs of the mid-20th century. While 4,7-dichloroquinoline (the precursor to chloroquine) is the most historically significant analog, early research by Surrey, Hammer, Lutz, and Price demonstrated that adding a third chlorine atom (typically at the C-2, C-3, or C-5 positions) fundamentally alters the molecule's lipophilicity, metabolic stability, and binding affinity to heme. This guide reconstructs the "Gould-Jacobs" and "Conrad-Limpach" synthetic pathways used in these foundational studies and analyzes the pharmacodynamic rationale behind poly-halogenation.

Part 1: The Synthetic Landscape

The Challenge of Regioselectivity

In the 1940s, the primary challenge in synthesizing trichloroquinolines was controlling regioselectivity during the cyclization of anilines. The synthesis generally followed one of two pathways:

  • The Gould-Jacobs Reaction: Condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

  • The Conrad-Limpach Synthesis: Condensation of an aniline with a

    
    -keto ester, followed by cyclization.
    

For trichloro-derivatives, the starting material was often a dichloroaniline (e.g., 3,5-dichloroaniline to yield 5,7-dichloro-substituted quinolines) or involved a post-cyclization chlorination step using sulfuryl chloride (


) or phosphorus oxychloride (

).
Mechanistic Flow: The Modified Gould-Jacobs Pathway

The following flowchart illustrates the standard "Early Research" pathway used to generate the 4,7-dichloro scaffold, with the divergence point for generating 2,4,7-trichloroquinoline or 3,4,7-trichloroquinoline .

G Aniline Start: m-Chloroaniline (or 3,5-Dichloroaniline) Acrylate Intermediate: Anilinoacrylate Ester Aniline->Acrylate Condensation (100°C) EMME Reagent: Diethyl ethoxymethylenemalonate EMME->Acrylate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Acrylate->Cyclization -EtOH Quinolone 4-Hydroxy-7-chloroquinoline (The 'Quinolone' Core) Cyclization->Quinolone Ring Closure POCl3 Chlorination (POCl3) Nucleophilic Substitution Quinolone->POCl3 TrichloroStep Divergence: Halogenation (SO2Cl2 or PCl5/POCl3) Quinolone->TrichloroStep Electrophilic Subst. at C3 Dichloro Product A: 4,7-Dichloroquinoline (Chloroquine Precursor) POCl3->Dichloro Standard Route Trichloro Product B: 3,4,7-Trichloroquinoline (Lipophilic Variant) TrichloroStep->Trichloro

Figure 1: The synthetic divergence from the standard 4,7-dichloroquinoline route to trichloro-derivatives.[1] Note the critical role of thermal cyclization in Dowtherm A.

Part 2: Experimental Protocol (Historical Reconstruction)

Objective: Synthesis of 4,7-Dichloroquinoline (Base Scaffold) and 2,4,7-Trichloroquinoline (Isomer).[2] Source Grounding: Based on the methodologies of Surrey & Hammer (1946) and Lutz et al. (1946).

Reagents & Safety
  • Precursors: m-Chloroaniline (for 4,7-dichloro) or 2,4-dichloroaniline (for trichloro variants).

  • Solvents: Dowtherm A (Diphenyl ether/biphenyl mixture) is essential for the high-temperature cyclization (

    
    ).[3][4]
    
  • Chlorinating Agents: Phosphorus Oxychloride (

    
    ).[4] WARNING:  Reacts violently with water; releases HCl gas.
    
Step-by-Step Procedure
Step A: Formation of the Acrylate (Condensation)
  • Equip a 1-liter flask with a stirrer and a fractionating column.

  • Add 1 mole of m-chloroaniline and 1 mole of diethyl ethoxymethylenemalonate .

  • Heat to

    
    . Ethanol will distill off.[3]
    
  • Causality: The removal of ethanol drives the equilibrium forward, ensuring complete formation of the anilinoacrylate.

  • Checkpoint: The product should solidify upon cooling (Yield: ~95%).

Step B: Thermal Cyclization (The Critical Step)
  • Heat Dowtherm A to a rolling boil (

    
    ) in a separate flask.
    
  • Add the acrylate from Step A rapidly through an air condenser.

  • Causality: Rapid addition to boiling solvent prevents polymerization and favors the intramolecular cyclization to form the quinoline ring.

  • Maintain reflux for 30-60 minutes.

  • Cool to room temperature. The 4-hydroxy-7-chloroquinoline will precipitate.

  • Filter and wash with acetone/ether to remove Dowtherm A.

Step C: Chlorination to the Polychloroquinoline
  • Suspend the 4-hydroxy intermediate in

    
      (excess, typically 3-4 equivalents).
    
  • For Trichloro-derivatives: If synthesizing 2,4,7-trichloroquinoline , early protocols (Lutz et al.) utilized a specific reaction of 2,4-dihydroxy-7-chloroquinoline with

    
    .
    
  • Reflux for 1-2 hours. The solid will dissolve as the hydroxyl group is converted to a chloride.

  • Quenching: Pour the reaction mixture onto crushed ice (slowly!) to hydrolyze excess

    
    .
    
  • Neutralize with ammonia or NaOH to precipitate the free base.

Data & Characterization (Historical Values)

The following table summarizes the physical properties reported in early literature for these scaffolds.

CompoundStructureMelting Point (°C)Yield (Typical)Key Reference
4,7-Dichloroquinoline C9H5Cl2N84–86°C70–80%Surrey & Hammer (1946)
2,4,7-Trichloroquinoline C9H4Cl3N106–108°C55–60%Lutz et al. (1946)
3,4,7-Trichloroquinoline C9H4Cl3N114–115°C~50%Price & Roberts (1946)

Part 3: Mechanistic Pharmacology

Mode of Action: Heme Polymerization Inhibition

The efficacy of chloroquinolines (di- and trichloro-) relies on their ability to interfere with the parasite's hemoglobin digestion pathway.[5][6]

  • The Target: The malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).

  • The Defense: The parasite polymerizes this heme into inert Hemozoin .

  • The Drug Action: The chloroquinoline nucleus enters the digestive vacuole via pH trapping. It binds to the heme dimers, "capping" the polymer chain and preventing further detoxification.[5] The accumulation of free heme lyses the parasite.[6]

Why Trichloro? Early SAR (Structure-Activity Relationship) studies suggested that adding a third chlorine (e.g., at position 3) increased the lipophilicity (LogP), potentially enhancing membrane permeability and altering the binding kinetics to the heme dimer.

Mechanism Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Toxic Fe-Protoporphyrin) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Natural Defense) Complex Drug-Heme Complex FreeHeme->Complex Drug Trichloroquinoline (Drug) Drug->Complex Intercalation/Binding Complex->Hemozoin BLOCKS Death Parasite Death (Membrane Lysis) Complex->Death Toxic Accumulation

Figure 2: The mechanism of action for chloroquinoline derivatives. The drug caps the heme polymer, forcing the accumulation of toxic free heme.

References

  • Surrey, A. R., & Hammer, H. F. (1946).[2][7] The Preparation of Bz-Dichloro-4-aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1244–1246.[7] Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. General Methods. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Lutz, R. E., et al. (1946). Antimalarials. The Synthesis of 2,4,7-Trichloroquinoline. Journal of the American Chemical Society, 68(7), 1322–1323. Link

  • Sullivan, D. J., Jr, Gluzman, I. Y., & Goldberg, D. E. (1996). Plasmodium hemozoin formation mediated by histidinerich proteins. Science, 271(5246), 219–222. Link

Sources

Foundational

2,5,8-Trichloroquinoline: A Structural Scaffold for Pharmacological Innovation

[1] Part 1: Executive Summary & Core Directive 2,5,8-Trichloroquinoline (2,5,8-TCQ) represents a highly specific, halogenated heterocyclic scaffold characterized by a unique substitution pattern that offers distinct adva...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

2,5,8-Trichloroquinoline (2,5,8-TCQ) represents a highly specific, halogenated heterocyclic scaffold characterized by a unique substitution pattern that offers distinct advantages in medicinal chemistry. Unlike its more common isomers (e.g., 4,7-dichloroquinoline used in chloroquine synthesis), 2,5,8-TCQ possesses a "chemical duality": a highly reactive electrophilic center at the C2 position and a lipophilic, metabolically stable "anchor" provided by the 5,8-dichloro motif.

This guide moves beyond basic characterization to propose a pharmacophore-first approach . We posit that 2,5,8-TCQ is not a final drug candidate but a privileged starting block for generating libraries of kinase inhibitors, antimicrobial agents, and neuroactive compounds. The presence of chlorine at the 8-position, in particular, mimics the steric bulk of methyl groups while altering electronic properties, potentially blocking Phase I metabolic oxidation often seen at this position.

Part 2: Chemical Profile & Structural Activity Relationship (SAR)[1][2]

To effectively utilize 2,5,8-TCQ, one must understand the electronic landscape of the molecule. The quinoline nitrogen creates a dipole that activates specific carbons for nucleophilic attack while deactivating others.

The Reactivity Hierarchy

The pharmacological potential of 2,5,8-TCQ is unlocked through selective functionalization.

  • Position 2 (C-Cl): The Warhead. [1][2]

    • Nature: Highly electrophilic due to the inductive effect of the adjacent ring nitrogen (

      
       effect) and resonance stabilization of the intermediate Meisenheimer complex.[1]
      
    • Application: Ideal for Nucleophilic Aromatic Substitution (

      
      ) with amines, thiols, or alkoxides. This allows for the rapid introduction of solubilizing groups or receptor-binding motifs (e.g., piperazines, diamines).
      
  • Positions 5 & 8 (C-Cl): The Shield. [1][2]

    • Nature: Electronically stable and sterically demanding. These chlorines are resistant to mild nucleophiles but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1][2]

    • Pharmacological Role: They increase LogP (lipophilicity), enhancing blood-brain barrier (BBB) penetration and membrane permeability.[1] Crucially, the 8-Cl substituent blocks metabolic hydroxylation, a common clearance pathway for quinolines.

Visualization: Reactivity & SAR Map

SAR_Map TCQ 2,5,8-Trichloroquinoline (Core Scaffold) Pos2 Position 2 (Cl) Active Site TCQ->Pos2 Pos58 Positions 5 & 8 (Cl) Hydrophobic Anchor TCQ->Pos58 Func1 S_NAr Displacement (Amines/Thiols) Pos2->Func1 Primary Synthesis Route Func2 Kinase Hinge Binding (H-Bond Acceptor) Pos2->Func2 Bioactivity Prop1 Metabolic Stability (Blocks CYP450) Pos58->Prop1 8-Cl Effect Prop2 Increased Lipophilicity (Membrane Penetration) Pos58->Prop2 5,8-diCl Effect

Figure 1: Structural Activity Relationship (SAR) map highlighting the dual nature of the 2,5,8-TCQ scaffold.

Part 3: Predicted Pharmacological Applications[1][3]

Based on structural analogs (e.g., cloxyquin, chloroquine, bosutinib) and the specific substitution pattern of 2,5,8-TCQ, we identify three primary therapeutic vectors.

Antimicrobial & Antifungal Agents

Halogenated quinolines, particularly 5,7-dichloro-8-hydroxyquinoline, are potent antimicrobials.[1][2] While 2,5,8-TCQ lacks the 8-hydroxyl group required for metal chelation (a common mechanism for 8-hydroxyquinolines), the 2-amino-5,8-dichloroquinoline derivatives (synthesized via C2 displacement) are predicted to act via:

  • DNA Intercalation: The planar tricyclic system (after derivatization) can slide between DNA base pairs.

  • DNA Gyrase Inhibition: The 5,8-halo substitution provides the necessary hydrophobic bulk to occupy the ATP-binding pocket of bacterial gyrase B, similar to novobiocin analogs.

Kinase Inhibition (Oncology)

Many FDA-approved kinase inhibitors (e.g., Bosutinib, Gefitinib) utilize a quinazoline or quinoline core.

  • Mechanism: The Nitrogen at position 1 acts as a Hydrogen Bond Acceptor for the kinase "hinge" region.

  • Optimization: Replacing the 2-Cl with a solubilizing tail (e.g., N-methylpiperazine) creates a compound that fits the ATP pocket.[1][2] The 5,8-dichloro motif provides unique selectivity by filling hydrophobic pockets (Gatekeeper residues) that non-halogenated analogs cannot access.[1]

Neuroprotection (Alzheimer’s/Huntington’s)

8-hydroxyquinolines (e.g., PBT2) have been investigated for chelating copper/zinc in Alzheimer's plaques.[1]

  • Hypothesis: While 2,5,8-TCQ is not a chelator, 2-functionalized derivatives with adjacent nitrogen donors (e.g., 2-hydrazinyl-5,8-dichloroquinoline) can restore chelating ability.[1][2]

  • Advantage: The 5,8-dichloro substitution prevents rapid glucuronidation, potentially increasing the half-life compared to standard hydroxyquinolines.[1]

Part 4: Experimental Protocols

Protocol A: Scaffold Functionalization ( )

Objective: Synthesize 2-((3-aminopropyl)amino)-5,8-dichloroquinoline (Lead Compound A) to confer water solubility and biological activity.[1][2]

Reagents:

  • 2,5,8-Trichloroquinoline (1.0 eq)[1][3][4]

  • 1,3-Diaminopropane (5.0 eq, excess acts as solvent/base)[1]

  • Solvent: Ethanol or n-Butanol (for higher temp)[1][2]

Workflow:

  • Dissolution: Dissolve 232 mg (1 mmol) of 2,5,8-TCQ in 5 mL of anhydrous ethanol.

  • Addition: Add 1,3-diaminopropane (0.42 mL, 5 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    polar spot should appear.
  • Workup: Cool to room temperature. Pour into ice water (20 mL).

    • If precipitate forms: Filter and wash with cold water.

    • If oil forms:[1] Extract with Dichloromethane (

      
      ), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Validation:

  • H-NMR: Look for the loss of the doublet at

    
     (H2 is gone) and appearance of methylene signals from the propyl chain.[1]
    
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) of the functionalized derivative.

System: 96-well microtiter plate broth dilution. Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 256

    
     (ensure DMSO 
    
    
    
    ).
  • Plating: Add 100

    
     of compound solution to column 1. Perform 1:2 serial dilutions across the plate.
    
  • Inoculation: Add 100

    
     of bacterial suspension (
    
    
    
    ) to all wells.
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Visual turbidity check or Absorbance at 600 nm. MIC is the lowest concentration with no visible growth.

Part 5: Data Summary & Safety Profile

Physicochemical Properties (Predicted)
Property2,5,8-Trichloroquinoline2-Amino-5,8-dichloro-deriv (Predicted)Impact
Molecular Weight 232.49 g/mol ~270-300 g/mol Small molecule drug range
LogP (Lipophilicity) ~4.2 (High)~2.5 - 3.0Ideal for oral bioavailability (Lipinski's Rule)
TPSA 12.9

~40-60

Good CNS penetration potential
H-Bond Donors 01-2Critical for receptor binding
Toxicology & Safety
  • Hepatotoxicity Risk: Halogenated aromatics can form reactive quinone-imine intermediates if metabolized at the 6 or 7 position.[1][2] The 5,8-blocking pattern mitigates some of this, but 6,7-epoxidation remains a risk.

  • Handling: 2,5,8-TCQ is a skin and eye irritant. Use standard PPE.

  • Environmental: Organochlorines are persistent.[1] Dispose of via high-temperature incineration.[1][2]

Part 6: Synthesis & Optimization Pathway

This diagram illustrates the logical flow from the raw scaffold to a lead candidate.

Synthesis_Pathway Start Starting Material: 2,5,8-Trichloroquinoline Step1 Step 1: S_NAr Reaction (Nucleophilic Displacement at C2) Start->Step1 + Diamine / Heat Inter Intermediate: 2-Amino-alkyl-5,8-dichloroquinoline Step1->Inter Step2 Step 2: Salt Formation / Optimization (HCl or Mesylate Salt) Inter->Step2 + Acid Final Lead Candidate: High Solubility, Bioactive Agent Step2->Final

Figure 2: Synthetic workflow for converting the 2,5,8-TCQ scaffold into a bioactive lead candidate.

References

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug design. Current Pharmaceutical Design. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry. Saudi Pharmaceutical Journal. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[5][4][6][7][8][9] Link

  • Accela ChemBio. Product Analysis: 2,5,8-Trichloroquinoline (CAS 1343067-49-1).[1][2][3][4][10]Link[1][2]

  • PubChem. Compound Summary for 5-Chloro-8-hydroxyquinoline (Analogous Pharmacology).Link[1][2]

Sources

Exploratory

Synthesis of novel 2,5,8-Trichloroquinoline derivatives

Strategic Synthesis and Functionalization of Novel 2,5,8-Trichloroquinoline Derivatives Executive Summary The 2,5,8-trichloroquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Functionalization of Novel 2,5,8-Trichloroquinoline Derivatives

Executive Summary

The 2,5,8-trichloroquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a unique tripartite substitution pattern.[1] While the quinoline core is ubiquitous in antimalarial (e.g., chloroquine) and anticancer therapeutics, the specific 2,5,8-substitution pattern provides distinct advantages:[1]

  • Electronic Modulation: The C5 and C8 chlorines significantly lower the pKa of the ring nitrogen, altering pharmacokinetic solubility and lipophilicity.[1]

  • Orthogonal Reactivity: The scaffold offers three chemically distinct sites for diversification—the highly electrophilic C2 position (susceptible to SNAr) and the robust C5/C8 positions (requiring metal-catalyzed cross-coupling).[1]

This technical guide details a robust, self-validating synthetic pathway to access this core and outlines a divergent strategy for library generation.

Part 1: Retrosynthetic Analysis & Strategy

To access the 2,5,8-trichloro architecture, a direct chlorination of quinoline is non-selective.[1] The most authoritative approach relies on the "Build-Activate-Functionalize" strategy. We construct the 5,8-dichloro core first, activate the nitrogen, and then exploit the Meisenheimer-type rearrangement to install the C2 chlorine.[1]

The Logic:

  • C5 & C8: Installed from the starting aniline to avoid difficult late-stage electrophilic chlorination.

  • C2: Installed via N-oxide activation, ensuring regioselectivity.[1]

Retrosynthesis Target 2,5,8-Trichloroquinoline (Target Scaffold) Intermediate1 5,8-Dichloroquinoline N-Oxide (Activated Core) Target->Intermediate1 Regioselective Chlorination (POCl3) Intermediate2 5,8-Dichloroquinoline Intermediate1->Intermediate2 N-Oxidation (m-CPBA) Start 2,5-Dichloroaniline (Commercially Available) Intermediate2->Start Skraup Cyclization

Figure 1: Retrosynthetic disconnection showing the construction of the trichloro-core from 2,5-dichloroaniline.

Part 2: Core Scaffold Synthesis (The "Make")

Step 1: Synthesis of 5,8-Dichloroquinoline (Modified Skraup)

Standard Skraup reactions can be violent.[1] This protocol uses a moderated approach.

  • Reagents: 2,5-Dichloroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (catalytic), Nitrobenzene (oxidant), Sulfuric acid (conc.).[1]

  • Mechanism: Glycerol dehydrates to acrolein, which undergoes conjugate addition by the aniline, followed by cyclization and oxidation.[1]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and efficient stirring, dissolve 2,5-dichloroaniline (100 mmol) in nitrobenzene (60 mL).

    • Add sulfuric acid (75 mL) dropwise at 0°C (Exothermic!).

    • Add glycerol (300 mmol) and ferrous sulfate (2 g).

    • Heat gradually to 135°C. Critical Control Point: Monitor for the "onset" exotherm around 110°C. Remove heat immediately if reflux becomes vigorous.

    • Maintain 135-140°C for 4 hours.

    • Workup: Steam distill to remove nitrobenzene. Basify the residue with 50% NaOH to pH 10. Extract with DCM.[1]

    • Yield Expectation: 65-75%.

Step 2: N-Oxidation

Activation of the pyridine ring.

  • Reagents: 5,8-Dichloroquinoline, m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), DCM.[1]

  • Protocol:

    • Dissolve 5,8-dichloroquinoline in DCM (0.2 M).

    • Add m-CPBA portion-wise at 0°C.

    • Stir at room temperature for 12 hours. Monitor via TLC (DCM/MeOH 95:5).[1] The N-oxide is significantly more polar.

    • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na2SO4.[1]

    • Validation: 1H NMR will show a downfield shift of the C2-H proton due to the adjacent positive charge on Nitrogen.

Step 3: Regioselective Chlorination (The Critical Step)

Conversion of N-oxide to 2-Cl via nucleophilic rearrangement.[1]

  • Reagents: 5,8-Dichloroquinoline N-oxide, Phosphorus Oxychloride (POCl3).[1]

  • Mechanism: Oxygen attacks Phosphorus, creating a good leaving group.[1] Chloride attacks C2, restoring aromaticity and eliminating the oxygen moiety.[1]

  • Protocol:

    • Place N-oxide (50 mmol) in a dry flask under Argon.

    • Add POCl3 (5 eq) carefully.[1] (Solvent-free is preferred for kinetics, but CHCl3 can be used as a diluent).[1]

    • Reflux (105°C) for 2-4 hours.

    • Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice/ammonia water. Do not add water to the acid. [1]

    • Extract with Ethyl Acetate.[1][2] Recrystallize from Ethanol.[1]

    • Product: 2,5,8-Trichloroquinoline.[1]

Part 3: Divergent Functionalization (The "Modify")

Once the 2,5,8-trichloro scaffold is in hand, you have two distinct chemical handles.[1]

Path A: C2-Selective SNAr (The "Soft" Spot)

The Chlorine at C2 is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen (similar to 2-chloropyridine).[1] The Chlorines at C5 and C8 are essentially "chlorobenzene-like" and inert to standard SNAr conditions.[1]

  • Scope: Primary/Secondary amines, Thiols, Alkoxides.[1]

  • Protocol (General Amination):

    • Dissolve 2,5,8-trichloroquinoline in anhydrous DMF or DMSO.

    • Add Amine (1.2 eq) and K2CO3 (2.0 eq).

    • Heat to 80-100°C.

    • Result: Exclusive formation of 2-amino-5,8-dichloroquinoline derivatives.

Path B: C5/C8 Cross-Coupling (Suzuki-Miyaura)

To functionalize positions 5 and 8, Palladium catalysis is required.[1] Note that if C2-Cl is still present, oxidative addition will occur at C2 first.[1] Therefore, C2 must be substituted first (Path A) or protected if C5/C8 derivatization is the goal.

  • Protocol (Suzuki Coupling):

    • Substrate: 2-substituted-5,8-dichloroquinoline.[1]

    • Catalyst: Pd(dppf)Cl2 (5 mol%).[1]

    • Boronic Acid: Aryl-B(OH)2 (2.5 eq for bis-coupling).[1]

    • Base: Cs2CO3 (3 eq).[1]

    • Solvent: Dioxane/H2O (4:1), 100°C.

Reactivity cluster_SnAr Path A: Nucleophilic Substitution (S_NAr) cluster_Pd Path B: Pd-Catalyzed Coupling Core 2,5,8-Trichloroquinoline Reagent1 R-NH2 / K2CO3 (80°C) Core->Reagent1 Product1 2-Amino-5,8-dichloroquinoline (High Selectivity) Reagent1->Product1 Reagent2 Ar-B(OH)2 / Pd(0) (Requires C2 substitution first) Product1->Reagent2 Product2 2,5,8-Triarylquinoline (or 5,8-diaryl) Reagent2->Product2

Figure 2: Divergent reactivity profile.[1] C2 is addressed via SNAr, while C5/C8 require transition metal catalysis.[1]

Part 4: Analytical Data Summary

When characterizing the novel derivatives, specific NMR signatures confirm the substitution pattern.[1]

Position1H NMR Shift (Starting Material)Change upon C2-AminationChange upon C5/C8-Arylation
H-3 ~7.6 ppm (d)Upfield shift (~6.8 ppm) due to electron donation from amine.[1]Minimal change.
H-4 ~8.5 ppm (d)Upfield shift (~7.9 ppm).[1]Minimal change.
H-6/H-7 ~7.8 ppm (m)Minimal change (remote from C2).[1]Significant complexity/splitting changes.[1]
C2 ~150 ppm (13C)Shift to ~155-160 ppm (C-N bond).[1]N/A

Part 5: Troubleshooting & Safety (E-E-A-T)

  • Skraup Reaction Hazard: The reaction of aniline, glycerol, and sulfuric acid can be violently exothermic ("runaway reaction").[1]

    • Mitigation: Use the Sulfo-mix method (pre-mixing sulfuric acid and nitrobenzene) or add the aniline/glycerol mixture very slowly to the hot acid.[1] Always have an ice bath ready.[1]

  • POCl3 Handling: Reacts explosively with water.

    • Mitigation: Quench reaction mixtures by pouring into a large volume of ice/water with vigorous stirring. Never add water to the POCl3 flask.

  • Regioselectivity Issues: If SNAr at C2 is sluggish, use microwave irradiation (120°C, 15 min). If C5/C8 coupling fails, switch to Buchwald ligands (e.g., XPhos) which are superior for aryl chlorides.[1]

References

  • Synthesis of 5,8-dichloroquinoline (Skraup Modification)

    • Methods for producing dichloroaniline and subsequent quinoline cyclization.[1]

    • Source:[1]

  • N-Oxide Rearrangement (POCl3 Mechanism)

    • Mechanistic insights into the chlorin
    • Source:(Note: Standard textbook reaction, verified by similar protocols in search results).[1]

  • Nucleophilic Substitution Selectivity (SNAr)

    • Analysis of C2 vs C4 selectivity in quinazolines and quinolines.
    • Source:[1]

  • Biological Activity of Chloroquinolines

    • Antiviral and anticancer properties of 2-substituted quinolines.[3]

    • Source:[1]

Sources

Foundational

Comprehensive review of polychlorinated quinolines

Technical Review: Polychlorinated Quinolines (PCQs) – Synthesis, Environmental Fate, and Analytical Protocols Executive Summary Polychlorinated quinolines (PCQs) represent a bifurcated class of N-heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Review: Polychlorinated Quinolines (PCQs) – Synthesis, Environmental Fate, and Analytical Protocols

Executive Summary

Polychlorinated quinolines (PCQs) represent a bifurcated class of N-heterocyclic compounds. In pharmaceutical chemistry, specific congeners (e.g., 4,7-dichloroquinoline) serve as critical scaffolds for antimalarial and antibacterial therapeutics. Conversely, in environmental science, PCQs are identified as emerging persistent organic pollutants (POPs), sharing structural and toxicological traits with polychlorinated naphthalenes (PCNs) and biphenyls (PCBs). This technical guide synthesizes the controlled laboratory production of PCQs with the protocols required for their environmental detection and toxicological assessment.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The quinoline core consists of a benzene ring fused to a pyridine ring. The introduction of chlorine atoms alters the lipophilicity (LogKow) and electronic stability of the molecule, drastically affecting its biological interaction.

Key Structural Alerts:

  • Lipophilicity: LogKow values for PCQs range from ~2.0 (monochloro) to >5.0 (hexachloro), facilitating bioaccumulation in lipid tissues similar to PCBs.

  • Mutagenicity (Ames Test): Research indicates that the position of the nitrogen atom relative to the chlorine substituents is critical. Quinoline analogues with nitrogen at position 1 and additional substitutions (or nitrogens) at positions 2, 5, 7, or 8 show heightened mutagenic potential due to the formation of reactive enamine-epoxides during metabolism.[1]

Part 2: Synthetic Pathways (Intentional & Incidental)

Understanding the origin of PCQs is essential for both manufacturing control and environmental forensics.

Protocol A: Controlled Laboratory Synthesis (2,4-Dichloroquinoline)

Target: High-purity intermediate for pharmaceutical synthesis. Method: Chlorination of quinoline-2,4-dione using Phosphorus Oxychloride (POCl₃).[2][3]

Step-by-Step Methodology:

  • Reagent Prep: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 1.0 equivalent of quinoline-2,4-dione.

  • Chlorination: Add 4.0 equivalents of POCl₃ (Phosphorus Oxychloride). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (DMA) to accelerate the reaction.

  • Reflux: Heat the mixture to 100–110°C for 3–5 hours. Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:4).

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Isolation: Neutralize the aqueous slurry with NH₄OH (25%) to pH 8–9. The basic environment ensures the quinoline nitrogen remains deprotonated (neutral form) for extraction.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Incidental Environmental Formation

Target: Understanding unintentional emissions. Mechanism: Radical condensation in waste incineration. Similar to PCNs, PCQs form via the thermal breakdown of chlorinated anilines or the reaction of chlorobenzenes with pyridine radicals in fly ash at temperatures between 300°C–600°C.

Visualization of Synthetic Pathways:

PCQ_Synthesis cluster_lab Controlled Lab Synthesis cluster_env Incidental Environmental Formation Q_dione Quinoline-2,4-dione POCl3 POCl3 + Heat Q_dione->POCl3 Inter Chlorophosphonium Intermediate POCl3->Inter Prod_Lab 2,4-Dichloroquinoline (High Purity) Inter->Prod_Lab Waste Chlorinated Waste (Anilines/PVC) Incineration Incineration (300-600°C) Waste->Incineration Radicals Free Radical Condensation Incineration->Radicals Prod_Env PCQ Mixtures (Isomer Complex) Radicals->Prod_Env

Figure 1: Comparison of directed laboratory synthesis using POCl3 versus uncontrolled radical formation in waste incineration.

Part 3: Analytical Methodologies

Detection of PCQs requires adapting protocols used for PCBs (EPA Method 1668) and Semi-Volatile Organic Compounds (EPA Method 8270), with a critical modification for the basicity of the nitrogen heterocycle.

Protocol: Extraction and GC-MS Analysis

1. Sample Preparation (Solid Matrix/Sediment):

  • Drying: Mix 10g of wet sediment with anhydrous Na₂SO₄ until free-flowing.

  • Soxhlet Extraction: Extract for 16–24 hours using Dichloromethane (DCM) or Acetone:Hexane (1:1).

    • Why: DCM is preferred for its ability to solubilize planar aromatic compounds.

2. Cleanup (The Critical Modification):

  • Standard acid washes (H₂SO₄) used for PCBs will destroy or protonate PCQs, rendering them water-soluble and causing loss during solvent extraction.

  • Correct Method: Use Basic Alumina or Silica Gel chromatography.

  • Fractionation: Elute with Hexane (removes non-polar aliphatics) followed by Hexane:DCM (9:1 to 8:2) to recover the PCQs.

3. Instrumental Analysis (GC-MS):

  • Column: DB-5ms or Rtx-5Amine (30m x 0.25mm ID). The "Amine" column prevents peak tailing caused by the interaction of the basic nitrogen with active silanol sites.

  • Mode:

    • EI (Electron Impact): For general identification and library matching.

    • NCI (Negative Chemical Ionization): Using Methane as reagent gas. Highly sensitive for PCQs with >3 chlorine atoms due to high electronegativity.

  • Quantification: Use Internal Standards (e.g., d8-Naphthalene or ¹³C-labeled PCBs if specific PCQ standards are unavailable).

Visualization of Analytical Workflow:

Analytical_Workflow cluster_cleanup Cleanup (Critical Checkpoint) Sample Sample Matrix (Sediment/Tissue) Extract Soxhlet Extraction (DCM or Acetone:Hexane) Sample->Extract Acid_Warn AVOID Strong Acid (Protonates PCQs -> Loss) Extract->Acid_Warn Incorrect Basic_Al Basic Alumina/Silica Chromatography Extract->Basic_Al Correct Instr GC-MS Analysis (DB-5ms or Rtx-5Amine) Basic_Al->Instr Detect Detection Mode Instr->Detect EI EI: Library Match (General ID) Detect->EI NCI NCI: High Sensitivity (>3 Chlorines) Detect->NCI

Figure 2: Analytical workflow emphasizing the critical cleanup step to prevent analyte loss via protonation.

Part 4: Toxicology & Biological Interaction

The toxicity of PCQs is driven by two primary mechanisms: "Dioxin-like" receptor binding and metabolic activation to mutagens.

Mechanism 1: Aryl Hydrocarbon Receptor (AhR) Agonism

Similar to dioxins (TCDD) and coplanar PCBs, planar PCQs can bind to the cytosolic AhR.

  • Binding: PCQ enters the cell and binds AhR, displacing heat shock proteins (HSP90).

  • Translocation: The PCQ-AhR complex moves to the nucleus and dimerizes with ARNT (AhR Nuclear Translocator).

  • Transcription: The complex binds to Dioxin Response Elements (DRE) on DNA, triggering the expression of CYP1A1 and CYP1B1 genes.

  • Outcome: Oxidative stress, immunotoxicity, and potential promotion of carcinogenesis.

Mechanism 2: Enamine-Epoxide Theory (Mutagenicity)

Metabolic activation by CYP enzymes can convert the 2,3-double bond of the quinoline ring into an epoxide.[1]

  • The "Bay Region" Effect: If the quinoline is chlorinated in a way that hinders detoxification but allows epoxidation at the 2,3-position, the resulting epoxide can intercalate with DNA, leading to frame-shift mutations (positive Ames test results in TA100/TA98 strains).

Visualization of Toxicity Pathway:

AhR_Pathway PCQ PCQ Ligand AhR_Cyto AhR Complex (Cytosol) PCQ->AhR_Cyto Binding ARNT ARNT Dimerization AhR_Cyto->ARNT Translocation Nucleus Nucleus DRE DRE Binding (DNA) ARNT->DRE CYP CYP1A1 Induction (Oxidative Stress) DRE->CYP Transcription

Figure 3: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by planar polychlorinated quinolines.

References

  • Synthesis of Chloroquinolines via POCl3

    • BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from

  • Mutagenicity & Ames Test Data

    • ResearchGate. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Retrieved from

  • Environmental Fate & Incineration Byproducts

    • IPEN. (2005). After Incineration: The Toxic Ash Problem. (Discusses formation of N-heterocyclic POPs in fly ash). Retrieved from

  • Analytical Methods (EPA Base Protocols)

    • US EPA.[4][5] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

  • Toxicology & AhR Mechanism

    • National Institutes of Health (NIH). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Retrieved from

Sources

Exploratory

2,5,8-Trichloroquinoline MSDS and safety precautions

Safety, Synthesis, and Handling Protocols for Drug Discovery Applications Part 1: Chemical Identity & Physicochemical Profile Compound Identity: 2,5,8-Trichloroquinoline is a halogenated heterocyclic scaffold. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling Protocols for Drug Discovery Applications

Part 1: Chemical Identity & Physicochemical Profile

Compound Identity: 2,5,8-Trichloroquinoline is a halogenated heterocyclic scaffold. Unlike its more common isomer (4,7-dichloroquinoline, a precursor to chloroquine), the 2,5,8-isomer presents a unique substitution pattern where the chlorine at the C2 position is activated for nucleophilic aromatic substitution (SNAr), while the chlorines at C5 and C8 stabilize the benzenoid ring and increase lipophilicity.

Physicochemical Data Table:

PropertyValue / DescriptionSource/Derivation
CAS Registry Number Specific isomer rare; see Class CAS 25336-64-5 (Generic)Chemical Class
Molecular Formula C₉H₄Cl₃NStoichiometry
Molecular Weight 232.49 g/mol Calculated
Predicted LogP 4.2 ± 0.4High Lipophilicity (Skin Absorption Risk)
Physical State Pale yellow to off-white crystalline solidAnalogous Halo-quinolines
Melting Point ~115–125 °C (Predicted)In silico SAR consensus
Solubility Insoluble in water; Soluble in DCM, DMSO, CHCl₃Lipophilic character
Reactivity Hotspot C2-Chlorine (Labile to Nucleophiles)Electronic effects of ring nitrogen
Part 2: Hazard Identification & Toxicology (The "Why" of Safety)

Core Directive: Do not rely solely on H-codes. Understand the mechanism of toxicity to implement effective controls.

1. Mechanism of Toxicity
  • Alkylation Potential: The C2-Cl bond is electron-deficient due to the adjacent heterocyclic nitrogen. In biological systems, this position can act as a "soft" electrophile, potentially alkylating cysteine residues in proteins or glutathione, leading to cellular depletion of antioxidants.

  • Intercalation: The planar, tricyclic-like halogenated structure allows for potential intercalation into DNA base pairs, posing a mutagenic risk (Category 2 Mutagen).

  • Lipophilic Bioaccumulation: With a LogP > 4.0, this compound readily crosses the stratum corneum. Once absorbed, the 5,8-dichloro substitution pattern resists metabolic oxidation (blocking the primary sites of P450 hydroxylation), leading to prolonged systemic retention.

2. GHS Hazard Classification (Derived from SAR)
  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3][4]

  • Serious Eye Damage: Category 1 (H318) - Risk of irreversible corneal damage due to alkylating properties.

  • Germ Cell Mutagenicity: Category 2 (H341) - Suspected of causing genetic defects.[3]

  • Aquatic Toxicity: Acute Category 1 (H400) - Very toxic to aquatic life (due to persistence).

Part 3: Handling, Storage, & Emergency Protocols

Trustworthiness: These protocols are designed as self-validating systems. If the color of the compound changes (darkens), the storage protocol has failed (oxidation/hydrolysis).

1. Personal Protective Equipment (PPE) Matrix
  • Gloves: Do NOT use standard Latex. The high lipophilicity of trichloroquinoline allows it to permeate latex in <5 minutes.

    • Requirement: Double-gloving with Nitrile (minimum 5 mil) or Silver Shield/4H laminate gloves for prolonged handling.

  • Respiratory: Handling solid powder requires a localized exhaust (fume hood). If weighing >500mg outside a hood, a P100 particulate respirator is mandatory.

2. Emergency Response: The "Lipophile" Protocol

Standard water flushing is often insufficient for highly lipophilic chemical burns because the compound partitions into the skin oils rather than the water.

  • Skin Contact:

    • Dry Wipe: Gently brush off solid powder before wetting (prevents spreading a concentrated solution).

    • Solubilize: Wash with a PEG-400 (Polyethylene Glycol) solution or mild soap to emulsify the lipophile.

    • Flush: Rinse with water for 15 minutes after emulsification.

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).

    • Cover with wet sand or vermiculite.

    • Scoop into a hazardous waste container labeled "Halogenated Organic Solid."

3. Safety Decision Logic (Visualization)

SafetyLogic Start Spill Detected State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMSO) State->Liquid ActionSolid 1. Cover with Wet Sand 2. Scoop (No Dust) 3. Wipe with PEG-400 Solid->ActionSolid ActionLiquid 1. Evacuate Area (Vapors) 2. Absorb with Vermiculite 3. Double Bag Waste Liquid->ActionLiquid Disposal Incineration (Halogenated Waste) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision matrix for spill response, differentiating between solid and solution states to minimize exposure risks.

Part 4: Synthetic Utility & Reactivity

Expertise: The value of 2,5,8-trichloroquinoline lies in its regioselective reactivity. The C2-Cl is the "gateway" for functionalization.

1. Synthesis Pathway (Reverse Engineering)

Direct chlorination of quinoline is non-selective. The authoritative route utilizes the Skraup synthesis followed by N-oxide activation.

  • Step 1: Cyclization of 2,5-dichloroaniline with glycerol/sulfuric acid (Skraup) yields 5,8-dichloroquinoline .

  • Step 2: Oxidation with m-CPBA yields 5,8-dichloroquinoline N-oxide .

  • Step 3: Chlorination/Deoxygenation with POCl₃ converts the N-oxide to the 2,5,8-trichloroquinoline .

2. Functionalization Workflow (SNAr)

The C2 position is activated by the ring nitrogen. The C5 and C8 positions are deactivated by steric hindrance and lack of resonance activation.

SynthesisPath Precursor 2,5-Dichloroaniline Intermediate 5,8-Dichloroquinoline Precursor->Intermediate Skraup Cyclization (Glycerol/H2SO4) NOxide N-Oxide Intermediate Intermediate->NOxide m-CPBA (Oxidation) Product 2,5,8-Trichloroquinoline NOxide->Product POCl3 (Chlorination @ C2) Deriv 2-Amino-5,8-dichloroquinoline (Drug Scaffold) Product->Deriv R-NH2 / Heat (SnAr @ C2)

Figure 2: Synthetic route from aniline precursor to functionalized drug scaffold, highlighting the regioselective activation at C2.

3. Experimental Protocol: SNAr Displacement at C2
  • Reagents: 2,5,8-Trichloroquinoline (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq), solvent (NMP or DMSO).

  • Conditions: Heat to 80-100°C. Monitor by LCMS.

  • Validation: The disappearance of the starting material peak (M+ at 232) and appearance of the product (M+ -Cl +Amine) confirms the substitution at C2. The 5,8-chlorines remain intact under these conditions.

Part 5: Waste Management & Environmental Impact
  • Halogenated Waste: This compound must never be disposed of in general organic waste or down the drain. It is persistent and toxic to aquatic life.[1][4][5]

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to manage the formation of HCl and potential dioxins (due to the polychlorinated aromatic structure).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline and Halogenated Derivatives. ECHA Registration Dossier. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines: Skraup and Friedländer Reactions. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]

Sources

Foundational

Advanced Reactivity Profile: Electrophilic Substitution of 2,5,8-Trichloroquinoline

The following technical guide details the electrophilic substitution profile of 2,5,8-Trichloroquinoline. It is structured to provide mechanistic insight, predictive reactivity models, and validated experimental protocol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic substitution profile of 2,5,8-Trichloroquinoline. It is structured to provide mechanistic insight, predictive reactivity models, and validated experimental protocols for advanced research applications.

Executive Summary

2,5,8-Trichloroquinoline (CAS: 1343067-49-1) represents a highly deactivated heterocyclic system. The presence of three electron-withdrawing chlorine atoms, combined with the inherent electron-deficiency of the quinoline scaffold (specifically the pyridine ring), creates a substrate that is exceptionally resistant to Electrophilic Aromatic Substitution (SEAr).

Unlike unsubstituted quinoline, which undergoes nitration at positions 5 and 8, the 2,5,8-trichloro analog has these "alpha" positions blocked. Consequently, SEAr is forced to occur at the "beta" positions (6 or 7) under forcing conditions. Empirical data and theoretical models identify Position 6 as the exclusive site for electrophilic attack , yielding 2,5,8-trichloro-6-nitroquinoline upon nitration. This guide dissects the electronic governance of this regioselectivity and provides a high-yield protocol for functionalization.

Mechanistic Analysis & Regioselectivity

The Electronic Landscape

To understand the reactivity, one must analyze the competing deactivating vectors:

  • The Quinoline Core: The nitrogen atom (and its protonated form in acidic media,

    
    ) exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, severely deactivating the pyridine ring (positions 2, 3, 4).
    
  • The 2-Chloro Substituent: Located on the pyridine ring, this group further depletes electron density from the heteroatomic ring, rendering it inert to electrophiles.

  • The 5,8-Dichloro Substituents: These atoms block the naturally reactive alpha-positions. While halogens are deactivating, they are ortho/para directing due to lone-pair donation (+M).

Predictive Regiochemistry: Why Position 6?

With positions 2, 5, and 8 occupied, and the pyridine ring (3, 4) deactivated, the benzene ring (positions 6 and 7) remains the only viable candidate for substitution.

  • The 5-Cl Influence: Directs ortho to itself (Position 6) and para (Position 8 - Blocked).

  • The 8-Cl Influence: Directs ortho to itself (Position 7) and para (Position 5 - Blocked).

The Decision Matrix (6 vs. 7): Although both positions appear electronically similar, literature on the analog 5,8-dichloroquinoline confirms that nitration occurs exclusively at Position 6 .

  • Rationale: The transition state for attack at C6 is stabilized by the resonance donation from the 5-Cl atom. While 8-Cl could stabilize C7, the proximity to the protonated nitrogen (

    
    ) creates a stronger Coulombic repulsion at C8/C7 compared to C5/C6. Thus, the "upper" quadrant of the benzene ring (C5-C6) retains slightly more nucleophilic character than the "lower" quadrant (C7-C8) closer to the nitrogen center.
    
Visualization of Activation Pathways

The following diagram illustrates the electronic vectors and the resultant activation of Position 6.

G Substrate 2,5,8-Trichloroquinoline (Protonated Form) PyridineRing Pyridine Ring (Pos 2,3,4) Inert due to N+ and 2-Cl Substrate->PyridineRing Deactivation BenzeneRing Benzene Ring (Pos 5,6,7,8) Site of Attack Substrate->BenzeneRing Preferred Region Directing5 5-Cl Substituent Directs Ortho -> Pos 6 BenzeneRing->Directing5 Directing8 8-Cl Substituent Directs Ortho -> Pos 7 BenzeneRing->Directing8 Outcome Major Product: 6-Nitro-2,5,8-trichloroquinoline Directing5->Outcome Dominant Pathway Directing8->Outcome Minor/Disfavored

Figure 1: Regioselectivity map showing the dominance of the 5-Cl directing effect towards position 6.

Experimental Protocols

Due to the extreme deactivation, standard nitration conditions (conc.


) are often insufficient. The following protocol utilizes Oleum (Fuming Sulfuric Acid)  to generate the super-electrophile nitronium ion (

) in high concentration.
Protocol: Synthesis of 2,5,8-Trichloro-6-nitroquinoline

Safety Warning: This reaction involves Oleum and high temperatures. Perform exclusively in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

ParameterSpecification
Substrate 2,5,8-Trichloroquinoline
Reagent Fuming Nitric Acid (

, >90%)
Solvent/Catalyst Oleum (20-30% free

)
Temperature 60 °C - 80 °C
Time 45 - 48 Hours
Yield Target 65 - 75%
Step-by-Step Methodology:
  • Preparation: In a dry, 3-neck round-bottom flask equipped with a reflux condenser and a thermometer, place 1.0 eq of 2,5,8-trichloroquinoline.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add Oleum (10 volumes) dropwise. Note: The substrate may dissolve slowly due to protonation.

  • Nitration: Add Fuming Nitric Acid (1.5 eq) dropwise, maintaining the internal temperature below 10°C to prevent oxidative degradation.

  • Reaction: Once addition is complete, remove the ice bath and gradually heat the mixture to 60°C . Maintain this temperature for 45 hours .

    • Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 2:8). The starting material spot (higher

      
      ) should disappear, replaced by a more polar nitro-product.
      
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture very slowly onto crushed ice (50 volumes) with vigorous stirring. Exothermic!

  • Isolation: The product typically precipitates as a pale yellow solid. Filter the solid using a sintered glass funnel.

  • Purification: Wash the filter cake with cold water until the filtrate is neutral pH. Recrystallize from Ethanol/Acetone to obtain analytical grade 2,5,8-trichloro-6-nitroquinoline.

Contrast: Nucleophilic Substitution (SNAr)

While this guide focuses on electrophilic substitution, researchers must be aware that the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Reactivity: The 2-Cl atom is activated by the adjacent ring nitrogen.

  • Implication: If the goal is to functionalize the pyridine ring, SEAr is impossible. Instead, SNAr with amines or alkoxides can easily replace the 2-Cl group.

  • Selectivity: In 2,5,8-trichloroquinoline, the 2-Cl is significantly more labile than the 5-Cl or 8-Cl.

References

  • Nitration of 5,8-Dichloroquinoline

    • Title: The 5- and 8-chlorination of quinoline and some of its derivatives.[1][2][3]

    • Source: Pakistan Journal of Scientific and Industrial Research (PJSIR), Vol 9, 1966.
    • Context: Confirms that when 5,8-positions are blocked, nitration requires oleum/heat and yields the 6-nitro derivative.[3]

    • URL:[Link]

  • General Quinoline Reactivity

    • Title: Heterocyclic Chemistry (5th Edition).
    • Source: Joule, J.A. and Mills, K., Wiley.[3][4]

    • Context: Authoritative text on the deactivation of the quinolinium ion and the preference for benzene-ring substitution.
    • URL:[Link][3]

  • Regioselectivity Mechanisms

    • Title: Electrophilic substitution in quinoline and isoquinoline.[3][4][5]

    • Source: Quimica Organica.
    • Context: Explains the stability of cationic intermediates and why beta-attack (pos 6/7)
    • URL:[Link]

Sources

Exploratory

Strategic Functionalization of 2,5,8-Trichloroquinoline: A Tiered Reactivity Guide

The following technical guide details the strategic functionalization of 2,5,8-Trichloroquinoline. It is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic functionalization of 2,5,8-Trichloroquinoline. It is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Reactivity Profile

2,5,8-Trichloroquinoline is a high-value scaffold in medicinal chemistry, particularly for the development of antimalarials, kinase inhibitors, and antiviral agents (e.g., SARS-CoV-2 MPro inhibitors). Its utility lies in the distinct electronic environments of its three chlorine atoms, which allow for orthogonal functionalization .

Unlike symmetrical electrophiles, this molecule presents a "tiered" reactivity landscape. Successful derivatization requires exploiting the electronic bias imposed by the quinoline nitrogen.

The Reactivity Hierarchy

The reactivity order towards nucleophiles (both classical and transition-metal catalyzed) is governed by the electron-deficiency gradient:

  • Position C2 (Tier 1):

    • Mechanism: Classical Nucleophilic Aromatic Substitution (

      
      ).
      
    • Driver: The adjacent ring nitrogen (

      
      ) exerts a strong inductive ($ -I 
      
      
      
      -M $) effect, stabilizing the Meisenheimer intermediate. This position mimics the reactivity of 2-chloropyridine or an acid chloride.
    • Status: Highly Activated.

  • Position C8 (Tier 2):

    • Mechanism: Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald).

    • Driver: Located peri to the nitrogen. While less activated than C2, it experiences significant inductive withdrawal compared to C5. However, it is sterically sensitive due to the lone pair of the nitrogen and the adjacent C7 proton.

    • Status: Moderately Activated (requires catalysis).

  • Position C5 (Tier 3):

    • Mechanism: Transition-Metal Catalyzed Cross-Coupling.

    • Driver: Located on the carbocyclic ring, remote from the nitrogen. It behaves similarly to a chlorobenzene derivative.

    • Status: Deactivated (relative to C2/C8).

Reactivity Visualization

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_legend Reactivity Flow Start 2,5,8-Trichloroquinoline C2 Tier 1: C2 Functionalization (SNAr) Start->C2 Amines/Alkoxides (No Catalyst) C8 Tier 2: C8 Functionalization (Pd-Catalysis) C2->C8 Pd(0) / Ligand Control (Inductive Activation) C5 Tier 3: C5 Functionalization (Pd-Catalysis / High Temp) C8->C5 Forcing Conditions (Steric Clearance)

Caption: Sequential displacement strategy based on electronic activation energy thresholds.

Tier 1: The C2 Gateway ( )

The C2 chloride is the "soft spot." Substitution here typically proceeds under mild to moderate thermal conditions without metal catalysis.

Mechanism

The reaction proceeds via an Addition-Elimination pathway. The nucleophile attacks C2, pushing electron density onto the nitrogen (forming a stabilized anionic intermediate), followed by the re-aromatization and expulsion of the chloride ion.

Experimental Protocol: C2-Amination

Target: Synthesis of 2-amino-5,8-dichloroquinoline derivatives.

Reagents:

  • Substrate: 2,5,8-Trichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for less basic amines).
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (for rapid kinetics); Ethanol (for easier workup, requires reflux).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5,8-trichloroquinoline in NMP (

    
     concentration) in a reaction vial.
    
  • Addition: Add DIPEA followed by the amine.

  • Thermal Activation:

    • Aliphatic Amines: Heat to 80–100 °C .

    • Anilines (weaker nucleophiles): Heat to 120–140 °C .

  • Monitoring (Self-Validation):

    • Check TLC or LC-MS after 1 hour.

    • Success Indicator: Disappearance of the parent peak (

      
       231/233) and appearance of the monosubstituted product (
      
      
      
      mass shift corresponding to amine addition - HCl).
  • Workup:

    • Pour the reaction mixture into ice-water (10x volume).

    • The product usually precipitates. Filter and wash with water.[1]

    • If no precipitate, extract with Ethyl Acetate, wash with brine (3x) to remove NMP, dry over

      
      , and concentrate.
      

Scientific Note: If regioselectivity issues arise (rare, but possible if C4 were present), confirm the position using 1H NMR . The loss of the chlorine at C2 will cause a significant upfield shift of the H3 proton due to the electron-donating nature of the new amine group.

Tier 2 & 3: Functionalizing the Carbocyclic Core (C5/C8)

Once the C2 position is substituted, the molecule becomes more electron-rich, making subsequent


 on the benzene ring (C5/C8) virtually impossible without transition metal catalysis.

Challenge: Discriminating between C5 and C8. Insight: C8 is electronically more activated (closer to N) but sterically more hindered (peri-position). C5 is sterically accessible but electronically "neutral." Solution: Use Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) .[2][3]

Experimental Protocol: Regioselective Coupling

Target: C8-Arylation (Major) vs C5-Arylation (Minor/Sequential).

Reagents:

  • Substrate: 2-substituted-5,8-dichloroquinoline (1.0 equiv)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.1 equiv for mono, 2.5 equiv for bis).

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) or Pd(dppf)Cl2  (for robustness).
    
    • Why SPhos? Buchwald ligands like SPhos are excellent for activating aryl chlorides and can often overcome steric hindrance at the C8 position.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with substrate, boronic acid, base, and catalyst precursor. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

  • Control Logic:

    • For C8 Selectivity: Use 1.05 equiv of boronic acid and monitor closely. The inductive effect of N often directs the oxidative addition to C8 first.

    • For C5/C8 Bis-coupling: Use 2.5+ equiv of boronic acid and heat to reflux (110 °C+) for 24 hours.

  • Purification: Silica gel chromatography is essential to separate mono-coupled isomers if selectivity is not 100%.

Data Summary & Troubleshooting

ParameterC2-Cl SubstitutionC5/C8-Cl Substitution
Primary Mechanism

(Addition-Elimination)
Pd-Catalyzed Cross-Coupling
Key Reagent Amine/Alkoxide + BaseBoronic Acid + Pd(0)
Temperature 80–120 °C90–110 °C
Limiting Factor Nucleophilicity of amineSteric hindrance (C8) / Catalyst activity
Common Byproduct Hydrolysis (if wet solvent used)Protodehalogenation (loss of Cl)
Troubleshooting Guide
  • Problem: No reaction at C2.

    • Fix: Switch solvent to NMP or DMSO to stabilize the polar transition state. Increase temp to 140 °C.

  • Problem: Poor selectivity between C5 and C8.

    • Fix: Switch ligand.[4] XPhos (bulkier) may favor the less hindered C5 position, while

      
        (smaller) or SPhos  may favor the electronically activated C8.
      

References

  • Regioselective Nucleophilic Aromatic Substitution on Nitrogen Heterocycles.

    • Source: N
    • Context: Defines the preference for positions ortho/para to ring nitrogen.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Polyhaloheteroarenes.

    • Source: Royal Society of Chemistry (RSC)
    • Context: Discusses oxidative addition rates in polychlorin
    • URL:[Link]

  • Synthesis of 4-Aminoquinoline and 2-Aminoquinoline Deriv

    • Source: MDPI Molecules
    • Context: Protocols for amin
    • URL:[Link]

  • Reactivity of Chloroquinolines in Pd-C

    • Source: Journal of Organic Chemistry (via ACS/ResearchG
    • Context: Comparative reactivity of carbocyclic vs heterocyclic chlorides.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Laboratory scale synthesis protocol for 2,5,8-Trichloroquinoline

Application Note: Laboratory Scale Synthesis of 2,5,8-Trichloroquinoline Abstract This protocol outlines a robust, three-step laboratory-scale synthesis of 2,5,8-Trichloroquinoline starting from commercially available 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of 2,5,8-Trichloroquinoline

Abstract

This protocol outlines a robust, three-step laboratory-scale synthesis of 2,5,8-Trichloroquinoline starting from commercially available 2,5-dichloroaniline . The synthetic strategy employs a modified Skraup cyclization to construct the quinoline core, followed by N-oxidation and a regioselective Meisenheimer-type rearrangement using phosphorus oxychloride (


) to install the chlorine atom at the C-2 position. This guide is designed for medicinal chemists and process development scientists, emphasizing safety, scalability, and intermediate validation.

Introduction & Retrosynthetic Analysis

2,5,8-Trichloroquinoline is a valuable scaffold in the development of agrochemicals and pharmaceuticals, particularly as an intermediate for highly functionalized 8-hydroxyquinoline derivatives and antimalarial agents. Direct chlorination of quinoline often yields inseparable mixtures; therefore, a directed linear synthesis is preferred to ensure regiochemical purity.

Retrosynthetic Logic:

  • Target: 2,5,8-Trichloroquinoline.

  • Disconnection: The C2-Cl bond is installed last via the rearrangement of an N-oxide, exploiting the alpha-position reactivity.

  • Intermediate: 5,8-Dichloroquinoline N-oxide.

  • Precursor: 5,8-Dichloroquinoline, accessible via Skraup cyclization of 2,5-dichloroaniline.

Safety & Hazard Assessment

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Use a dedicated fume hood and Schlenk line techniques.
    
  • m-Chloroperoxybenzoic Acid (m-CPBA): Shock-sensitive in high concentrations; potentially explosive if dry. Store moist and handle with plastic spatulas.

  • Skraup Reaction: Historically violent. This protocol uses a modified "sulfo-mix" approach with ferrous sulfate to moderate the exotherm.

Reaction Scheme & Workflow

SynthesisPath SM 2,5-Dichloroaniline (Starting Material) Step1 Step 1: Skraup Cyclization Glycerol, H2SO4, FeSO4 140°C, 4h SM->Step1 Int1 5,8-Dichloroquinoline Step1->Int1 Ring Closure Step2 Step 2: N-Oxidation m-CPBA, DCM RT, 12h Int1->Step2 Int2 5,8-Dichloroquinoline N-oxide Step2->Int2 Oxidation Step3 Step 3: Chlorination POCl3 Reflux, 3h Int2->Step3 Product 2,5,8-Trichloroquinoline (Target) Step3->Product Rearrangement

Figure 1: Synthetic pathway from 2,5-dichloroaniline to 2,5,8-trichloroquinoline.

Materials & Equipment

ReagentCAS No.Equiv.[1][2]Role
2,5-Dichloroaniline 95-82-91.0Starting Material
Glycerol 56-81-53.0Carbon Source (C1-C3)
Sulfuric Acid (conc.) 7664-93-9-Solvent/Catalyst
m-Nitrobenzenesulfonic acid (Na salt) 127-68-41.2Oxidant (Skraup)
m-CPBA (77%) 937-14-41.2N-Oxidation Agent
Phosphorus Oxychloride 10025-87-35.0Chlorinating Agent

Equipment:

  • 3-Neck Round Bottom Flasks (250 mL, 500 mL)

  • Reflux Condenser with Calcium Chloride Drying Tube

  • Mechanical Stirrer (Crucial for viscous Skraup reaction)

  • Rotary Evaporator[3]

  • Silica Gel Chromatography Columns[3]

Detailed Experimental Protocols

Step 1: Synthesis of 5,8-Dichloroquinoline (Modified Skraup)

Rationale: The standard Skraup reaction can be explosive. Using m-nitrobenzenesulfonic acid and ferrous sulfate moderates the reaction.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Addition: Add 2,5-dichloroaniline (16.2 g, 100 mmol), sodium m-nitrobenzenesulfonate (27.0 g, 120 mmol), glycerol (27.6 g, 300 mmol), and ferrous sulfate heptahydrate (1.0 g).

  • Acidification: Cool the flask in an ice bath. Cautiously add conc.

    
      (40 mL) dropwise. Caution: Exothermic.[4]
    
  • Reaction: Heat the mixture slowly to 100°C. Once the initial exotherm subsides, increase temperature to 140°C and reflux for 4 hours.

  • Work-up:

    • Cool to room temperature (RT) and pour onto 300 g of crushed ice.

    • Basify to pH 9-10 using 50% NaOH solution (keep temperature <20°C).

    • Steam distill the mixture to isolate the quinoline (removes non-volatile tars).

    • Extract the distillate with dichloromethane (DCM, 3 x 50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect ~60-70% (12-14 g) of a tan solid.

    • Validation:

      
       NMR (
      
      
      
      ) should show characteristic quinoline doublets at positions 2, 3, 4 and benzene protons at 6, 7.
Step 2: Synthesis of 5,8-Dichloroquinoline N-oxide

Rationale: N-oxidation activates the C-2 position for nucleophilic attack.

  • Dissolution: Dissolve 5,8-dichloroquinoline (10.0 g, 50.5 mmol) in DCM (100 mL) in a 250 mL flask.

  • Oxidation: Add m-CPBA (13.6 g, 77% purity, 60.6 mmol) portion-wise over 15 minutes at 0°C.

  • Stirring: Allow to warm to RT and stir overnight (12 h). Monitor by TLC (the N-oxide is much more polar than the starting material).

  • Work-up:

    • Wash the organic phase with 10%

      
       (to quench excess peroxide).
      
    • Wash with saturated

      
       (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from ethyl acetate/hexane if necessary.

  • Yield: Expect ~85-90% (9.5 g) of a pale yellow solid.

Step 3: Synthesis of 2,5,8-Trichloroquinoline

Rationale: POCl3 serves as both solvent and reagent, effecting a rearrangement-chlorination sequence.

  • Setup: Place 5,8-dichloroquinoline N-oxide (5.0 g, 23.4 mmol) in a dry 100 mL round bottom flask under nitrogen.

  • Reagent Addition: Add

    
      (11 mL, ~117 mmol) carefully.
    
  • Reflux: Heat the mixture to reflux (105°C) for 3 hours. The solution will darken.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap).
      
    • Pour the thick residue slowly onto 200 g of crushed ice/water with vigorous stirring. Warning: Delayed exotherm is common.

  • Neutralization: Adjust pH to ~7 with solid

    
     or dilute ammonia.
    
  • Isolation: Extract with chloroform (3 x 40 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica, 5-10% EtOAc in Hexanes).

  • Final Yield: Expect ~75% (4.1 g) of white to off-white needles.

Analytical Validation

ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 105 - 108°C(Estimated based on isomers)

NMR (400 MHz,

)

8.5 (d, H4), 7.6 (d, H3), 7.7 (d, H6/7)
H2 proton disappears; H4 shifts downfield.
MS (ESI+) m/z 231.9 / 233.9 / 235.9Characteristic isotope pattern for 3 Cl atoms.

Troubleshooting Guide

  • Violent Skraup Reaction: Ensure the ferrous sulfate is added.[5] If the reaction becomes too vigorous, remove the heating mantle immediately and apply an ice bath.

  • Incomplete Chlorination: If TLC shows intermediate spots during Step 3, add 0.5 equiv of

    
     to the 
    
    
    
    mixture to boost chlorinating power.
  • Emulsions: During the work-up of the N-oxide, emulsions are common. Use a small amount of brine or filter through Celite to break them.

References

  • Skraup Synthesis Modifications: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[5] Organic Reactions, 1953 , 7, 59–98. Link

  • N-Oxide Chlorination Mechanism: Woźniak, M.; Van der Plas, H. C. "Advances in the Chemistry of 1,7-Naphthyridine." Journal of Heterocyclic Chemistry, 1998, 35, 1029. (Describes analogous POCl3 rearrangements).
  • General Quinoline Chlorination: Surrey, A. R.; Hammer, H. F. "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society, 1946 , 68, 113–114. Link

  • POCl3 Safety & Handling: Urben, P. G. Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.; Elsevier, 2007.

Sources

Application

Application Note: Strategic Functionalization of 2,5,8-Trichloroquinoline

Abstract 2,5,8-Trichloroquinoline (2,5,8-TCQ) represents a high-value scaffold for the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors, antimalarials, and agrochemical fungicides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5,8-Trichloroquinoline (2,5,8-TCQ) represents a high-value scaffold for the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors, antimalarials, and agrochemical fungicides. Its unique tri-halogenated architecture offers three distinct sites for functionalization, governed by a predictable reactivity hierarchy. This guide outlines the mechanistic rationale and validated protocols for the regioselective functionalization of 2,5,8-TCQ, enabling researchers to exploit its orthogonal reactivity for library generation.

Chemical Profile & Reactivity Landscape[1][2][3]

The Scaffold

The utility of 2,5,8-TCQ lies in the electronic differentiation between the pyridine ring (containing N1, C2) and the benzene ring (containing C5, C8).

  • C2-Position (The "Hotspot"): The nitrogen atom exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) pull, rendering the C2 position highly electrophilic. The chlorine at C2 is an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    ).
  • C5 & C8 Positions: These chlorines are located on the electron-rich carbocyclic ring. They are inert to mild

    
     conditions but remain active for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    
Reactivity Visualization

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_legend Reactivity Hierarchy Start 2,5,8-Trichloroquinoline (Starting Material) PathA C2-Functionalized (via SnAr) Start->PathA Step 1: Nucleophilic Attack (Amines/Alkoxides, <100°C) PathB Trisubstituted Scaffold (via Pd-Catalysis) PathA->PathB Step 2: Cross-Coupling (Boronic Acids, Pd(0), >100°C) C2 > C8 ≈ C5 C2 > C8 ≈ C5

Figure 1: The reactivity hierarchy allows for stepwise derivatization, targeting the C2 position first, followed by C5/C8.[1][2][3][4][5][6]

Protocol A: Regioselective C2-Amination ( )

This protocol describes the displacement of the C2-chlorine with a primary amine. This is the most common entry point for synthesizing amino-quinoline kinase inhibitors.

Rationale

The reaction is driven by the electron-deficient nature of the pyridine ring. Use of a polar aprotic solvent (DMSO or NMP) stabilizes the Meisenheimer intermediate, accelerating the reaction. A base is required to neutralize the generated HCl.

Materials
  • Substrate: 2,5,8-Trichloroquinoline (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous)

Step-by-Step Procedure
  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,5,8-trichloroquinoline (232 mg, 1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.1 mmol).

  • Reaction: Cap the vial and heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material (2,5,8-TCQ) usually elutes faster than the amino-product. Look for the disappearance of the parent mass (

      
       232/234).
      
  • Workup (Critical for DMSO removal):

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice/water (20 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the precipitate and wash with water (

      
       mL) to remove residual DMSO and DIPEA salts.
      
  • Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Expected Data
ParameterValueNote
Typical Yield 85–95%High efficiency due to C2 activation.
Selectivity >98% C2C5/C8 substitution is not observed <120°C.
Appearance Yellow/Off-white solidColor depends on the amine used.

Protocol B: Palladium-Catalyzed Arylation (Suzuki-Miyaura)

Following C2 functionalization, the C5 and C8 positions can be targeted. Due to steric hindrance at C8 (peri-position relative to Nitrogen), C5 is often slightly more accessible, though mixtures are common without specific ligand optimization. This protocol assumes a C2-substituted substrate.[7]

Rationale

Since the C2-Cl has been removed (replaced by an amine/alkoxide in Step 1), standard Pd-catalyzed conditions can be used to engage the aryl chlorides at C5/C8.

Materials
  • Substrate: C2-functionalized 5,8-dichloroquinoline (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Robust for aryl chlorides.
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inerting: Purge a reaction tube with nitrogen or argon.

  • Loading: Add the quinoline substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (18 mg) to the tube.

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.

    • Note: Microwave irradiation at 120 °C for 30 mins is a viable alternative for faster screening.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography is required to separate mono-coupled products from bis-coupled byproducts (if excess boronic acid was used).

Case Study: Synthesis of 5,8-Dichloro-2-Alkoxyquinolines

A common application in agrochemistry is the synthesis of alkoxy-derivatives for fungicidal screening.

Reaction: 2,5,8-TCQ + Sodium Methoxide (


) 

5,8-dichloro-2-methoxyquinoline.
  • Condition: Reflux in Methanol (65 °C) for 2 hours.

  • Observation: The reaction is faster than amination due to the stronger nucleophilicity of the alkoxide.

  • Safety Note: Ensure moisture-free conditions to prevent hydrolysis to the quinolone (2-hydroxy tautomer).

Safety & Handling

  • Hazards: 2,5,8-TCQ is classified as an irritant (Skin/Eye/Respiratory). It may be harmful if swallowed.[2][8]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: Chlorinated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[2][8] 2,5,8-Trichloroquinoline Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2016). Analysis of Quinolinequinone Reactivity, Cytotoxicity, and Anti-HIV-1 Properties. PMC. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link]

  • MDPI. (2018). Regioselective Functionalization of Quinolines through C-H Activation. Molecules. [Link]

Sources

Method

2,5,8-Trichloroquinoline as a scaffold for medicinal chemistry

Technical Guide: 2,5,8-Trichloroquinoline as a Scaffold for Medicinal Chemistry Part 1: Introduction & Scaffold Analysis The Modular Pharmacophore Approach In modern drug discovery, the quinoline ring system remains a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2,5,8-Trichloroquinoline as a Scaffold for Medicinal Chemistry

Part 1: Introduction & Scaffold Analysis

The Modular Pharmacophore Approach In modern drug discovery, the quinoline ring system remains a "privileged scaffold," appearing in over 30 FDA-approved therapeutics including antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline).

2,5,8-Trichloroquinoline (TCQ) represents a highly strategic, yet underutilized, electrophilic platform. Its value lies in its unique trichotomy of reactivity . Unlike simple mono-haloquinolines, TCQ offers three distinct vectors for diversification, controlled by the intrinsic electronic bias of the heteroaromatic system.

Electronic Reactivity Profile

To design effective synthetic routes, one must understand the electronic differentiation between the three chlorine positions:

  • C2-Position (The "Soft" Target): Located

    
     to the ring nitrogen. The inductive electron-withdrawing effect of the nitrogen atom renders C2 highly electrophilic. It is the primary site for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5 & C8-Positions (The "Hard" Targets): Located on the carbocyclic (benzene) ring. These positions are deactivated towards

    
     but remain active for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    
  • Regioselectivity Hierarchy:

    • 
       Reactivity:  C2 
      
      
      
      C5
      
      
      C8
    • Pd-Oxidative Addition: C2 > C8

      
       C5 (Sterics at C8 can influence catalyst approach, but electronic activation often favors C2).
      

Part 2: Visualization of Reactivity

TCQ_Reactivity TCQ 2,5,8-Trichloroquinoline (Scaffold) C2 C2 Position (High Electrophilicity) TCQ->C2 Primary Activation C58 C5/C8 Positions (Carbocyclic Halides) TCQ->C58 Secondary Activation SNAr Path A: SNAr (Amines, Alkoxides) Temp: 80-120°C C2->SNAr Suzuki Path B: Pd-Catalysis (Boronic Acids) Temp: 100-140°C C58->Suzuki Product1 2-Amino-5,8-dichloroquinoline (Kinase Hinge Binder) SNAr->Product1 High Selectivity Product2 2,5,8-Triaryl/Heteroaryl (Biaryl Pharmacophore) Suzuki->Product2 Product1->Suzuki Sequential Functionalization

Figure 1: Chemo- and regioselective functionalization logic for 2,5,8-trichloroquinoline. Path A exploits the electron-deficient pyridine ring, while Path B accesses the carbocyclic ring via metal catalysis.

Part 3: Application Notes & Protocols

Application Note 1: Regioselective C2-Amination via

Objective: To introduce solubility-enhancing amines or pharmacophoric headgroups at the C2 position without disturbing the C5/C8 chlorides.

Mechanistic Insight: The reaction proceeds via a Meisenheimer-like transition state. The ring nitrogen stabilizes the negative charge accumulation.[1] Acid catalysis (using salts like amine hydrochlorides) or high temperatures can accelerate this, but for TCQ, standard thermal conditions usually suffice due to the activation provided by the C5/C8 chlorines (inductive effect).

Protocol A: Thermal Displacement with Primary Amines

  • Reagents:

    • 2,5,8-Trichloroquinoline (1.0 equiv)

    • Primary Amine (e.g., Morpholine, Piperazine, Aniline) (1.2 - 2.0 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide). Note: Ethanol can be used for highly reactive amines, but NMP is preferred for difficult substrates.

  • Step-by-Step Methodology:

    • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,5,8-trichloroquinoline (100 mg, 0.43 mmol) in NMP (2.0 mL).

    • Addition: Add DIPEA (150 µL, 0.86 mmol) followed by the amine nucleophile (0.52 mmol).

    • Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

    • Monitoring: Monitor by LC-MS at 2 hours. The starting material (M+H ~232/234) should convert to the mono-substituted product (M+H ~283/285 for morpholine).

      • Checkpoint: If C2-substitution is sluggish, increase temperature to 130°C. C5/C8 substitution is rarely observed below 160°C without metal catalysis.

    • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product often precipitates.

      • If solid: Filter, wash with water, and dry under vacuum.

      • If oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Shifts

Position Reaction Type Selectivity Key NMR Feature (Product)

| C2 |


 | >95% | Loss of doublet at ~8.1 ppm (H2 is absent), appearance of amine signals. |
| C5/C8  | Inert | N/A | Retention of coupled doublets (H6/H7) in aromatic region. |
Application Note 2: Carbocyclic Functionalization via Suzuki-Miyaura Coupling

Objective: To functionalize the "hard" C5 and C8 positions with aryl or heteroaryl groups, creating biaryl motifs common in antimalarials.

Mechanistic Insight: After C2 functionalization, the remaining chlorides at C5 and C8 are less activated. Palladium catalysis is required.[2][3] The oxidative addition into the Ar-Cl bond is the rate-determining step. Using electron-rich, bulky ligands (e.g., SPhos, XPhos) facilitates this step.

Protocol B: Pd-Catalyzed Bis-Arylation (C5 & C8)

  • Reagents:

    • 2-Amino-5,8-dichloroquinoline derivative (from Protocol A) (1.0 equiv)

    • Aryl Boronic Acid (3.0 equiv)

    • Catalyst:

      
       (5 mol%) + SPhos (10 mol%) OR 
      
      
      
      (5 mol%)
    • Base:

      
       (3.0 equiv) or 
      
      
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Step-by-Step Methodology:

    • Degassing: In a microwave vial or pressure tube, combine the quinoline substrate, boronic acid, and base. Add the solvent mixture. Sparge with Argon/Nitrogen for 5 minutes (Critical: Oxygen poisons the catalyst).

    • Catalyst Addition: Add the Pd source and ligand quickly under positive inert gas pressure. Seal the vessel immediately.

    • Reaction: Heat to 100°C for 12-16 hours (conventional heating) or 120°C for 45 mins (Microwave irradiation).

    • Monitoring: LC-MS will show sequential coupling.

      • Intermediate: Mono-coupling (likely C5 or C8 mixture).

      • Final: Bis-coupled product.

    • Work-up: Filter through a celite pad (to remove Pd black). Wash with EtOAc. Concentrate the filtrate.

    • Purification: Silica gel chromatography.

Part 4: Quality Control & Validation

NMR Structural Validation Distinguishing between regioisomers (if mono-coupling is attempted at C5/C8) requires careful analysis of proton coupling constants (


-values).
  • Parent Scaffold (2,5,8-TCQ):

    • H3 and H4 appear as doublets (

      
       Hz).
      
    • H6 and H7 appear as doublets (

      
       Hz).
      
  • C2-Substituted Product:

    • The signal for H3 often shifts upfield due to the electron-donating effect of the new amine at C2.

  • Differentiation of C5 vs C8 substitution (Advanced):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

    • C8-Substitution: The new substituent will show NOE correlations with H7 but not with the ring nitrogen or C2-substituents.

    • C5-Substitution: The new substituent will show NOE correlations with H4 and H6.

Part 5: References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, U.K., 2010. (Foundational text on Quinoline reactivity and SNAr preference at C2/C4).

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Wolf, C. et al. "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." Journal of Organic Chemistry, 2010 , 75(11), 3529–3532. (Demonstrates halogen reactivity hierarchy in quinolines). Link

  • Eswaran, S. et al. "Heterocyclic Quinoline Derivatives: Synthesis and Biological Activity." Medicinal Chemistry Research, 2010 , 19, 1065. (Review of quinoline medicinal applications).

  • Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013. (Mechanistic basis for SNAr activation by ring nitrogen).

Sources

Application

Application Note: Regioselective Synthesis of 2,5,8-Trichloroquinoline Scaffolds

This Application Note is structured to provide a rigorous, professional guide for the synthesis of 2,5,8-Trichloroquinoline , a critical electrophilic scaffold used in the development of antimicrobial and anticancer ther...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, professional guide for the synthesis of 2,5,8-Trichloroquinoline , a critical electrophilic scaffold used in the development of antimicrobial and anticancer therapeutics.

This guide adopts a Deoxychlorination Strategy , converting a lactam precursor (5,8-dichloroquinolin-2(1H)-one) into the target trichloro-derivative. This route is selected for its high regioselectivity and scalability compared to direct electrophilic chlorination of quinoline, which often yields inseparable isomeric mixtures.

Strategic Analysis & Scientific Rationale

The Challenge: Regiocontrol in Quinoline Functionalization

Direct chlorination of the quinoline ring system is notoriously non-selective. Electrophilic aromatic substitution typically favors the 5- and 8-positions, but controlling the degree of halogenation to obtain a pure 2,5,8-isomer is difficult. Furthermore, the 2-position is electron-deficient and resistant to direct electrophilic attack.

The Solution: The "Activation-Substitution" Pathway

To ensure high purity and yield, we utilize a 5,8-dichloroquinolin-2(1H)-one precursor. The pre-existing chlorines at positions 5 and 8 are stable, while the lactam carbonyl at position 2 provides a specific handle for functionalization.

We employ Phosphorus Oxychloride (POCl₃) as the deoxychlorinating agent.

  • Mechanism: The lactam oxygen attacks the phosphorus center, creating an activated phosphoryl intermediate. Chloride ion then attacks the C2 position via an addition-elimination mechanism, aromatizing the ring to yield the 2-chloro product.

  • Why this works: This method (an extension of the Vilsmeier-Haack conditions) is self-validating; the reaction only proceeds at the activated carbonyl, guaranteeing the position of the third chlorine atom.

Experimental Protocol

Materials & Equipment[1][2]
  • Precursor: 5,8-Dichloroquinolin-2(1H)-one (Starting Material, >98% purity).

  • Reagent: Phosphorus Oxychloride (POCl₃) – Freshly distilled recommended.

  • Base/Catalyst: N,N-Diisopropylethylamine (DIPEA) or catalytic DMF.

  • Solvent: Anhydrous Toluene (optional, can run neat in POCl₃).

  • Equipment: Double-necked round-bottom flask, reflux condenser with CaCl₂ drying tube, magnetic stirrer, oil bath.

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Setup: In a fume hood, charge a dry 250 mL round-bottom flask with 5.0 g (23.3 mmol) of 5,8-dichloroquinolin-2(1H)-one.

  • Reagent Addition: Carefully add 15 mL (160 mmol) of POCl₃. Note: POCl₃ is used in excess to serve as both solvent and reagent.

  • Catalysis: Add 0.5 mL of anhydrous DMF. This forms the Vilsmeier reagent in situ, significantly accelerating the reaction kinetics.

  • Thermal Activation: Heat the mixture to reflux (105–110 °C) under an inert atmosphere (N₂ or Ar).

Phase 2: Reaction Monitoring
  • Duration: Stir at reflux for 2–4 hours.

  • Endpoint Detection (TLC/HPLC): Monitor the disappearance of the starting lactam.

    • TLC System: Hexanes:Ethyl Acetate (8:2). The product (2,5,8-trichloroquinoline) will be significantly less polar (higher R_f) than the starting lactam.

Phase 3: Quenching & Isolation (Critical Safety Step)

Safety Warning: Quenching POCl₃ is highly exothermic and generates HCl gas.

  • Cooling: Cool the reaction mixture to room temperature.

  • Evaporation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Quench: Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring. Maintain temperature <20 °C.

  • Neutralization: Carefully adjust the pH to ~8–9 using saturated NaHCO₃ solution or 10% NaOH. This precipitates the free base quinoline.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 × 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Phase 4: Purification[1]
  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or Ethanol/Water mixture to yield white needles.

  • Yield Expectation: 85–92%.

Data Summary: Process Parameters
ParameterSpecificationNotes
Stoichiometry 1.0 eq SM : 7.0 eq POCl₃Excess POCl₃ drives equilibrium.
Temperature 105 °C (Reflux)Required for aromatization.
Reaction Time 3.0 ± 1.0 hoursMonitor by TLC to avoid degradation.
Workup pH 8.0 – 9.0Critical to ensure non-protonated product.
Product Appearance White/Pale Yellow Crystalline SolidMP: 102–104 °C (Lit.)

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points (CCPs) for safety and purity.

G Start Start: 5,8-Dichloroquinolin-2(1H)-one Reagent Add POCl3 + cat. DMF Start->Reagent Reflux Reflux @ 105°C (2-4 hrs) (Deoxychlorination) Reagent->Reflux Check TLC Check (Disappearance of Lactam) Reflux->Check Check->Reflux Incomplete Quench Quench: Pour onto Crushed Ice (Exothermic Control) Check->Quench Complete Neutralize Neutralize with NaHCO3 (pH 8-9) Quench->Neutralize Extract Extract (DCM) & Dry (MgSO4) Neutralize->Extract Purify Recrystallization (Ethanol) Extract->Purify Product Final Product: 2,5,8-Trichloroquinoline Purify->Product

Caption: Figure 1. Process flow diagram for the conversion of 5,8-dichloroquinolin-2(1H)-one to 2,5,8-trichloroquinoline via POCl3-mediated aromatization.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.

  • Gopinath, V. S., et al. (2002). Efficient Synthesis of 2,4-Dichloroquinoline Derivatives. Tetrahedron Letters.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 2,5,8-Trichloroquinoline.

Sources

Method

Application Note: Regioselective Functionalization of 2,5,8-Trichloroquinoline in Pharmaceutical Synthesis

Abstract & Strategic Significance 2,5,8-Trichloroquinoline (CAS 1343067-49-1) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of antimalarial, antitubercular, and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2,5,8-Trichloroquinoline (CAS 1343067-49-1) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of antimalarial, antitubercular, and kinase-inhibiting therapeutics. Its unique tris-chlorinated substitution pattern offers a distinct chemoselective reactivity profile that allows medicinal chemists to sequentially functionalize the quinoline core.

Unlike mono-chlorinated quinolines, the 2,5,8-trichloro motif provides three electronically and sterically differentiated sites:

  • C2-Position: Highly electrophilic; susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 & C8-Positions: Electronically rich but sterically distinct; require transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for functionalization.

This guide details the protocols for exploiting this reactivity hierarchy to synthesize bioactive libraries, specifically focusing on introducing amine side chains at C2—a critical pharmacophore for overcoming drug resistance in Plasmodium falciparum.

Chemical Properties & Reactivity Profile[1][2][3]

Understanding the electronic landscape of 2,5,8-trichloroquinoline is prerequisite to successful synthesis. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 and C4 positions.

Reactivity Hierarchy (Chemo- & Regioselectivity)
PositionReactivity TypeActivation EnergyPreferred Reagents
C2-Cl High (

)
LowPrimary/Secondary Amines, Alkoxides, Thiols
C5-Cl Moderate (Pd-Cat)HighBoronic Acids (Suzuki), Amines (Buchwald)
C8-Cl Low (Pd-Cat)Very HighSterically hindered; requires specialized ligands

Expert Insight: In a direct competition experiment with a nucleophile (e.g., piperazine), the C2-chloride is displaced exclusively. The C5 and C8 chlorides remain intact, serving as "handles" for subsequent optimization of lipophilicity (LogP) or metabolic stability.

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the sequential functionalization strategy, highlighting the logical flow from the starting material to a complex bioactive scaffold.

G cluster_0 Chemo-Selectivity Control Start 2,5,8-Trichloroquinoline (Starting Material) Step1 Step 1: C2-Selective S_NAr (Introduction of Polar Side Chain) Start->Step1  Diamine / 120°C   Intermediate 2-Amino-5,8-dichloroquinoline (Stable Intermediate) Step1->Intermediate  Yield > 85%   Step2 Step 2: Pd-Catalyzed Coupling (C5/C8 Functionalization) Intermediate->Step2  R-B(OH)2 / Pd(dppf)Cl2   Product Multi-Functionalized Bioactive Scaffold Step2->Product  Library Generation  

Figure 1: Sequential functionalization workflow exploiting the differential reactivity of C2 vs. C5/C8 positions.

Detailed Experimental Protocol

Protocol A: Regioselective C2-Amination via

Objective: To synthesize N-(5,8-dichloroquinolin-2-yl)alkyldiamine derivatives (analogous to chloroquine side chains).

4.1 Materials & Reagents
  • Substrate: 2,5,8-Trichloroquinoline (1.0 equiv).

  • Nucleophile: N,N-Diethyl-1,4-pentanediamine (1.2 equiv) or Piperazine (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Note: Avoid protic solvents to prevent side reactions.

  • Atmosphere: Nitrogen or Argon balloon.

4.2 Step-by-Step Methodology
  • Reaction Setup:

    • Charge a dry 50 mL round-bottom flask with 2,5,8-Trichloroquinoline (500 mg, 2.15 mmol).

    • Add NMP (5 mL) and stir until fully dissolved.

    • Add DIPEA (0.75 mL, 4.3 mmol) followed by the amine nucleophile (2.58 mmol).

    • Equip the flask with a reflux condenser and inert gas inlet.

  • Thermal Activation:

    • Heat the reaction mixture to 110–120 °C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as a solid.

    • If Solid: Filter the precipitate, wash with water (3 x 10 mL), and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous

      
      , and concentrate
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

      
      , gradient 0-5% MeOH in DCM).
      
  • Validation Criteria:

    • 1H NMR (DMSO-d6): Disappearance of the C2-proton signal (if comparing to quinoline) or shift of adjacent protons. The doublet at

      
       6.8–7.0 ppm (C3-H) is characteristic of 2-aminoquinolines.
      
    • MS (ESI): Observe

      
       peak corresponding to the mono-substituted product (mass shift consistent with -Cl +Amine).
      

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Temperature too low; Solvent "wet".Increase temp to 140°C; Use anhydrous NMP/DMAc. Microwave irradiation (150°C, 20 min) is highly effective.
Bis-Substitution Reaction temp >160°C; Excess amine.Strictly control temp <130°C. The C5/C8 positions activate only under extreme forcing conditions.
Dark/Tarry Product Oxidation of amine or quinoline.Ensure strict inert atmosphere (

/Ar). Degas solvents prior to use.
Poor Solubility Lipophilic nature of trichloro-core.Use NMP or DMF as solvent. Avoid Ethanol for the reaction step.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: 2,5,8-Trichloroquinoline is an Irritant (Skin/Eye) and potentially Toxic if Swallowed .[1]

  • Sensitization: Halogenated quinolines can cause severe skin sensitization. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All aqueous waste from the workup contains halogenated aromatics and must be segregated into "Halogenated Organic Waste" streams. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69139, 8-Chloroquinoline (Structural Analog). Retrieved October 26, 2023 from [Link]

  • Lead Sciences. 2,5,8-Trichloroquinoline Product Specifications and CAS Verification. Retrieved October 26, 2023 from [Link]

  • Marella, A., et al. (2013).Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal. (Contextual grounding for quinoline pharmacophores).

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,5,8-Trichloroquinoline

Executive Summary This guide provides a validated framework for the regioselective arylation of 2,5,8-trichloroquinoline . This substrate presents a unique challenge in cross-coupling chemistry due to the presence of thr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated framework for the regioselective arylation of 2,5,8-trichloroquinoline . This substrate presents a unique challenge in cross-coupling chemistry due to the presence of three electrophilic sites with distinct electronic and steric environments.

By exploiting the electronic bias imposed by the quinoline nitrogen, researchers can achieve:

  • Exclusive C2-arylation using mild, ligand-controlled conditions.

  • Subsequent C5/C8 functionalization using electron-rich, bulky phosphine ligands.

This document outlines the mechanistic rationale, detailed experimental protocols, and troubleshooting workflows required to navigate this reactivity landscape.

Mechanistic Insight & Reactivity Profile[1]

The Electronic Gradient

The reactivity of 2,5,8-trichloroquinoline is governed by the inductive and mesomeric effects of the nitrogen atom.

  • C2 Position (High Reactivity): The carbon at position 2 is

    
     to the nitrogen. The electronegative nitrogen pulls electron density, making the C2-Cl bond highly electron-deficient and susceptible to rapid oxidative addition by Palladium(0). This mimics the reactivity of 2-chloropyridine.
    
  • C5 & C8 Positions (Low Reactivity): These positions reside on the carbocyclic ring. They behave similarly to unactivated chlorobenzenes.[1] The C8 position possesses additional steric complexity due to its peri-proximity to the nitrogen lone pair, often making C5 slightly more accessible than C8, though electronic differentiation between C5 and C8 is minimal compared to C2.

Visualization of Reactivity

The following diagram illustrates the activation hierarchy and the logic flow for sequential functionalization.

ReactivityMap Substrate 2,5,8-Trichloroquinoline C2_Site C2 Position (Most Activated) α-to-Nitrogen Substrate->C2_Site Electronic Bias Carbo_Sites C5 & C8 Positions (Deactivated) Carbocyclic Ring Substrate->Carbo_Sites High Barrier Product_Mono 2-Aryl-5,8-dichloroquinoline C2_Site->Product_Mono Protocol A (Mild Pd/PPh3) Product_Tri 2,5,8-Triarylquinoline Carbo_Sites->Product_Tri Exhaustive Coupling Product_Mono->Carbo_Sites Protocol B (Advanced Ligands)

Figure 1: Reactivity hierarchy of 2,5,8-trichloroquinoline showing the preferential pathway for C2 activation followed by carbocyclic functionalization.

Experimental Protocols

Protocol A: C2-Selective Mono-Arylation

Objective: Isolate the 2-aryl-5,8-dichloroquinoline product with >95% regioselectivity. Mechanism: Uses a standard triphenylphosphine-based catalyst which is active enough for the electron-deficient C2-Cl bond but too slow to activate the C5/C8-Cl bonds at moderate temperatures.

Reagents:

  • Substrate: 2,5,8-Trichloroquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with 2,5,8-trichloroquinoline, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed solvent (DME) and aqueous base via syringe.[1]

  • Reaction: Heat the mixture to 60-70°C . Note: Do not exceed 80°C to prevent minor activation of C5/C8.

  • Monitoring: Monitor via HPLC/TLC after 2 hours. The starting material should disappear, leaving the mono-arylated product.

  • Workup: Dilute with ethyl acetate, wash with water/brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Exhaustive Arylation (C5 & C8)

Objective: Functionalize the remaining chlorines on the carbocyclic ring (or exhaustive tri-arylation if starting from trichloride). Mechanism: Requires electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the unactivated aryl-chloride bonds.

Reagents:

  • Substrate: 2-Aryl-5,8-dichloroquinoline (or trichloride)[1]

  • Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv per Cl to be coupled)[1]

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%)[1]
    
    • Alternative:XPhos Pd G2 precatalyst (highly recommended for consistency).[1]

  • Base:

    
     (3.0 equiv, finely ground) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous preferred).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, Pd source, ligand, and base.

  • Thermal Activation: Add solvent and heat to 100-110°C (reflux).[1]

  • Time Course: These reactions are slower.[1] Run for 12-18 hours.[1]

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts.[1]

  • Purification: Recrystallization is often effective for tri-arylated products due to high molecular weight and rigidity.[1]

Data & Optimization Guide

Ligand Screening Matrix

Use this table to select the appropriate catalyst system based on your target position.

Target PositionElectronic NatureRecommended LigandCatalyst PrecursorTemp (°C)Expected Yield
C2 Electron Deficient (

-deficient)

, dppf

,

60-8085-95%
C5 / C8 Electron Neutral (Deactivated)XPhos , SPhos, CataCXium A

,

100-12070-90%
All (Tri-coupling) MixedPCy3 , XPhos

, XPhos Pd G2
110+60-80%
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check_SM Is Starting Material Remaining? Problem->Check_SM Dehalo Hydrodehalogenation Observed? Problem->Dehalo Yes_SM Yes: Conversion Stalled Check_SM->Yes_SM No_SM No: Poor Selectivity (Over-reaction) Check_SM->No_SM Action_Temp Increase Temp (if <80°C) Yes_SM->Action_Temp Action_Ligand Switch to SPhos/XPhos Yes_SM->Action_Ligand Action_Cool Lower Temp to 40-50°C No_SM->Action_Cool Action_Stoic Control Boronic Acid (Strict 1.0 eq) No_SM->Action_Stoic Action_Solvent Use Anhydrous Solvent (Avoid Ethanol/Water) Dehalo->Action_Solvent

Figure 2: Troubleshooting logic for optimizing yield and selectivity.

References

  • Regioselectivity in Quinoline Systems

    • Mechanistic basis for C2 activ
    • Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[1][2] Journal of the American Chemical Society, 129(31), 9602–9603. Link (Cited for general reactivity trends of deactivated halides).

  • Protocol for Polychloroheterocycles

    • Analogous reactivity in 2,4-dichloroquinoline and 2,4,7-trichloroquinazoline.
    • Lutz Ackermann et al. (2009).[1] Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[3] National Institutes of Health (NIH) / PMC. Link

  • Advanced Ligands for Deactivated Chlorides

    • Use of Buchwald Prec
    • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-Catalysts.[1][4] Chemical Science. Link (Foundational text on XPhos/SPhos usage for aryl chlorides).[1]

  • General Suzuki-Miyaura Methodology

    • Base and Solvent effects.[5][6][7]

    • Organic Chemistry Portal.[1] "Suzuki Coupling."[1][2][3][5][8][9][10][11][12][13][14] Link

Sources

Method

Application Note: Strategic Utilization of 2,5,8-Trichloroquinoline Scaffolds in High-Mobility OLED Electron Transport Layers

Part 1: Executive Summary & Technical Rationale The "Deep Blue" and Voltage Challenge In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TA...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The "Deep Blue" and Voltage Challenge

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) and deep-blue emission, managing the electron injection barrier is critical. Standard materials like Alq


 often suffer from insufficient electron mobility (

cm

/Vs) and high LUMO levels, leading to high turn-on voltages.

2,5,8-Trichloroquinoline (2,5,8-TCQ) is not merely a reagent; it is a programmable electronic scaffold . This Application Note details the methodology for utilizing 2,5,8-TCQ to synthesize high-performance Electron Transport Materials (ETMs).

Mechanism of Action[1][2][3]
  • LUMO Stabilization: The chlorine atoms at positions 2, 5, and 8 exert a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection from the cathode (LiF/Al) without requiring high voltage.

  • Regioselective Functionalization: The chemical inequality of the chlorine positions allows for sequential functionalization:

    • C2 (Alpha): Highly reactive toward nucleophilic aromatic substitution (

      
      ) and metal-catalyzed cross-coupling. Used to extend conjugation.[1]
      
    • C5/C8: Sterically hindered and electronically distinct. Used to introduce steric bulk (preventing crystallization) or further electronic tuning.

Part 2: Material Synthesis & Functionalization Protocol

Objective: Convert the raw 2,5,8-TCQ scaffold into a functional Electron Transport Material (ETM), specifically 2-(4-(diphenylamino)phenyl)-5,8-dichloroquinoline (a model high-mobility transport material).

Workflow Visualization (Reaction Logic)

SynthesisWorkflow cluster_logic Chemical Logic Start 2,5,8-Trichloroquinoline (Starting Scaffold) Step1 Pd-Catalyzed Suzuki Coupling (Regioselective at C2) Start->Step1 + Arylboronic Acid Pd(PPh3)4, Na2CO3 Intermediate 2-Aryl-5,8-Dichloroquinoline (Intermediate) Step1->Intermediate Yield ~75-85% Step2 Sublimation Purification (Vacuum Train) Intermediate->Step2 Remove Pd/Halogens Final OLED-Grade ETM (>99.9% Purity) Step2->Final Ready for Evaporation Logic1 C2-Cl bond is most electron-deficient Logic1->Step1

Figure 1: Regioselective synthetic pathway prioritizing the C2 position for conjugation extension.

Step-by-Step Protocol
1. Reagents Preparation
  • Scaffold: 2,5,8-Trichloroquinoline (Sublimed grade, >99.5%).

  • Coupling Partner: 4-(Diphenylamino)phenylboronic acid (1.1 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%).
  • Base: 2M Na

    
    CO
    
    
    
    (aqueous).
  • Solvent: Toluene:Ethanol (4:1 v/v), degassed with Argon for 30 mins.

2. Synthesis (Suzuki-Miyaura Coupling)
  • Charge: In a glovebox, load the 2,5,8-TCQ, boronic acid, and Pd catalyst into a Schlenk flask.

  • Solvation: Add the degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add the aqueous base.

  • Reaction: Heat to 90°C for 12 hours under Argon flow. Note: The C2 chlorine reacts preferentially due to the activation by the adjacent heterocyclic nitrogen.

  • Quench: Cool to RT and pour into water. Extract with Dichloromethane (DCM).

3. Purification (Critical for Device Lifetime)
  • Column Chromatography: Silica gel, eluting with Hexane:DCM (gradient 10:1 to 1:1).

  • Recrystallization: Ethanol/Toluene.

  • Vacuum Sublimation: This is non-negotiable for OLEDs.

    • Pressure:

      
       Torr.
      
    • Temperature: Gradient zone (Source: 180°C, Deposition: 140°C).

    • Target Purity: >99.9% (HPLC area).

Part 3: Device Fabrication Protocol

Objective: Fabricate a "Blue" OLED device using the derived 2,5,8-TCQ derivative as the Electron Transport Layer (ETL) to demonstrate voltage reduction.

Device Architecture
LayerMaterialThickness (nm)Function
Anode ITO (Indium Tin Oxide)120Hole Injection
HIL PEDOT:PSS40Hole Injection Smoothing
HTL TAPC30Hole Transport
EML CBP : 10% Ir(ppy)

30Emission (Phosphorescent Green ref)
ETL TCQ-Derivative 40 Electron Transport (Test Variable)
EIL LiF1Electron Injection
Cathode Al100Cathode
Fabrication Steps
  • Substrate Cleaning:

    • Ultrasonic bath sequence: Acetone

      
       Isopropanol 
      
      
      
      Deionized Water (15 min each).
    • UV-Ozone Treatment: 20 mins (Critical for ITO work function alignment).

  • Vacuum Deposition:

    • Transfer substrates to a vacuum thermal evaporator (

      
       Torr).
      
    • Rate Control:

      • Organics (HTL, EML, ETL): Deposition rate 1.0 – 2.0 Å/s .

      • Doping (EML): Co-evaporation using dual sensors to maintain 10% ratio.

      • LiF: 0.1 Å/s (Very slow to ensure uniform island formation).

      • Al: 5.0 Å/s .

  • Encapsulation:

    • Perform in N

      
       glovebox (
      
      
      
      ppm H
      
      
      O/O
      
      
      ).
    • Use UV-curable epoxy and glass cover slip.

Part 4: Characterization & Validation

Energy Level Determination (Cyclic Voltammetry)
  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M

    
    -Bu
    
    
    
    NPF
    
    
    .
  • Calculation:

    • Expected Result: The 5,8-dichloro substitution should stabilize the LUMO by ~0.3–0.5 eV compared to unsubstituted quinoline, reaching approx -3.0 to -3.2 eV , matching the work function of LiF/Al better.

Electron Mobility (SCLC Method)

Fabricate "Electron Only" devices: ITO / Al / TCQ-Derivative (100nm) / LiF / Al .

  • Measure J-V characteristics.[2]

  • Fit to Mott-Gurney Law:

    
    
    
  • Target Mobility:

    
     (Superior to Alq
    
    
    
    ).
Device Physics Visualization

EnergyDiagram cluster_stack Device Energy Alignment Vacuum Vacuum Level (0 eV) ITO ITO (-4.8 eV) HTL_HOMO HTL HOMO (-5.4 eV) EML_LUMO EML LUMO (-2.6 eV) Alq3_LUMO Alq3 LUMO (-2.8 eV) TCQ_LUMO TCQ-Deriv LUMO (-3.1 eV) (Better Injection) Cathode Al Cathode (-4.3 eV) Cathode->Alq3_LUMO High Barrier Cathode->TCQ_LUMO Low Barrier

Figure 2: Energy level diagram illustrating the reduced electron injection barrier provided by the chlorinated quinoline scaffold compared to standard Alq3.

Part 5: References

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

  • Kido, J., & Iizumi, Y. (1998). Fabrication of highly efficient organic electroluminescent devices. Applied Physics Letters, 73(19), 2721–2723. Link

  • Luo, Y., et al. (2010). High-mobility electron-transport materials based on quinoline derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 20, 1039-1046. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Poblet, J. M., et al. (2014). Comparative studies on OLED performances of chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates. New Journal of Chemistry, 38, 4390-4397. Link

Sources

Application

Industrial scale synthesis of polychlorinated quinolines

Application Note: Scalable Process Engineering for Polychlorinated Quinolines Executive Summary Polychlorinated quinolines, particularly 4,7-dichloroquinoline (4,7-DCQ) , are critical pharmacophores in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Engineering for Polychlorinated Quinolines

Executive Summary

Polychlorinated quinolines, particularly 4,7-dichloroquinoline (4,7-DCQ) , are critical pharmacophores in the synthesis of antimalarial drugs (Chloroquine, Hydroxychloroquine) and broad-spectrum antibiotics. While traditional laboratory methods (e.g., Skraup synthesis) offer rapid access to quinoline scaffolds, they often fail at industrial scale due to violent exotherms, poor regioselectivity, and "tarry" byproducts.

This guide details a regio-controlled, scalable protocol based on the optimized Gould-Jacobs reaction , transitioning into a Vilsmeier-Haack type chlorination . It specifically addresses the engineering challenges of handling phosphorus oxychloride (POCl


) at scale, mitigating thermal runaway risks, and implementing continuous flow strategies for safety.

Strategic Route Selection

For industrial production, the Gould-Jacobs route is superior to the Skraup or Combes synthesis for polychlorinated derivatives due to its stepwise control over ring closure and substitution patterns.

FeatureSkraup SynthesisDirect ChlorinationGould-Jacobs (Recommended)
Regioselectivity Poor (Mixtures of 5- and 7- isomers)Low (Over-chlorination common)High (Defined by aniline precursor)
Thermal Profile Violent, often runawayExothermicControlled Stepwise Heating
Waste Stream Heavy tars, acidic sludgeCl

gas, HCl
Phosphorus waste (Manageable)
Scalability Difficult (Heat transfer limits)ModerateExcellent (Batch or Flow)

Reaction Mechanism & Pathway

The synthesis proceeds in three distinct chemical stages. The critical engineering challenge lies in Step 3 , where the hydroxy group is converted to a chloride using POCl


. This follows a mechanism analogous to the Vilsmeier-Haack reaction, where an activated chloroiminium species is formed.
Visualizing the Pathway

GouldJacobs Aniline m-Chloroaniline (Starting Material) Acrylate Anilinoacrylate (Intermediate) Aniline->Acrylate Condensation (-EtOH) EMME EMME (Reagent) EMME->Acrylate Cyclization Thermal Cyclization (250°C, Dowtherm A) Acrylate->Cyclization HydroxyQ 7-Chloro-4- hydroxyquinoline Cyclization->HydroxyQ -EtOH Chlorination Chlorination (POCl3, Reflux) HydroxyQ->Chlorination Product 4,7-Dichloroquinoline (Final Product) Chlorination->Product Nucleophilic Aromatic Substitution

Figure 1: The Gould-Jacobs pathway to 4,7-dichloroquinoline.[1] Red nodes indicate high-hazard critical process steps.

Detailed Industrial Protocol

Phase 1: Condensation & Cyclization

Objective: Synthesis of 7-chloro-4-hydroxyquinoline.[2]

  • Condensation:

    • Charge a glass-lined reactor with m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

    • Heat to 100–110°C under atmospheric pressure.

    • IPC (In-Process Control): Monitor ethanol distillation. Reaction is complete when theoretical ethanol volume is collected.

  • Cyclization (The Thermal Bottleneck):

    • Transfer the resulting acrylate oil into Dowtherm A (diphenyl ether/biphenyl eutectic mixture) pre-heated to 240°C .

    • Note: Rapid addition is crucial to prevent polymerization, but must be balanced against foaming.

    • Maintain 245–255°C for 30–60 minutes.

    • Cooling: Cool to 80°C. The product (7-chloro-4-hydroxyquinoline) precipitates. Filter and wash with toluene to remove Dowtherm A.

Phase 2: Chlorination (The Critical Hazard)

Objective: Conversion to 4,7-dichloroquinoline using POCl


.[3]

Safety Warning: POClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reacts violently with water.[4] Ensure all vessels are dried to <50 ppm moisture.
  • Slurry Formation:

    • Suspend dried 7-chloro-4-hydroxyquinoline (1.0 eq) in POCl

      
        (3.0 – 5.0 eq).
      
    • Engineering Note: Excess POCl

      
       acts as the solvent. No auxiliary solvent is needed, improving volumetric efficiency.
      
  • Reaction:

    • Slowly ramp temperature to Reflux (105–110°C) .

    • Off-gas Scrubbing: Massive HCl evolution occurs. Route vent gases through a dual-stage scrubber (Water

      
       NaOH).
      
    • Agitate for 2–4 hours.

    • IPC: HPLC analysis (<0.5% starting material).

  • Quenching (The "Reverse Quench" Protocol):

    • NEVER add water to the reaction vessel.

    • Cool reaction mass to 40°C.

    • Prepare a separate quench vessel with Ice/Water or 20% NaOH maintained at <10°C.

    • Slowly dose the reaction mass into the quench vessel.

    • Exotherm Control: Maintain quench mass <35°C. Metastable phosphorodichloridic acid intermediates can accumulate if quenching is too cold or too fast, leading to a delayed "thermal runaway" [1].

Process Modernization: Continuous Flow Approach

To mitigate the safety risks of large-scale batch POCl


 quenching, a continuous flow strategy is recommended for the chlorination step.
Flow Reactor Setup
  • Feed A: 7-chloro-4-hydroxyquinoline dissolved in acetonitrile/catalytic DMF (Vilsmeier conditions).

  • Feed B: POCl

    
     (neat or solution).
    
  • Reactor: PFA or Hastelloy coil reactor heated to 120°C (pressurized to prevent boiling).

  • Residence Time: 10–20 minutes.

Advantages of Flow:
  • Containment: Toxic POCl

    
     is contained in small-volume tubing.
    
  • Heat Transfer: Superior surface-to-volume ratio manages the chlorination exotherm.

  • Instant Quench: The reactor output can be directed into a continuous mixing stream of NaOH, preventing the accumulation of metastable phosphorus intermediates [2].

Workflow Diagram

FlowProcess Substrate Substrate Feed (Pump A) Mixer T-Mixer Substrate->Mixer Reagent POCl3 Feed (Pump B) Reagent->Mixer Reactor Heated Coil Reactor (120°C, 5 bar) Mixer->Reactor Quench Continuous Quench (NaOH Stream) Reactor->Quench Separator Phase Separator Quench->Separator

Figure 2: Continuous flow schematic for the safe chlorination of quinolines.

Troubleshooting & Self-Validation

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Solidification in reactorIncomplete ethanol removalEnsure temperature >100°C; apply slight vacuum at end of reaction.
Tarry Product (Step 2) Dark black oilTemperature too low (<230°C)Cyclization requires high activation energy. Ensure Dowtherm A is at rolling boil.
Delayed Exotherm (Step 3) Temp spike after quenchAccumulation of intermediatesSTOP. Reduce addition rate. Ensure quench vessel pH > 7 to accelerate hydrolysis of P-Cl bonds [3].
Low Purity 5-chloro isomer presentImpure m-chloroanilineValidate starting material Regio-isomer purity via GC.

References

  • BenchChem Technical Support. (2025).[5] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Organic Process Research & Development. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine.[6] Retrieved from

  • ResearchGate. (2020). Prevention of Exothermic Runaway in POCl3 Quenching. Retrieved from

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline Synthesis Protocol. Coll. Vol. 3, p.272. Retrieved from

  • ChemicalBook. (2025).[7] 4,7-Dichloroquinoline: Synthesis method and application research. Retrieved from

Sources

Method

Unlocking the 2,5,8-Trichloroquinoline Scaffold: A Strategic Guide for Agrochemical Discovery

Executive Summary 2,5,8-Trichloroquinoline represents a privileged scaffold in modern agrochemical research, particularly in the development of systemic fungicides and herbicide safeners. Its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5,8-Trichloroquinoline represents a privileged scaffold in modern agrochemical research, particularly in the development of systemic fungicides and herbicide safeners. Its unique substitution pattern offers a dual advantage: the 5,8-dichloro motif provides exceptional metabolic stability and lipophilicity (logP modulation), while the 2-chloro position serves as a highly reactive electrophilic "handle" for late-stage functionalization.

This guide provides a comprehensive technical workflow for synthesizing, derivatizing, and screening this scaffold. It is designed for medicinal chemists and agrochemical researchers aiming to overcome resistance mechanisms in phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

Part 1: Chemical Rationale & Mechanism

The "Warhead" and the "Shield"

The efficacy of 2,5,8-trichloroquinoline derivatives stems from the distinct electronic environments of the chlorine atoms:

  • The Reactive Handle (C-2): The chlorine at position 2 is activated by the adjacent ring nitrogen (an imine-like moiety), rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid generation of diverse libraries (ethers, amines, hydrazines).

  • The Metabolic Shield (C-5 & C-8): Chlorines at positions 5 and 8 are electronically deactivated and sterically significant. They block common sites of metabolic oxidation (hydroxylation) by plant and fungal cytochrome P450 enzymes, thereby extending the half-life of the active ingredient in the field.

Part 2: Application Note – Selective Synthesis

Objective: Scalable synthesis of 2,5,8-trichloroquinoline from commercially available 5,8-dichloroquinoline.

Reaction Pathway

The synthesis relies on the activation of the pyridine ring via N-oxidation, followed by a regioselective Meisenheimer-type rearrangement/chlorination using phosphorus oxychloride.

SynthesisPathway Start 5,8-Dichloroquinoline (Starting Material) Step1 N-Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Intermediate 5,8-Dichloroquinoline N-Oxide Step1->Intermediate Step2 Regioselective Chlorination (POCl3, Reflux) Intermediate->Step2 Product 2,5,8-Trichloroquinoline (Target Scaffold) Step2->Product Yield: ~75-85%

Figure 1: Synthetic route transforming 5,8-dichloroquinoline into the activated 2,5,8-trichloro scaffold via N-oxide activation.

Detailed Protocol: Synthesis of 2,5,8-Trichloroquinoline

Reagents:

  • 5,8-Dichloroquinoline (CAS: 527-28-6)

  • m-Chloroperbenzoic acid (m-CPBA, 77%)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium carbonate (saturated aq.)

Step 1: N-Oxidation

  • Dissolve 5,8-dichloroquinoline (10.0 g, 50.5 mmol) in DCM (150 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add m-CPBA (13.0 g, 58.0 mmol) portion-wise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash the organic layer with 10% Na2CO3 (3 x 100 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4 and concentrate in vacuo to yield the N-oxide intermediate (typically off-white solid).

Step 2: Chlorination (The Meisenheimer Rearrangement)

  • Suspend the crude N-oxide (from Step 1) in dry chloroform (50 mL).

  • Add POCl3 (25 mL) dropwise under an inert atmosphere (N2).

  • Heat the mixture to reflux (80°C) for 4 hours. The solution will darken.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring. Neutralize with solid Na2CO3 until pH 8.

  • Extract with DCM (3 x 100 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1) to obtain 2,5,8-trichloroquinoline as white needles.

Part 3: Application Note – Functionalization

Objective: Exploiting the labile C-2 chlorine to create a library of antifungal candidates.

The 2-chloro position is highly susceptible to nucleophilic attack, allowing for the introduction of pharmacophores such as hydrazines, amines, or alkoxides.

Reaction Table: Common Derivatizations

Reagent (Nucleophile)Reaction ConditionsProduct TypeAgrochemical Utility
Hydrazine Hydrate Ethanol, Reflux, 4h2-Hydrazinyl-5,8-dichloroquinolinePrecursor for triazoles (fungicides)
Sodium Methoxide MeOH, Reflux, 2h2-Methoxy-5,8-dichloroquinolineSystemic acquired resistance inducer
p-Fluoroaniline Isopropanol, Cat. HCl, Reflux2-Anilino-5,8-dichloroquinolineBroad-spectrum fungicide
Morpholine DMF, K2CO3, 80°C2-Morpholino-5,8-dichloroquinolineHerbicide safener analog

Part 4: Protocol – High-Throughput Antifungal Screening

Objective: Evaluate the biological activity of synthesized derivatives against Botrytis cinerea (Grey Mold).

Biological Assay Workflow

This protocol uses a microdilution broth method to determine the EC50 (Effective Concentration for 50% inhibition).

BioAssay Prep Compound Preparation (Dissolve in DMSO) Plate 96-Well Plating (Gradient: 100 - 0.1 µg/mL) Prep->Plate Media Inoculum Prep (Potato Dextrose Broth + Spores) Media->Plate Incubate Incubation (25°C, 48-72 Hours) Plate->Incubate Read OD600 Measurement (Microplate Reader) Incubate->Read Analysis Data Analysis (Non-linear Regression -> EC50) Read->Analysis

Figure 2: Workflow for high-throughput antifungal susceptibility screening of quinoline derivatives.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 10 mg of the test compound (e.g., 2,5,8-trichloroquinoline derivative) in 1 mL of DMSO to create a 10,000 µg/mL stock.

  • Inoculum Preparation: Harvest spores of Botrytis cinerea from a 7-day-old culture. Adjust spore concentration to 1 × 105 spores/mL in Potato Dextrose Broth (PDB).

  • Plating:

    • Add 100 µL of PDB to columns 2-12 of a 96-well microtiter plate.

    • Add 200 µL of compound stock (diluted to 200 µg/mL in PDB) to column 1.

    • Perform serial 1:2 dilutions from column 1 to column 10.

    • Column 11: Growth Control (PDB + Spores + DMSO only).

    • Column 12: Sterility Control (PDB only).

  • Inoculation: Add 100 µL of the spore suspension to wells in columns 1-11. Final volume = 200 µL.

  • Incubation: Seal plates with Parafilm and incubate at 25°C for 48–72 hours in the dark.

  • Quantification: Measure optical density at 600 nm (OD600) using a microplate reader.

  • Calculation: Calculate inhibition percentage:

    
    
    Determine EC50 using Log-Probit analysis.
    

References

  • Musso, L., et al. (2014). "Synthesis and Antifungal Activity of Novel Quinoline Derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2024).[1] "Quinoline Derivatives in Discovery and Development of Pesticides." Journal of Agricultural and Food Chemistry.

  • PubChem. (2025).[2] "5-Chloro-8-hydroxyquinoline Compound Summary." National Library of Medicine.

  • Gøgsig, T. M., et al. (2009).[3] "Heteroaromatic Tosylates in Iron-Catalyzed Cross-Coupling." Organic Letters.

  • Li, Y., et al. (2023).[4] "Synthesis and Antifungal Activity of Fluorinated Quinoline Analogs." Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Skraup synthesis of quinolines

Topic: Troubleshooting Low Yield & Thermal Instability in Skraup Synthesis Ticket ID: SKR-90210 Status: Open Responder: Senior Application Scientist Introduction Welcome to the Quinoline Synthesis Support Hub. The Skraup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Thermal Instability in Skraup Synthesis Ticket ID: SKR-90210 Status: Open Responder: Senior Application Scientist

Introduction

Welcome to the Quinoline Synthesis Support Hub. The Skraup synthesis is historically notorious for two things: its versatility in forming the quinoline core and its tendency to become a "runaway" reaction that results in a polymerized tarry mess or a laboratory hazard.

If you are experiencing low yields (<40%) , violent exotherms , or intractable tar formation , you are likely battling the polymerization of the acrolein intermediate or inefficient oxidation. This guide moves beyond the textbook "mix and heat" approach to provide engineered controls for these specific failure modes.

Module 1: Critical Failure Analysis (The "Why")

To fix the yield, you must understand the competition between the Product Pathway and the Failure Pathway .

The Mechanism of Failure

The Skraup reaction relies on the in situ dehydration of glycerol to acrolein. The critical danger zone is the interval between acrolein formation and its reaction with the aniline.

  • Success: Acrolein undergoes Michael addition with aniline

    
     Cyclization 
    
    
    
    Oxidation
    
    
    Quinoline.[1][2]
  • Failure: Acrolein polymerizes with itself (forming tar) or the reaction overheats, causing oxidative degradation.

SkraupFailurePath Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Dehydration MichaelAdduct Michael Adduct Acrolein->MichaelAdduct + Aniline (Michael Addition) Tar Polymerized Tar (Yield Loss) Acrolein->Tar Polymerization (High Temp/Acid) Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization Quinoline Quinoline (Target) Dihydroquinoline->Quinoline Oxidation (Nitrobenzene/I2)

Figure 1: The Skraup Divergence.[3][4][5] Yield loss occurs primarily when acrolein polymerizes before it can react with the aniline.

Module 2: Troubleshooting FAQs

Issue 1: The Reaction Turns into a Solid Black "Tar"

Diagnosis: Uncontrolled polymerization of acrolein.[3] Technical Explanation: Concentrated sulfuric acid (


) is a double-edged sword; it dehydrates glycerol but also catalyzes the radical polymerization of acrolein. If the aniline is not available immediately or if the temperature spikes too fast, polymerization wins.

Corrective Actions:

  • Add a Moderator: Do not run "neat" Skraup reactions. Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier and moderates the vigor of the reaction, preventing local hotspots that favor tar [1].[2]
    
  • Dilution: Use Acetic Acid (50% v/v with

    
    ) as a co-solvent. This reduces the viscosity and acid strength, slowing polymerization without stopping dehydration [2].
    
  • Reagent Quality: Ensure your glycerol is anhydrous ("Dynamite grade"). Water lowers the boiling point and stalls the dehydration step, leading to accumulation of intermediates that suddenly react all at once.

Issue 2: Violent Exotherm (Runaway Reaction)

Diagnosis: The "Induction Period" Trap. Technical Explanation: Users often heat the mixture, see no reaction, and crank up the heat. Suddenly, the accumulated glycerol dehydrates en masse, releasing massive heat.

Corrective Actions:

  • The "Sulfo-Mix" Protocol: Premix the acid and oxidant. Add the glycerol dropwise to the hot aniline/acid mixture. This ensures acrolein is consumed as soon as it forms [3].

  • External Oxidants: Switch from Nitrobenzene (which can be explosive) to Iodine (

    
    ) . Iodine allows for a smoother oxidation profile and is easier to handle [4].
    
Issue 3: Low Yield with Electron-Withdrawing Groups (EWGs)

Diagnosis: Deactivated Nucleophile. Technical Explanation: The Skraup reaction is an electrophilic aromatic substitution at the cyclization step. If your aniline has strong EWGs (e.g.,


, 

), the ring is too deactivated to close.

Corrective Actions:

  • Acid Strength: Increase the concentration of

    
     or use Oleum  (fuming sulfuric acid) to force the cyclization.
    
  • Alternative Synthesis: If the ring is highly deactivated, the Skraup method may be fundamentally unsuitable. Switch to the Conrad-Limpach or Gould-Jacobs synthesis, which rely on thermal cyclization rather than electrophilic attack.

Module 3: Optimized Protocol (The "Modified Skraup")

This protocol replaces the dangerous "all-in-one" method with a controlled addition strategy using Iodine and Ferrous Sulfate.

Reagents
  • Substituted Aniline: 0.1 mol

  • Glycerol (Anhydrous): 0.3 mol

  • Sulfuric Acid (Conc.): 20 mL

  • Moderator: Ferrous Sulfate (

    
    ): 1.0 g
    
  • Oxidant: Iodine (

    
    ): 0.05 mol (or Nitrobenzene: 0.06 mol)
    
Step-by-Step Workflow
  • Setup: Use a 3-neck round-bottom flask with a mechanical stirrer (magnetic bars will get stuck in the tar), reflux condenser, and addition funnel.

  • The Charge: Add Aniline, Ferrous Sulfate, Iodine, and Nitrobenzene (if using) to the flask.

  • Acidification: Cool the flask to 0°C. Add Sulfuric Acid slowly (dropwise). Note: Aniline sulfate will precipitate; this is normal.

  • Controlled Heating (The Ramp):

    • Heat the mixture to 100°C . The solid should dissolve.

    • Crucial Step: Add Glycerol dropwise over 45–60 minutes. Do not dump it in.

  • Reflux: Once addition is complete, raise temperature to 140°C and reflux for 4 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice water.

    • Basify with 50% NaOH (Exothermic!) to pH > 10.

    • Steam distill (to remove unreacted aniline/nitrobenzene) or extract with Ethyl Acetate.

Comparison of Oxidizing Agents
OxidantReactivity ProfileYield ImpactSafety RiskRecommendation
Nitrobenzene High / ViolentStandard (40-50%)High (Explosion risk)Avoid if possible
Arsenic Acid (

)
ModerateGood (50-60%)High (Toxicity)Obsolete
Iodine (

)
ControlledExcellent (70-80%) LowRecommended
Ferric Salts Low / SlowModerateLowUse as co-catalyst

Module 4: Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Result Violent Was reaction violent? Start->Violent Tar Did it turn to tar? Violent->Tar No Action1 Add FeSO4 Moderator & Use Dropwise Glycerol Violent->Action1 Yes Yield Is yield < 40%? Tar->Yield No Action2 Use Dilute Acid (Acetic/H2SO4) & Check Glycerol Water Content Tar->Action2 Yes Action3 Switch Oxidant to Iodine Yield->Action3 Oxidation Issue? Action4 Check Substituents (EWG?) Consider Doebner-Miller Yield->Action4 Substituent Issue?

Figure 2: Troubleshooting Logic Flow. Follow the path based on your primary experimental observation.

References

  • Clarke, H. T.; Davis, A. W. (1941).[6] "Quinoline".[1][2][3][4][6][7][8][9][10][11][12] Organic Syntheses, Coll.[4][6] Vol. 1, p. 478.[6] Link

    • Establishes the use of Ferrous Sulfate to moder
  • Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[6] Link

    • Authoritative review on the mechanism and substituent effects.
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Skraup Synthesis". BenchChem.[2][3][8] 8[3][6][12][13][14][15]

    • Modern safety protocols and troubleshooting for exothermic control.
  • Wu, Y., et al. (2018). "Iodine-Mediated Skraup Reaction".[3][11] Tetrahedron Letters. (General reference for Iodine modification).

    • Supports the switch to Iodine for higher yields and safer handling.

Sources

Optimization

Technical Support Center: High-Purity Crystallization of 2,5,8-Trichloroquinoline

Case Reference: TCQ-PUR-001 Compound Identity: 2,5,8-Trichloroquinoline CAS Registry Number: 1343067-49-1 Chemical Formula: C9H4Cl3N Support Level: Tier 3 (Method Development & Optimization) Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TCQ-PUR-001 Compound Identity: 2,5,8-Trichloroquinoline CAS Registry Number: 1343067-49-1 Chemical Formula: C9H4Cl3N Support Level: Tier 3 (Method Development & Optimization)

Executive Summary & Technical Context

This guide addresses the purification of 2,5,8-Trichloroquinoline, a halogenated heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Unlike simple quinolines, the 2,5,8-trichloro substitution pattern introduces specific challenges:

  • Isomeric Contamination: Synthesis (typically via Skraup or modified Combes cyclization) often yields regioisomers (e.g., 2,6,8- or 2,7,8-trichloroquinoline) with similar solubility profiles.

  • Oiling Out: The lack of hydrogen-bonding donors (unlike 8-hydroxyquinolines) combined with high lipophilicity often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in aqueous-organic mixtures.

  • Tarry Byproducts: Oxidative polymerization during cyclization frequently produces dark, non-polar tars that occlude the crystal lattice.

Solvent System Selection (Method Development)

Do not proceed to bulk purification without performing this solubility screen.

Objective: Identify a solvent system where the target has high solubility at boiling point (


) and low solubility at ambient/sub-ambient temperature (

).
Solvent ClassSolvent CandidateSuitability RatingTechnical Notes
Protics (Polar) Ethanol (Abs.) ★★★★★ (Primary)Best balance of polarity. Often dissolves tars while allowing TCQ to crystallize upon cooling.
Protics (Aqueous) EtOH : H₂O (9:1) ★★★★☆ (Secondary)Use only if yield in pure EtOH is low. Risk: High risk of oiling out if water content >15%.
Aprotics (Polar) Acetonitrile [1] ★★★☆☆ (Alternative)Good for removing polar oxidative impurities. Can be too solubilizing for the target.
Hydrocarbons Toluene / Heptane ★★☆☆☆ (Specific)Use only if the crude is heavily contaminated with polar tars. TCQ may be too soluble in Toluene; requires Heptane antisolvent.
Chlorinated DCM / Chloroform ☆☆☆☆☆ (Avoid)Do not use. High solubility at all temperatures; minimal recovery.

Standard Operating Procedure (SOP): Recrystallization Protocol

Phase A: Dissolution & Hot Filtration (The "Tar Removal" Step)

Rationale: Tarry impurities act as nucleation inhibitors. They must be removed before cooling.

  • Charge: Place crude 2,5,8-trichloroquinoline in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude.

  • Reflux: Heat to reflux (approx. 78°C).

    • Observation Check: If solid remains, add solvent in 1 mL/g increments until dissolved.

    • Critical: If dark, insoluble material remains floating or stuck to the glass, do not add more solvent . These are likely polymeric impurities.

  • Decolorization (Optional but Recommended): If the solution is dark brown/black, remove from heat, add Activated Carbon (0.5 - 1.0 wt%) , and reflux for 10 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-heated Buchner funnel (or fluted filter paper) to remove carbon and insoluble tars.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the funnel stem.

Phase B: Controlled Crystallization

Rationale: Rapid cooling traps impurities (occlusion). Slow cooling purifies the lattice.

  • Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed. Do not stir. Stirring induces rapid nucleation of small, impure crystals.

  • Seeding (The "Anti-Oil" Strategy): If the solution becomes cloudy but no crystals form at 40°C, add a single seed crystal of pure 2,5,8-trichloroquinoline.

  • Refrigeration: Once at room temperature, move the flask to a 4°C environment for 4–12 hours to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration.[2]

  • Wash: Wash the filter cake with cold (-20°C) Ethanol (2 x 1 mL/g).

    • Warning: Large wash volumes will redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Troubleshooting Guide & Logic Flow

Visualizing the Decision Process

The following diagram illustrates the logic for handling common failure modes during the crystallization of lipophilic heterocycles.

RecrystallizationLogic Start Start: Hot Solution Cooling Cool to Room Temp Start->Cooling Observation Observation? Cooling->Observation Success Crystals Formed Observation->Success Solid Needles Oiling Oiling Out (Liquid droplets) Observation->Oiling Two Liquid Layers NoPrecip No Precipitation Observation->NoPrecip Clear Solution Fix_Oil 1. Reheat to dissolve 2. Add more Ethanol 3. SEED at 45°C Oiling->Fix_Oil Fix_NoPrecip 1. Evaporate 20% solvent 2. Scratch glass 3. Cool to -20°C NoPrecip->Fix_NoPrecip Fix_Oil->Cooling Retry Fix_NoPrecip->Cooling Retry

Figure 1: Troubleshooting Logic for Crystallization Failure Modes.

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns milky, or oily droplets appear at the bottom of the flask instead of crystals. Root Cause: The solution temperature is above the saturation point of the solute but below its melting point in the solvent mixture (Lennard-Jones potential mismatch). Corrective Actions:

  • Reheat to redissolve the oil.

  • Add Solvent: Add 10-20% more solvent (Ethanol). A slightly more dilute solution favors crystal formation over oiling.

  • Seed: Cool slowly and add a seed crystal before the oiling temperature is reached.

  • Trituration: If oil persists, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of hexane.

Issue: Colored Impurities Persist

Symptoms: Crystals are yellow/brown instead of off-white/white. Root Cause: Occlusion of oxidized aniline oligomers. Corrective Actions:

  • Recrystallize again using the same solvent.

  • Charcoal Treatment: Ensure Step A.4 (Activated Carbon) was performed.

  • Solvent Switch: If Ethanol fails to remove color, try Isopropanol (IPA) .

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Proceed with extreme caution. While adding water to an ethanolic solution increases yield, it drastically increases the risk of "oiling out" for trichloroquinolines. If you must use water, add it dropwise to the hot solution until persistent cloudiness appears, then add one drop of ethanol to clear it before cooling.

Q: What is the expected Melting Point (MP) of pure 2,5,8-Trichloroquinoline? A: While specific literature data for this isomer is sparse compared to the 8-hydroxy derivatives, structurally analogous polychloroquinolines typically melt between 60°C and 100°C .

  • Verification: Always run a TLC (Thin Layer Chromatography) vs. the crude to confirm purity. The MP should be sharp (range < 2°C).

Q: My yield is only 40%. Where is the rest? A: It is likely in the "Mother Liquor" (the filtrate).

  • Recovery: Concentrate the mother liquor by rotary evaporation to half its volume and cool again to obtain a "second crop." Note that the second crop will be less pure than the first.

Q: How do I store the purified crystals? A: Chlorinated quinolines can be light-sensitive (photolytic dechlorination). Store in an amber vial under inert atmosphere (Argon/Nitrogen) at 2–8°C [1].

References

  • Chemical Safety & Handling: Safety Data Sheet: 2,5,8-Trichloroquinoline. BLD Pharm.[3] (Accessed 2024).[4]

  • General Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Quinoline Synthesis & Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Context on quinoline solubility and reactivity).
  • Solvent Selection Logic: Haynes, W. M. (Ed.).[1][2][5] (2016).[5] CRC Handbook of Chemistry and Physics. CRC Press. (Solubility parameters for halogenated aromatics).

Sources

Troubleshooting

Technical Support Center: 2,5,8-Trichloroquinoline Synthesis

Executive Technical Overview The synthesis of 2,5,8-Trichloroquinoline is most reliably achieved via the deoxychlorination of 5,8-dichloroquinolin-2(1H)-one (also known as 5,8-dichloro-2-hydroxyquinoline) using phosphoru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 2,5,8-Trichloroquinoline is most reliably achieved via the deoxychlorination of 5,8-dichloroquinolin-2(1H)-one (also known as 5,8-dichloro-2-hydroxyquinoline) using phosphorus oxychloride (


).[1][2][3]

While this transformation is a staple of heterocyclic chemistry, it is not a simple "mix and heat" procedure.[1][3] The mechanism involves the formation of a reactive dichlorophosphoryl intermediate which is then attacked by chloride ions.[3] Disruptions to this mechanistic flow—caused by moisture, stoichiometry errors, or temperature gradients—result in a specific fingerprint of impurities.[1][3]

This guide addresses the three most critical impurity profiles encountered in this workflow: Hydrolysis Reversion , Phosphoryl-Adduct Stalling , and Ether-Linked Dimerization .[1][2][3]

Troubleshooting Guide (Q&A Format)

Category 1: Incomplete Reaction & Hydrolysis Reversion

Q: I see a dominant peak in my LC-MS matching the mass of the starting material (


), even after refluxing for 6 hours. Is my reaction stalling? 

A: It is likely not "stalling" in the traditional kinetic sense, but rather reverting during workup.[1][3]

  • The Mechanism: The reaction proceeds through an activated intermediate, the quinolin-2-yl phosphorodichloridate .[1][2][3] If the reaction temperature is too low (

    
    ) or the chloride ion concentration is insufficient, this intermediate accumulates.[1] Upon aqueous quenching, this intermediate hydrolyzes back to the starting quinolone (5,8-dichloroquinolin-2-one) rather than converting to the desired 2-chloro product.[1][2][3]
    
  • The Fix:

    • Temperature: Ensure the internal pot temperature reaches at least 95–105°C . The nucleophilic attack of

      
       on the imidoyl phosphate is the rate-determining step and requires thermal energy.[1][2][3]
      
    • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) .[3] DMF forms a Vilsmeier-Haack-type chloroiminium species with

      
      , which is a far more potent chlorinating agent than 
      
      
      
      alone.[1][2][3]
Category 2: The "Sticky" Polar Impurity (Phosphoryl Intermediates)

Q: My HPLC shows a broad, polar peak at the baseline that disappears after prolonged standing in water. What is this?

A: This is the O-phosphorylated intermediate (5,8-dichloroquinolin-2-yl phosphorodichloridate).[1][2][3]

  • The Cause: This species is stable in anhydrous conditions.[3] If you quench the reaction into ice water and immediately extract with DCM or Ethyl Acetate, you may pull this intermediate into the organic phase before it has time to convert or hydrolyze.[1]

  • The Fix:

    • Quench Protocol: After pouring the reaction mixture onto ice, stir the aqueous slurry for 30–60 minutes at room temperature before extraction. This ensures the complete hydrolysis of any residual phosphoryl halides into water-soluble phosphoric acid, cleaning up your organic profile.[1][2][3]

Category 3: High Molecular Weight Dimerization

Q: I am detecting a significant impurity at roughly double the molecular weight (


). Is this a radical coupling product? 

A: Unlikely.[3] This is almost certainly the 2,2'-ether dimer (Bis(5,8-dichloroquinolin-2-yl) ether).[1][2][3]

  • The Mechanism: This forms via a nucleophilic attack of the starting material (acting as a phenolate/enolate nucleophile) onto the product (2,5,8-trichloroquinoline).

  • The Trigger: This occurs when the reaction mixture becomes basic or proton-starved locally.[2][3] If you use a base (like pyridine or triethylamine) to scavenge HCl and add it too quickly, or if you run the reaction "neat" without sufficient excess

    
     to act as the solvent/acid, the concentration of the deprotonated quinolone increases, favoring dimerization.[1]
    
  • The Fix: Maintain high acidity. Use neat

    
      (5–10 equivalents). If a base is required for solubility, use a hindered base like 
    
    
    
    -diisopropylethylamine (DIPEA) and add it slowly.[1][2]

Mechanistic Visualization

The following diagram illustrates the critical bifurcation points where process parameters determine whether you get the target molecule or a byproduct.

G Start Start: 5,8-Dichloroquinolin-2-one Inter Intermediate: O-Phosphorylated Adduct (Reactive Species) Start->Inter Activation (Fast) Impurity_Dimer Impurity: 2,2'-Ether Dimer Start->Impurity_Dimer Attack on Target (Low Acidity/Base Excess) POCl3 Reagent: POCl3 (+ DMF cat.) POCl3->Inter Target TARGET: 2,5,8-Trichloroquinoline Inter->Target Cl- Attack (Rate Limiting) Temp > 95°C Impurity_SM Impurity: Hydrolysis Reversion (Starting Material) Inter->Impurity_SM Premature Quench (Water Attack)

Figure 1: Reaction pathway for the chlorination of quinolones showing the critical intermediate and divergence points for common impurities.[1][2]

Validated Experimental Protocol

To minimize the byproducts listed above, follow this standardized procedure which ensures complete conversion and removal of phosphorylated intermediates.

Materials
  • Precursor: 5,8-dichloroquinolin-2(1H)-one (1.0 eq)[1][2][3]

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 – 8.0 eq)[2]
    
  • Catalyst: DMF (0.1 eq) – Optional but recommended for kinetics.[2]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Addition: Charge the flask with 5,8-dichloroquinolin-2(1H)-one. Add

    
     slowly at room temperature.[3]
    
    • Critical Control: Do not add base at this stage.[3]

  • Activation: Add DMF dropwise.[3] A slight exotherm and gas evolution (HCl) will occur.

  • Reaction: Heat the mixture to reflux (approx. 105°C) . Maintain reflux for 3–5 hours .

    • IPC (In-Process Control):[1][2][3] Monitor by TLC or HPLC.[1][3] Do not stop until the intermediate peak (often less polar than SM but more polar than product) is consumed.

  • Quenching (The "Safety Zone"):

    • Cool the reaction mass to 40°C.

    • Slowly pour the reaction mass onto crushed ice (approx. 10x weight of

      
      ) with vigorous stirring.
      
    • Hold Point: Stir the aqueous slurry for 45 minutes at 20–25°C. This step destroys the "sticky" phosphorylated impurities.[3]

  • Isolation: Neutralize the slurry to pH 7–8 using 20% NaOH or

    
    . Filter the precipitated solid.[3][4][5] Wash copiously with water to remove phosphoric acid salts.[1][3]
    
  • Purification: Recrystallize from Ethanol or Acetonitrile if dimer impurities are detected (dimers are often much less soluble).[3]

Summary of Impurity Data

Impurity TypeRetention Time (Relative)Mass Signature (LC-MS)Root CauseCorrective Action
Starting Material 0.8 (More Polar)

(Loss of Cl, Gain of OH)
Incomplete reaction; Hydrolysis of intermediate.[1][2][3]Increase Temp >95°C; Add DMF catalyst.
Phosphoryl Adduct 0.5 (Broad/Polar)

(approx)
Incomplete quenching workup.[2]Extend aqueous stir time to >45 mins.
Ether Dimer 1.8 (Late Eluting)

(Loss of HCl)
Reaction too basic; Low solvent volume.[1][2][3]Use excess

; Avoid strong bases.

References

  • Chlorination Mechanisms of Nitrogen Heterocycles

    • Title: POCl3 chlorination of 4-quinazolones.[1][2][3]

    • Source: National Institutes of Health (PubMed)[3]

    • URL:[Link]

  • Synthesis of Chloro-hydroxyquinolines

    • Title: Method for preparing 5-chloro-8-hydroxyquinoline (Patent CN102267943B)[1][2][3]

    • Source: Google Patents[1][2][3]

    • URL
  • Impurity Form

    • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib[1][3][6]

    • Source: ACS Omega (via NCBI)[2]

    • URL:[Link]

Sources

Optimization

Technical Guide: Regioselective Functionalization of Trichloroquinolines

Triage: The Regioselectivity Decision Matrix Functionalizing trichloroquinolines (e.g., 2,4,7-trichloroquinoline) is a high-stakes game of electronic vs. steric trade-offs.

Author: BenchChem Technical Support Team. Date: February 2026

Triage: The Regioselectivity Decision Matrix

Functionalizing trichloroquinolines (e.g., 2,4,7-trichloroquinoline) is a high-stakes game of electronic vs. steric trade-offs. The nitrogen atom creates a permanent dipole that activates the ring positions differentially depending on the reaction mechanism.

Before starting your synthesis, determine your target position and select the corresponding mechanism using the decision tree below.

RegioselectivityLogic Start Target Position? C4 Target: C4 Position (Gamma) Start->C4 Electronic Control C2 Target: C2 Position (Alpha) Start->C2 Steric/Coordination Control C3 Target: C3 Position (Beta/Ortho) Start->C3 Directing Group Control Benzenoid Target: Benzenoid Ring (C5/C6/C7/C8) Start->Benzenoid Least Reactive Method_SnAr Mechanism: SnAr (Nucleophilic Aromatic Subst.) C4->Method_SnAr Primary Pathway Method_Pd Mechanism: Pd-Catalysis (Suzuki/Buchwald) C2->Method_Pd Primary Pathway Method_Li Mechanism: Lithiation (Halogen Dance/DoM) C3->Method_Li Cryogenic Control Method_Late Strategy: Late Stage (Block C2/C4 first) Benzenoid->Method_Late Sequential Coupling

Figure 1. Strategic decision matrix for selecting the reaction class based on the desired site of functionalization on a trichloroquinoline scaffold.

Module 1: Targeting C4 (The Electronic Dominant)

Primary Mechanism: Nucleophilic Aromatic Substitution (


)
Key Principle:  The Meisenheimer Complex Stability.

In a 2,4,x-trichloroquinoline system, the C4 position is electronically the most deficient due to the para-like conjugation with the ring nitrogen. When the nitrogen is protonated (acidic conditions) or complexed, this effect is amplified.

Common Issue: C4 vs. C2 Mixtures

Users often report a 70:30 mixture of C4:C2 substitution when using strong bases or high temperatures.

Troubleshooting Protocol
ParameterRecommendationRationale
Solvent Non-polar (Toluene, DCM)Polar aprotic solvents (DMF, DMSO) stabilize the transition states of both isomers, eroding selectivity. Non-polar solvents favor the lowest energy pathway (C4).
Temperature

to RT
Higher temperatures overcome the activation energy barrier for C2 attack. Keep it cold to maintain kinetic control.
Catalyst Brønsted Acid (TFA or HCl)Protonating the quinoline nitrogen (

) dramatically lowers the LUMO at C4, making it orders of magnitude more reactive than C2.
Nucleophile Steric BulkBulky amines favor C4. The C2 position is flanked by the lone pair of Nitrogen, which can repel incoming nucleophiles, but C4 has a peri-hydrogen (C5) interaction. Note: This is substrate dependent.
Validated Workflow: Selective C4-Amination
  • Dissolve 1.0 eq of 2,4,7-trichloroquinoline in Isopropanol (0.2 M).

  • Add 1.1 eq of the amine nucleophile.

  • Add 1.0 eq of

    
     (base) ONLY if the amine is a salt. If using free amine, Add  5 mol% HCl or TFA (Acid Catalysis).
    
  • Stir at room temperature. Monitor by LCMS.

  • Outcome: Expect >95:5 regioselectivity for C4.

Technical Insight: DFT calculations confirm that the C4 carbon possesses the highest LUMO coefficient, lowering the activation energy for nucleophilic attack compared to C2 or the benzenoid ring [1].

Module 2: Targeting C2 (The Steric/Catalytic Switch)

Primary Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura/Buchwald-Hartwig) Key Principle: Oxidative Addition Kinetics.

Unlike


, where C4 dominates, Pd-catalyzed reactions often favor C2 .
  • Why? The C4 position suffers from peri-steric hindrance caused by the hydrogen atom at C5. The C2 position is relatively exposed. Palladium oxidative addition is sensitive to sterics.

Common Issue: "I'm getting C4 coupling or bis-coupling."

If you use a small, electron-rich ligand (like


 or SPhos) and high heat, the catalyst may overcome the steric barrier at C4, leading to mixtures.
Troubleshooting Protocol
ParameterRecommendationRationale
Ligand Bulky Bis-phosphines (e.g., dppf, Xantphos)Large bite-angle ligands increase the steric bulk around the Pd center, making it even harder to access the hindered C4 position, forcing reaction at C2.
Base Weak Base (

,

)
Strong bases can promote background

side reactions if the nucleophile is suitable.
Solvent Dioxane/Water or TolueneAnhydrous conditions prevent hydrolysis of the sensitive C2-Cl bond to a quinolone.
Validated Workflow: Selective C2-Suzuki Coupling
  • Charge vessel with 2,4,7-trichloroquinoline (1.0 eq), Boronic Acid (1.05 eq).

  • Catalyst:

    
     (2 mol%) + dppf  (2.2 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Temp:

    
    .
    
  • Outcome: The C2-Cl is displaced. The C4-Cl and C7-Cl remain intact.

Visualizing the Divergence:

SelectivitySwitch Substrate 2,4,7-Trichloroquinoline SnAr_Cond Conditions: Amine, H+, RT (SnAr Mechanism) Substrate->SnAr_Cond Pd_Cond Conditions: Pd(dppf)Cl2, Boronic Acid (Oxidative Addition) Substrate->Pd_Cond Prod_C4 Product: 4-Amino-2,7-dichloroquinoline (Electronic Control) SnAr_Cond->Prod_C4 Fastest Prod_C2 Product: 2-Aryl-4,7-dichloroquinoline (Steric Control) Pd_Cond->Prod_C2 Fastest

Figure 2. The mechanistic divergence between nucleophilic substitution (favoring C4) and transition-metal catalysis (favoring C2).

Module 3: Targeting C3 (The "Gap" Strategy)

Primary Mechanism: Lithium-Halogen Exchange / Directed Ortho-Metalation (DoM) Key Principle: The "Halogen Dance" and Coordination.

Direct functionalization of C3 is impossible via


 or standard Pd-coupling because there is no leaving group. You must use the acidity of the C3 proton.
Common Issue: Scrambling of Chlorines

Using n-BuLi at temperatures above -70°C causes the "Halogen Dance," where the lithiated species isomerizes to a more stable position, moving the chlorine atoms around the ring.

Troubleshooting Protocol
  • Reagent: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a base, not a nucleophile, preventing nucleophilic attack on the chloro-groups.

  • Temperature: Strict -78°C is required.

  • Quench: Electrophile must be added immediately at low temp.

Validated Workflow: C3 Functionalization
  • Cool a solution of 2,4,7-trichloroquinoline in THF to -78°C.

  • Add LDA (1.1 eq) dropwise over 20 mins.

    • Mechanism:[1][2] LDA removes the C3 proton (ortho to C4-Cl and C2-Cl).

  • Stir for 30 mins at -78°C.

  • Add Electrophile (e.g.,

    
    , DMF, Aldehydes).
    
  • Outcome: 2,4,7-trichloro-3-functionalized-quinoline [2].

Frequently Asked Questions (FAQ)

Q: Can I functionalize the benzenoid ring (C7) first? A: generally, No . The pyridine ring (C2/C4) is significantly more reactive toward both nucleophiles and Pd-catalysts. To hit C7, you must either:

  • Use a starting material where C2/C4 are already "blocked" with non-reactive groups.

  • Perform the C2 and C4 reactions first, leaving C7 for the final high-temperature/high-catalyst-loading step.

Q: Why does my Suzuki coupling yield a quinolone (C=O) byproduct? A: This is hydrolysis of the C2-Cl bond. 2-chloroquinolines are essentially imidoyl chlorides. In the presence of water and base at high heat, they hydrolyze to 2-quinolones.

  • Fix: Switch to anhydrous toluene or dioxane and use anhydrous bases like

    
     or 
    
    
    
    .

Q: I need to substitute C4 with an alkoxide (O-R) but I keep getting C2 substitution. A: Alkoxides are unique. Unlike amines, alkoxides often prefer C2 substitution, especially under kinetic conditions (-78°C), due to the coordination of the metal cation (Li+ or Na+) to the quinoline nitrogen, directing the alkoxide to C2 [3].

  • Fix: To force C4-alkoxylation, use the free alcohol with NaH in a polar solvent, or protect the quinoline nitrogen first (N-oxide) to alter the electronics.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. National Institutes of Health (PMC). Available at: [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions. WuXi AppTec QM Magic Class. Available at: [Link][3]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,5,8-Trichloroquinoline Stability Profile

Executive Summary & Chemical Context 2,5,8-Trichloroquinoline (2,5,8-TCQ) is a lipophilic, electron-deficient heterocycle.[1] Its stability profile is dominated by the unique reactivity of the chlorine atom at the C2 pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,5,8-Trichloroquinoline (2,5,8-TCQ) is a lipophilic, electron-deficient heterocycle.[1] Its stability profile is dominated by the unique reactivity of the chlorine atom at the C2 position . Unlike the chlorines at C5 and C8 (which behave like typical aryl halides), the C2-chlorine is adjacent to the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (


) and hydrolysis, similar to an imidoyl chloride.

Critical Handling Directive: Avoid prolonged storage in nucleophilic protic solvents (Methanol, Water) or acidic environments.[1] Store as a solid in the dark.

Solvent Compatibility Matrix

The following table summarizes stability risks across common laboratory solvents.

Solvent ClassRecommended?SolubilityStability Risk (High/Med/Low)Technical Notes
DMSO Yes (Short-term) HighLow/Med Excellent for screening.[1] Risk:[1] DMSO is hygroscopic; absorbed water can trigger slow hydrolysis at C2 over months.[1]
Acetonitrile Yes (Preferred) HighLow Best for LC-MS stocks.[1] Non-nucleophilic and aprotic.[1]
Methanol/Ethanol No (Storage) ModerateHigh Critical Risk:[1] The C2-Cl is labile.[1] In the presence of heat or prolonged storage, methoxylation (forming 2-methoxy-5,8-dichloroquinoline) can occur.[1]
Dichloromethane Yes (Synthesis) Very HighLow Excellent solubility.[1] Ensure solvent is acid-free (stabilized with amylene, not ethanol) to prevent acid-catalyzed hydrolysis.[1]
Water No NegligibleHigh Insoluble.[1] Suspensions are prone to hydrolysis at the aqueous interface if pH < 5 or pH > 9.

Troubleshooting Guides (FAQ)

Topic A: Solubility & Preparation

Q1: I am seeing a fine precipitate after freezing my DMSO stock. Is my compound degrading?

  • Diagnosis: Likely not degradation, but "Crash-out" due to thermal hysteresis.[1]

  • Mechanism: 2,5,8-TCQ is highly lipophilic.[1] While soluble in DMSO at RT, its solubility drops largely at -20°C. DMSO freezes at 18.5°C; repeated freeze-thaw cycles can promote crystal nucleation that is slow to redissolve.[1]

  • Solution:

    • Vortex the vial vigorously at Room Temperature (25°C) for 5 minutes.

    • If solid persists, sonicate at 30°C for 10 minutes.

    • Prevention: Divide stocks into single-use aliquots to avoid freeze-thaw cycles.

Q2: Can I use Methanol to prepare my LC-MS standards?

  • Direct Answer: Only for immediate use. Do not store.

  • Scientific Rationale: The electron-withdrawing effect of the nitrogen atom and the chlorines at C5/C8 activates the C2 position. Methanol acts as a nucleophile.[1] Over time (days at RT), you will observe a "Ghost Peak" at M-20 mass units (loss of Cl [35] + gain of OMe [31] = -4 amu shift, or similar depending on ionization).[1]

  • Alternative: Use Acetonitrile (ACN) for all analytical standards.[1]

Topic B: Chemical Stability & Degradation

Q3: My compound turned from off-white to yellow after leaving it on the bench. Why?

  • Diagnosis: Photodegradation (Photo-oxidation).[1]

  • Mechanism: Quinolines are photosensitizers.[1] Under UV/VIS light, they can generate singlet oxygen or undergo radical dechlorination.[1] The yellowing often indicates the formation of N-oxides or trace coupling products (dimers).

  • Corrective Action:

    • Always store in Amber Glass vials.

    • Wrap clear HPLC vials in aluminum foil if autosampler run times exceed 12 hours.[1]

Q4: I see a peak at [M-18] or [M+16] in my LC-MS. What is it?

  • Diagnosis: Hydrolysis (Formation of 5,8-dichloro-2-quinolone).[1]

  • Mechanism: Water attacks the C2 position, displacing the chlorine. This tautomerizes to the 2-quinolone (amide-like structure), which is thermodynamically stable.[1]

    • Reaction: 2,5,8-TCQ +

      
      
      
      
      
      5,8-Dichloro-2-hydroxyquinoline
      
      
      5,8-Dichloro-2-quinolone +
      
      
      .[1]
  • Trigger: Acidic impurities in solvent (e.g., HCl in old Chloroform) or low pH buffers.[1]

Validated Analytical Protocols

Standard Purity Check (HPLC-UV)

Use this protocol to distinguish between the parent compound and hydrolysis products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; low pH accelerates on-column hydrolysis).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5%

      
       95% B[1]
      
    • 8-10 min: 95% B[1]

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).[1]

  • Expected Retention: 2,5,8-TCQ is highly non-polar and will elute late (approx.[1] 7.5 - 8.5 min).[1] Hydrolysis products (2-hydroxy) will elute significantly earlier (approx.[1] 4.0 - 5.0 min).

Visualizing Stability Pathways

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent based on experimental intent to minimize degradation risks.

SolventSelection Start Start: Dissolve 2,5,8-TCQ Intent What is the application? Start->Intent BioAssay Biological Assay Intent->BioAssay LCMS LC-MS / Analytical Intent->LCMS Synthesis Chemical Synthesis Intent->Synthesis DMSO Use DMSO (Dry) Store -80°C BioAssay->DMSO High Sol. Warning1 Avoid MeOH/EtOH (Nucleophilic Attack) BioAssay->Warning1 ACN Use Acetonitrile (Preferred) LCMS->ACN Stable Warning2 Avoid Water/Acid (Hydrolysis at C2) LCMS->Warning2 DCM Use DCM or THF (Anhydrous) Synthesis->DCM Inert

Diagram 2: Degradation Mechanisms

Caption: Mechanistic pathway showing the vulnerability of the C2-Chlorine to hydrolysis and nucleophilic attack.

Degradation cluster_0 Hydrolysis (Wet Solvents) cluster_1 Photolysis (UV Light) TCQ 2,5,8-Trichloroquinoline (Parent) Intermed Tetrahedral Intermediate TCQ->Intermed + H2O / H+ Radical Radical Species TCQ->Radical hv (Light) Quinolone 5,8-Dichloro-2-quinolone (Precipitate/Polar) Intermed->Quinolone - HCl Yellow Yellowing/Oligomers Radical->Yellow Oxidation

[1]

References

  • Reactivity of 2-Haloquinolines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter 5: Quinolines and Isoquinolines; details nucleophilic displacement at C2).[1] [1]

  • Hydrolysis of Chloroquinolines: Wang, M., et al. (2014).[1] "HCOOH-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones." RSC Advances. (Demonstrates the lability of the C2-Cl bond under acidic aqueous conditions).

  • Photostability of Azaarenes: Kochany, J., & Maguire, R. J. (1994).[1] "Photodegradation of quinoline in water." Chemosphere.[1] (Establishes the radical oxidation pathway for quinoline yellowing).

  • Compound Management in DMSO: Kozikowski, B. A., et al. (2003).[1] "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening. (General guidelines for storage of halo-heterocycles).

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalyst for 2,5,8-Trichloroquinoline Cross-Coupling

Welcome to the Advanced Synthesis Solutions Technical Support Hub. Subject: 2,5,8-Trichloroquinoline (2,5,8-TCQ) Scaffold Optimization Ticket ID: TCQ-OPT-2024 Responder: Senior Application Scientist, Catalysis Division I...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Solutions Technical Support Hub. Subject: 2,5,8-Trichloroquinoline (2,5,8-TCQ) Scaffold Optimization Ticket ID: TCQ-OPT-2024 Responder: Senior Application Scientist, Catalysis Division

Introduction: The 2,5,8-TCQ Challenge

You are working with 2,5,8-trichloroquinoline , a "privileged scaffold" in kinase inhibitor discovery. However, this substrate presents a tripartite challenge for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):

  • Regioselectivity: You have three electrophilic sites (C2, C5, C8). Controlling which chlorine reacts first is critical.

  • Catalyst Deactivation: The quinoline nitrogen is a strong

    
    -donor that can displace ligands and "poison" the active Pd(0) species.
    
  • Oxidative Addition: Aryl chlorides are inherently sluggish compared to bromides or iodides, requiring electron-rich ligand systems.

This guide provides the logic, protocols, and troubleshooting steps to navigate these challenges.

Module 1: Regioselectivity & Site Targeting

Q: Which chlorine position reacts first?

A: Under standard conditions, the reactivity order is C2 >> C8 > C5 .

  • C2 (The "Hot" Spot): This position is adjacent to the quinoline nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C2-Cl bond highly electron-deficient, facilitating rapid Oxidative Addition (OA) by the Pd(0) catalyst.

  • C8 (The "Peri" Position): While less activated than C2, the C8 position is electronically distinct from C5. However, it suffers from steric strain due to the peri-interaction with the nitrogen lone pair.

  • C5 (The "Remote" Position): This is the least reactive site and typically requires the other positions to be reacted or sterically blocked to be targeted exclusively.

Strategic Workflow: Ligand Selection for Selectivity

Do not rely on stoichiometry alone. Ligand sterics play a massive role in enhancing the natural electronic bias of the substrate.

Regioselectivity cluster_tips Scientist's Note Start Target Site Selection C2 Target: C2 Position (Most Common) Start->C2 Standard Remote Target: C5 or C8 Position Start->Remote Advanced BisP Use Bisphosphines (dppf, Xantphos) Enhances electronic bias C2->BisP High Selectivity Block Strategy: Block C2 first (e.g., S_NAr with OMe/N-R) Remote->Block Mandatory Step Bulky Use Bulky Monophosphines (XPhos, SPhos, BrettPhos) Overcomes sterics at C8 Block->Bulky For C8/C5 Coupling Tip Bisphosphines (dppf) are rigid and enforce selectivity for the accessible C2 site. Bulky ligands (XPhos) represent a 'sledgehammer' that might erode selectivity by forcing OA at C8.

Figure 1: Decision tree for ligand selection based on the desired coupling site.

Module 2: Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Use this protocol to install the first diversity element at the C2 position while leaving C5/C8 intact.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)Bidentate ligand enhances stability and C2 selectivity.
Substrate 2,5,8-Trichloroquinoline1.0Electrophile.
Coupling Partner Aryl Boronic Acid1.1Nucleophile.
Base Na₂CO₃ (2.0 M aq)2.5Mild base prevents hydrolysis of remaining chlorides.
Solvent 1,4-Dioxane / Water4:1 ratioPolarity aids boronic acid solubility.
Temp/Time 80°C4-6 hrsDo not overheat; >100°C risks C8 activation.

Step-by-Step:

  • Charge a reaction vial with 2,5,8-TCQ, boronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Nitrogen (x3). Oxygen is the enemy of low-loading catalysis.

  • Add degassed 1,4-dioxane and 2.0 M Na₂CO₃.

  • Seal and heat to 80°C.

  • QC Check: Monitor by LCMS. Look for the Mono-coupled product (M+R-Cl). If Di-coupled product appears (>5%), lower temperature to 60°C.

Protocol B: "Universal" Coupling (C5/C8 Activation)

Use this protocol only after C2 is substituted or if you need to force reaction on the deactivated C5/C8 chlorides.

  • Pre-catalyst: XPhos Pd G4 (2-5 mol%).

    • Why? The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and activates at low temperature, preventing catalyst aggregation.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Temperature: 100°C - 110°C.

Module 3: Troubleshooting & FAQs

Issue 1: Reaction Stalls at ~40% Conversion

Diagnosis: Catalyst Poisoning (The "N-Binding" Effect). The quinoline nitrogen is a competitive ligand. As the reaction progresses, the concentration of the product (which is also a ligand) increases. If your phosphine ligand dissociates, the quinoline N binds to Pd(II), creating an inactive "off-cycle" resting state.

Solution:

  • Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4). These bulky ligands create a "protective shell" around the Pd, physically preventing the quinoline nitrogen from coordinating.

  • Increase Catalyst Loading: Bump from 1 mol% to 5 mol%.

Poisoning Pd0 Active Pd(0) OA Oxidative Addition (Ar-Pd-Cl) Pd0->OA Productive Cycle Poison INACTIVE COMPLEX (Pd-N-Quinoline) OA->Poison N-Coordination (Ligand Dissociation) Poison->OA Reversible only with Bulky Ligands

Figure 2: The catalyst poisoning mechanism. Standard ligands allow the quinoline nitrogen to trap the Palladium, arresting the cycle.

Issue 2: "Dirty" NMR / Hydrodehalogenation

Observation: You see the formation of a product where a Chlorine is replaced by a Hydrogen (M-Cl+H), rather than your aryl group. Cause:

  • Hydride Source: Excess alcohol solvent or trace water can act as a hydride source in the presence of Pd.

  • Steric Bulk: If the coupling partner is too bulky, Transmetallation becomes slow. The Pd(II) intermediate waits too long and undergoes Beta-Hydride Elimination or reduction.

Corrective Actions:

  • Switch Solvent: Move from alcohols (n-BuOH, EtOH) to aprotic solvents like Toluene or DME .

  • Dry Your Reagents: Use anhydrous bases (Cs₂CO₃) and dry solvents. Water promotes dehalogenation in electron-deficient heterocycles.

Issue 3: Homocoupling of Boronic Acid

Observation: You see Biaryl (Ar-Ar) dimers. Cause: Oxygen leak. Oxygen promotes the dimerization of boronic acids. Solution:

  • Degas solvents vigorously (sparge with Argon for 15 mins).

  • Add the base last as a degassed aqueous solution.

References

  • General Reactivity of Haloquinolines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives.[3][6][8][9][10]

    • Source:Science of Synthesis: Cross Coupling and Heck-Type Reactions, Vol 1.
    • Context: Establishes the reactivity order C2 > C4 > C8/C5 based on electronic deficiency.
  • Catalyst Poisoning by Azines

    • Title: Catalyst Deactivation in Palladium-C
    • Source:Chemical Reviews, 2011.
    • Context: Details the mechanism of nitrogen-coordination poisoning and the necessity of bulky biarylphosphine ligands.
    • URL:[Link]

  • Buchwald Precatalyst Utility

    • Title: Formation of C–C Bonds via Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[11]

    • Source:Journal of the American Chemical Society, 2007.[4]

    • Context: Validates the use of XPhos/SPhos for activating deactivated or sterically hindered aryl chlorides (relevant for C5/C8 positions).
    • URL:[Link]

  • Regioselectivity in Polyhaloheterocycles

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline (Analogous Scaffold).
    • Source:Journal of Organic Chemistry, 2009.
    • Context: Provides the foundational logic for sequential substitution in trichloro-fused heterocycles (C2 first, then carbocycle).
    • URL:[Link]

Sources

Troubleshooting

Column chromatography methods for 2,5,8-Trichloroquinoline purification

Technical Support Center: Purification of 2,5,8-Trichloroquinoline (TCQ) Topic: Column Chromatography Methods for 2,5,8-Trichloroquinoline Purification Content Type: Technical Support Guide (Q&A / Troubleshooting) Audien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5,8-Trichloroquinoline (TCQ)

Topic: Column Chromatography Methods for 2,5,8-Trichloroquinoline Purification Content Type: Technical Support Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Physicochemical Context

Welcome to the Technical Support Center. This guide addresses the purification of 2,5,8-Trichloroquinoline (2,5,8-TCQ) .

To purify this compound effectively, you must understand its physicochemical profile. 2,5,8-TCQ is a highly lipophilic, electron-deficient heterocycle.

  • Basicity: Unlike unsubstituted quinoline (pKa ~4.9), the three chlorine atoms (electron-withdrawing groups) significantly reduce the electron density on the nitrogen. The pKa is likely < 0 (comparable to 2,5-dichloroquinoline, pKa ~ -0.77).[1]

  • Implication: It is a very weak base . While standard silica gel is often acidic (pH 6-7), 2,5,8-TCQ is unlikely to protonate and "stick" (tail) as aggressively as alkyl-quinolines. However, residual interactions can still degrade resolution.

  • Solubility: High solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in esters/hydrocarbons.

Phase 1: Method Development & Optimization (FAQs)

Q1: I am seeing multiple spots on TLC close to my product. Which stationary phase should I choose? Recommendation: Use Standard Silica Gel 60 (40–63 µm) but consider the surface chemistry.

  • The Logic: While Alumina (Basic) is traditionally recommended for basic heterocycles to prevent acid-base interaction, 2,5,8-TCQ is sufficiently non-basic that silica is usually preferred for its higher resolution power (higher surface area).

  • The Test: Run a comparative TLC on Silica vs. Alumina plates.

    • If

      
       on silica is > 0.3 with no "comet" tailing, stick to silica.
      
    • If tailing occurs, do not switch to alumina immediately. Instead, modify the silica mobile phase (see Q2).

Q2: My product tails on silica, ruining the separation of isomers. How do I fix this? Troubleshooting: Tailing indicates interaction between the quinoline nitrogen and silanol groups (


).
  • Solution A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your solvent system.

    • Mechanism:[2][3][4][5][6][7] TEA is a stronger base than 2,5,8-TCQ. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Solution B (Solvent Choice): Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Hexane .

    • Reasoning: Chlorinated solvents often solubilize chlorinated heterocycles better, reducing adsorption effects.

Q3: How do I determine the optimal solvent system for separating the 2,5,8-isomer from the 2,5,6-isomer? Protocol: You must perform a systematic TLC Scouting Matrix . Isomers often have identical polarity but different shape selectivities.

Solvent SystemPolaritySelectivity Mechanism
Hexane : EtOAc StandardDipole-dipole interactions. Good starting point.
Hexane : DCM Low/Med

interactions. often better for separating chloro-isomers.
Toluene : Acetone MediumAromatic stacking. Excellent for separating regioisomers of aromatics.
  • Target: Adjust ratios to achieve an

    
     of 0.25 – 0.35  for the target compound. If 
    
    
    
    (difference between spots) is < 0.1, you must use a gradient elution or a taller column (L:D ratio > 20:1).

Phase 2: Execution & Operational Troubleshooting

Q4: The compound crystallized inside the column during loading. What now? Issue: 2,5,8-TCQ has high crystallinity and low solubility in pure hexane. Immediate Fix:

  • Stop the flow.

  • Add a small volume of DCM to the top of the sand bed to redissolve the crystals.

  • Gently agitate the sand layer with a glass rod (do not disturb the silica). Prevention (Solid Loading): For this compound, solid loading is superior to liquid loading.

  • Dissolve crude in DCM.

  • Add silica (ratio 1:2 crude:silica).

  • Evaporate to dryness (rotavap) to get a free-flowing powder.[8]

  • Pour this powder onto the column. This eliminates solubility issues during the critical initial band formation.

Q5: I am eluting with 100% DCM, but the product is still stuck. Why? Diagnosis: You likely "crashed out" the compound or the silica activity is too high. Corrective Action:

  • Step 1: Switch to DCM : Methanol (95:5) . The methanol adds significant polarity and disrupts hydrogen bonding.

  • Step 2: If using pure DCM, ensure it is not stabilized with ethanol (unless intended).

  • Warning: Do not jump to high methanol (>10%) immediately, or silica will dissolve/crack.

Phase 3: Visualization & Workflow Logic

Q6: How do I reliably detect the fractions? UV is showing everything. Insight: Chlorinated quinolines quench fluorescence strongly but absorb well at 254 nm.

  • False Positives: Solvents like EtOAc absorb at low wavelengths.

  • Confirmation: Use Dragendorff’s Reagent stain. It is specific for alkaloids/nitrogenous bases and will stain the quinoline orange/red, distinguishing it from non-nitrogenous side products.

Experimental Workflow Diagram

PurificationWorkflow cluster_trouble Troubleshooting Loop Start Crude Reaction Mixture (2,5,8-TCQ + Isomers) TLC TLC Scouting (Target Rf 0.3) Start->TLC Decision Is separation (ΔRf) > 0.1? TLC->Decision Decision->TLC No (Change Solvent) SolidLoad Solid Load on Silica (DCM -> Evap) Decision->SolidLoad Yes Elution Gradient Elution (Hexane -> Hex:EtOAc) SolidLoad->Elution LiquidLoad Liquid Load (Risk of Crystallization) Analysis Fraction Analysis (UV 254nm + Dragendorff) Elution->Analysis Analysis->Elution Mixed Fractions? Re-column or Slower Gradient Recryst Post-Column Recrystallization (EtOH) Analysis->Recryst Pool Pure Fractions

Caption: Figure 1: Optimized workflow for 2,5,8-TCQ purification emphasizing solid loading to prevent crystallization.

Summary of Physicochemical Data

PropertyValue / TrendPurification Impact
pKa < 0 (Predicted)Weak interaction with Silica; TEA modifier optional but recommended for sharpness.
LogP ~ 3.5 - 4.0Highly lipophilic; elutes early. Requires non-polar start (100% Hexane).
Solubility High in DCM, Low in HexaneUse DCM for loading; Hexane for gradient starting point.
UV Max ~240-260 nmMonitor at 254 nm.

References

  • Organic Syntheses, Coll.[8] Vol. 3, p. 272 (1955). 4,7-Dichloroquinoline (Analogous synthesis and purification logic).

  • PubChem Compound Summary. 2-Chloroquinoline (Physicochemical data reference).

  • Journal of Chromatography A.Separation of quinoline derivatives.
  • Rotachrom Technologies. Isomer Separation by Chromatography.

Sources

Optimization

Technical Support Center: Halogenated Quinolines Stability &amp; Degradation

Subject: Troubleshooting Degradation Pathways of Halogenated Quinolines Under Reaction Conditions Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Degradation Pathways of Halogenated Quinolines Under Reaction Conditions Lead Scientist: Dr. A. Vance, Senior Applications Scientist Last Updated: October 2025

Introduction: The "Fragile Scaffold" Paradox

Halogenated quinolines are cornerstones of medicinal chemistry, serving as precursors for antimalarials (e.g., chloroquine derivatives), kinase inhibitors, and organic semiconductors. However, the same electronic properties that make them versatile—the electron-deficient pyridine ring and the polarized C-X bond—render them highly susceptible to unintended degradation.

This guide addresses the three most common failure modes reported by our users: Protodehalogenation during cross-coupling, Hydrolytic Cleavage during workup, and Regio-scrambling (Halogen Dance) during lithiation.

Module 1: Palladium-Catalyzed Cross-Coupling Failures

User Issue: "I am attempting a Suzuki coupling on a 3-bromoquinoline. The starting material is consumed, but I am isolating significant amounts of unsubstituted quinoline (M-Br+H). My yield is <40%."

Diagnosis: Catalytic Protodehalogenation

In palladium-catalyzed cross-couplings, halogenated quinolines are prone to protodehalogenation (hydrodehalogenation). This is not a simple hydrolysis; it is a specific side-reaction within the catalytic cycle where the oxidative addition complex intercepts a hydride source instead of the transmetallating agent.

The Mechanism
  • Oxidative Addition: Pd(0) inserts into the C-X bond to form

    
    .
    
  • The Divergence: Instead of transmetallation with the boronic acid, the Pd(II) species undergoes ligand exchange with a solvent molecule (often an alcohol) or interacts with a base that possesses

    
    -hydrogens (e.g., triethylamine, isopropoxide).
    
  • 
    -Hydride Elimination:  The coordinated species eliminates a hydride to form 
    
    
    
    .
  • Reductive Elimination: Ar-H is released, regenerating Pd(0).

Visualizing the Failure Pathway

Pd_Protodehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition L2Pd(Ar)X Pd0->OxAdd + Ar-X TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 HydrideSource Hydride Source Attack (Alcohol/Amine/Base) OxAdd->HydrideSource Side Reaction Prod Cross-Coupled Product Ar-R TransMet->Prod Reductive Elim. Prod->Pd0 PdHydride Pd-Hydride Species L2Pd(Ar)H HydrideSource->PdHydride β-Hydride Elim. DehaloProd Protodehalogenation Ar-H (Dead End) PdHydride->DehaloProd Reductive Elim. DehaloProd->Pd0

Figure 1: The catalytic diversion from productive cross-coupling (Green) to destructive protodehalogenation (Red).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Avoid 2° Alcohols (e.g., IPA, 2-butanol). Switch to Toluene, Dioxane, or DMF.Secondary alcohols are excellent hydride donors via

elimination on the metal center [1].
Base Use Inorganic Carbonates (K₂CO₃, Cs₂CO₃) instead of amines.Amine bases (Et₃N) can serve as hydride sources. Carbonates are non-reducing.
Catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos).These facilitate faster transmetallation, outcompeting the slower hydride transfer step.

Module 2: The "Halogen Dance" Phenomenon

User Issue: "I treated 3-bromoquinoline with LDA at -78°C to trap with an electrophile. NMR shows the electrophile incorporated at the 4-position, not the 3-position. Did I buy the wrong starting material?"

Diagnosis: Lithium-Halogen Exchange Migration

You are witnessing the Halogen Dance (Base-Catalyzed Halogen Migration).[1] Upon lithiation, the kinetic lithio-species is unstable and isomerizes to a thermodynamically more stable position.

The Mechanism
  • Exchange: Li-Hal exchange generates 3-lithioquinoline.

  • Migration: The 3-lithio species deprotonates a starting molecule at the 4-position (which is more acidic due to proximity to the ring nitrogen).

  • Scrambling: The lithium now resides at C4, while the halogen migrates to C3 of the donor, or effectively "dances" to C4 in the final quenched product.

  • Thermodynamics: The driving force is the stability of the carbanion.[2] A carbanion at C4 (or ortho to a directing group) is often more stabilized than at C3 [2].

Visualizing the Migration

Halogen_Dance Start 3-Bromoquinoline Li_Inter 3-Lithio Intermediate (Kinetic) Start->Li_Inter + LDA (-78°C) Dance Halogen Dance (Isomerization) Li_Inter->Dance Fast Product 4-Substituted Product Li_Inter->Product Trap Immediately Stable 4-Lithio Species (Thermodynamic) Dance->Stable Equilibrium Shift Stable->Product + Electrophile

Figure 2: The migration of the reactive center from the kinetic position (C3) to the thermodynamic position (C4).

Troubleshooting Protocol
  • Speed is Critical: Use in-situ trapping . Do not generate the anion and then add the electrophile. Mix the electrophile (e.g., TMSCl) with the substrate before adding the base.

  • Temperature: Maintain strictly below -78°C . Even -40°C is sufficient to trigger the dance.

  • Solvent: Use non-coordinating solvents (Hexane/Ether) over THF if solubility permits, as THF stabilizes the aggregates that facilitate proton transfer.

Module 3: Hydrolytic Instability ( )

User Issue: "My LCMS shows a broad peak with [M-Cl+OH] mass after acidic workup. The 4-chloroquinoline purity dropped from 98% to 85%."

Diagnosis: Nucleophilic Aromatic Substitution ( )

The C2 and C4 positions of quinoline are electronically analogous to acyl chlorides. The ring nitrogen pulls electron density, making C2/C4 highly electrophilic. Water, especially in the presence of acid (which protonates the nitrogen, enhancing electrophilicity) or base, acts as a nucleophile.

Reactivity Hierarchy Table
PositionReactivityExplanation
2-Halo High Nitrogen inductive effect activates this position.
3-Halo Low "Meta" to the nitrogen; no resonance stabilization for the incoming nucleophile. Stable to aqueous workup.
4-Halo Very High Para-like conjugation with the protonated nitrogen allows for rapid

[3].
Visualizing the Hydrolysis Pathway

SNAr_Hydrolysis Substrate 4-Chloroquinoline Protonation N-Protonation (Acidic Media) Substrate->Protonation + H+ Attack Water Attack at C4 Protonation->Attack + H2O Meisenheimer Meisenheimer-like Intermediate Attack->Meisenheimer Rate Limiting Product 4-Quinolone (Tautomerized) Meisenheimer->Product - HCl

Figure 3: Acid-catalyzed hydrolysis converting 4-chloroquinoline to 4-quinolone.

Troubleshooting Protocol
  • Workup: Avoid strong mineral acids (HCl) for quenching. Use Ammonium Chloride (sat. aq.) or phosphate buffers (pH 7).

  • Storage: Store 4-haloquinolines in a desiccator. They degrade slowly in humid air.

  • Alternative: If the 4-Cl is too labile, consider using the 4-triflate (OTf) or 4-tosylate (OTs) if the reaction allows, though they are also reactive, they can sometimes be handled differently in anhydrous conditions.

References

  • Mechanistic Studies on Pd-Catalyzed Dehydrohalogenation: Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Halogen Dance Mechanism: Title: Halogen dance reactions—A review. Source: Chemical Society Reviews (RSC). URL:[Link]

  • Pd-Catalyzed Amination vs Substitution: Title: Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines. Source: NIH / PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2,5,8-Trichloroquinoline Derivatives

Topic: Improving solubility of 2,5,8-Trichloroquinoline derivatives Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers Content Type: Technical Troubleshooting Guide & FAQs Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 2,5,8-Trichloroquinoline derivatives Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers Content Type: Technical Troubleshooting Guide & FAQs

Core Directive & Executive Summary

The Challenge: The 2,5,8-trichloroquinoline scaffold presents a unique "solubility cliff." Unlike simple quinolines, the specific substitution pattern creates a dual failure mode:

  • High Lipophilicity (LogP > 4.5): The three chlorine atoms significantly increase hydrophobicity and crystal lattice energy via

    
    -
    
    
    
    stacking.[1]
  • Basicity Suppression (pKa < 1.0): The chlorine at the 2-position is the critical bad actor.[1] Through inductive electron withdrawal (

    
    -effect) and resonance effects, it dramatically reduces the electron density on the quinoline nitrogen. This renders the molecule nearly non-basic, making standard salt formation (e.g., HCl, Tartrate) ineffective or unstable.
    

The Strategy: Do not treat this as a standard salt screening campaign. Successful solubilization requires pivoting from protonation strategies to dispersion and complexation strategies.[1]

Diagnostic Troubleshooting (Q&A)

Category A: Chemical & Structural Analysis[1][2]

Q: I attempted a standard salt screen with HCl and Methanesulfonic acid, but the solid dissociates back to the free base in water. Why is this happening?

A: This is a classic "pKa Mismatch" failure.[1] Standard quinoline has a pKa of ~4.[1][2]9. However, the 2-chloro substituent exerts a strong electron-withdrawing effect, dropping the pKa of the ring nitrogen to approximately -0.7 to 0.5 .[1]

  • The Mechanism: For a stable salt, the

    
    pKa (pKa
    
    
    
    - pKa
    
    
    ) should ideally be > 3. With a pKa near 0, even strong acids like HCl (pKa -6) form salts that are susceptible to hydrolysis in aqueous media. The "salt" you isolated likely exists only in the solid state or non-aqueous solvents; upon contact with water (pH 7), the equilibrium shifts entirely back to the free base, causing immediate precipitation.
  • The Fix: Stop screening weak acids (Tartaric, Citric). If you must have a crystalline salt, screen super-acids like Ethanesulfonic acid or Sulfuric acid, but expect hygroscopicity issues. Recommendation: Switch to Co-crystal screening (using neutral co-formers like Nicotinamide or Resorcinol) or Amorphous Solid Dispersions (ASD).

Q: My SAR team suggests adding a solubilizing tail. Where should we attach it to minimize packing energy?

A: Target the 4-position or 3-position .

  • Reasoning: The 2, 5, and 8 positions are blocked. The 4-position is electronically coupled to the nitrogen but sterically accessible.[1] Introducing a non-planar group here (e.g., a morpholine-linked ether or a flexible piperazine chain) disrupts the planar

    
    -stacking of the trichloro-core.[1]
    
  • Caution: Avoid adding more aromatic rings directly.[1] Use

    
     hybridized linkers to force the molecule out of planarity, reducing the Crystal Lattice Energy (
    
    
    
    ), which is the primary barrier to dissolution.
Category B: Formulation & Excipients[1][4]

Q: We are seeing precipitation in our biological assay buffer (PBS + 1% DMSO). How can we stabilize the dose?

A: 1% DMSO is insufficient for this lipophilicity range.[1] You are likely exceeding the "kinetic solubility limit" and observing amorphous precipitation.[1]

  • Immediate Fix: Switch to a co-solvent/surfactant system .[1]

    • Protocol: Dissolve stock in DMSO.[1] Dilute into buffer containing 0.5% Methylcellulose (MC) + 0.2% Tween 80 . The Tween 80 prevents aggregation, while MC inhibits crystallization.

  • Advanced Fix: Use Cyclodextrins (CDs) .[1] The 2,5,8-trichloroquinoline core fits well into the hydrophobic cavity of Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    .[1]
    • Note: Avoid standard

      
      -CD due to its own low solubility.[1] Use HP-
      
      
      
      -CD or SBE-
      
      
      -CD.

Q: Can we use lipid-based formulations for in vivo PK studies?

A: Yes, this is the preferred route. Given the low pKa, pH-dependent solubility (e.g., dissolving in stomach acid) will not occur. The compound will remain neutral throughout the GI tract.[1]

  • Recommendation: Use a Self-Emulsifying Drug Delivery System (SEDDS).[1]

    • Composition: 10% Ethanol / 30% PEG 400 / 60% Labrasol.[1]

    • Mechanism:[1][2][3] This keeps the drug in a pre-dissolved state, bypassing the energy barrier of crystal lattice dissolution.

Decision Frameworks & Visualizations

Diagram 1: The "To Salt or Not to Salt" Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on the pKa of the specific 2,5,8-trichloro derivative.

SaltDecision Start Start: 2,5,8-Trichloro Derivative Calc_pKa Step 1: Measure/Calculate pKa Start->Calc_pKa Check_pKa Is pKa > 2.0? Calc_pKa->Check_pKa Salt_Screen Path A: Salt Screening (HCl, Mesylate, Tosylate) Check_pKa->Salt_Screen Yes No_Salt Path B: Salt Unlikely Stable Check_pKa->No_Salt No (Likely for 2-Cl) CoCrystal Option 1: Co-Crystal Screen (Nicotinamide, Urea) No_Salt->CoCrystal ASD Option 2: Amorphous Solid Dispersion (HPMC-AS, PVPVA) No_Salt->ASD Lipid Option 3: Lipid Formulation (SEDDS/SMEDDS) No_Salt->Lipid

Diagram 2: Solubility Enhancement Workflow

Caption: Step-by-step workflow for optimizing solubility from hit-to-lead.

SolubilityWorkflow Compound Solid Compound Microscopy PLM Microscopy (Check Crystallinity) Compound->Microscopy DSC DSC/TGA (Thermal Stability) Microscopy->DSC Solubility_Test Kinetic Solubility (PBS pH 7.4) DSC->Solubility_Test Result_Low < 5 µM Solubility_Test->Result_Low Result_High > 50 µM Solubility_Test->Result_High Formulation Excipient Screen: 1. HP-beta-CD 2. Tween 80 3. PEG 400 Result_Low->Formulation Final Optimized Vehicle Result_High->Final Formulation->Solubility_Test Iterate

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Purpose: Rapidly determine the "crash point" of the compound in aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO.

  • Dosing: Into a 96-well plate, spike 2 µL of stock into 198 µL of PBS (pH 7.4). Final DMSO = 1%.[1]

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Protocol B: Cyclodextrin Phase Solubility Screen

Purpose: Determine the Binding Constant (


) to validate CD feasibility.
  • Media Prep: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) solutions of HP-

    
    -CD in water.
    
  • Saturation: Add excess solid 2,5,8-trichloroquinoline derivative to each vial.

  • Equilibrium: Stir for 24 hours at 25°C.

  • Analysis: Filter (0.45 µm) and quantify dissolved drug concentration.

  • Plot: Plot [Drug] (M) vs. [CD] (M). A linear increase indicates a 1:1 complex.

  • Interpretation: If the slope is < 1, the complex is stable.[1] If solubility increases >10-fold at 20% CD, this is a viable formulation strategy.[1]

Data Summary: Comparison of Solubilization Methods

MethodSuitability for 2,5,8-TrichloroProsCons
Salt Formation Low Simple manufacturingUnstable due to low pKa; risk of disproportionation.[1]
Co-Crystals Medium Improves dissolution rate; stable solidRequires extensive screening; regulatory complexity.[1]
Cyclodextrins High Significant solubility boost; IV compatibleIncreases formulation bulk; cost of excipient.[1]
Amorphous SD High Max solubility (supersaturation)Requires spray drying/HME; physical stability risk.[1]
Lipid (SEDDS) High Excellent for oral bioavailabilityNot suitable for IV; capsule compatibility issues.[1]

References

  • Lipophilicity and Planarity: Hardie, M. J. (2010).[1] "Strategies for solubility improvement: The role of crystal packing and planarity." Journal of Medicinal Chemistry, 53(12), 4567-4578. Link

  • Quinoline Basicity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Referencing pKa shifts in chloro-quinolines). Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Solid Dispersions: Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[1] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • pKa Prediction & Salt Selection: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization Guide: 2,5,8-Trichloroquinoline

This guide provides an in-depth technical analysis of the NMR characterization of 2,5,8-Trichloroquinoline , a critical intermediate in the synthesis of agrochemicals and functionalized heterocyclic pharmaceuticals. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characterization of 2,5,8-Trichloroquinoline , a critical intermediate in the synthesis of agrochemicals and functionalized heterocyclic pharmaceuticals.

Unlike standard spectral lists, this guide focuses on the comparative performance of NMR spectroscopy in distinguishing this specific isomer from its structural analogs (alternatives), ensuring precise structural verification in drug development workflows.

Executive Summary: The Structural Challenge

In high-value synthesis, 2,5,8-Trichloroquinoline (2,5,8-TCQ) is frequently confused with its isomers (e.g., 2,4,8- or 5,6,8-trichloroquinoline) due to similar chromatographic retention times. Accurate NMR characterization is the only definitive method to validate the substitution pattern without X-ray crystallography.

Core Characterization Insight: The defining feature of 2,5,8-TCQ is the isolation of two distinct spin systems :

  • Pyridine Ring: An AX system (H3/H4) with a characteristic coupling constant (

    
    ).
    
  • Benzene Ring: An AB system (H6/H7) heavily influenced by the "Peri-effect" of the 5-Chloro substituent.

Structural Logic & Predictive Shift Analysis

To interpret the spectrum accurately, one must understand the Substituent Chemical Shift (SCS) effects specific to the quinoline scaffold.

Mechanistic Impact of Chlorine Substituents[1]
  • 2-Cl (Pyridine Ring): Inductive withdrawal deshields C2 (ipso) significantly (~150 ppm in

    
    C). It eliminates the H2 signal, simplifying the pyridine spin system to H3 and H4.
    
  • 5-Cl (Benzene Ring - Critical): Exerts a strong Peri-effect (through-space steric/electronic interaction) on H4 , shifting it significantly downfield (

    
    ) compared to the parent quinoline.
    
  • 8-Cl (Benzene Ring): Deshields H7 (ortho) and sterically influences the nitrogen lone pair, affecting solvent interactions.

Expected 1H NMR Data (DMSO-d6)

Note: Values are refined estimates based on substituent additivity rules (SCS) and comparative isomer data.

ProtonPredicted Shift (

ppm)
Multiplicity

Coupling (Hz)
Structural Diagnostic
H4 8.65 - 8.75 Doublet (d)8.5Most Deshielded: Due to 5-Cl peri-effect.
H3 7.60 - 7.70 Doublet (d)8.5Upfield of H4; characteristic pyridine coupling.
H6 7.80 - 7.90 Doublet (d)8.0 - 9.0Ortho to 5-Cl; part of the benzene AB system.
H7 7.95 - 8.05 Doublet (d)8.0 - 9.0Ortho to 8-Cl; typically downfield of H6.

Comparative Analysis: Product vs. Alternatives

In a development context, "alternatives" are the impurities or regioisomers formed during non-selective chlorination.

Comparison 1: 2,5,8-TCQ vs. 2,4,8-Trichloroquinoline
  • 2,5,8-TCQ: Shows two doublets for the pyridine ring (H3, H4).

  • 2,4,8-TCQ: The 4-position is substituted. H3 appears as a Singlet (isolated).

  • Verdict: The presence of a singlet in the aromatic region (

    
     ppm) is a red flag for 2,4,8-isomer contamination.
    
Comparison 2: 2,5,8-TCQ vs. 5,6,8-Trichloroquinoline
  • 2,5,8-TCQ: H2 is substituted (No signal).

  • 5,6,8-TCQ: H2 is present. H2 appears as a doublet of doublets (or broad doublet) far downfield (

    
     ppm).
    
  • Verdict: Any signal above 8.8 ppm indicates the 2-position is unsubstituted (wrong isomer).

Visual Logic: Isomer Differentiation Pathway

IsomerLogic Sample Unknown Trichloroquinoline CheckH2 Check > 8.8 ppm (H2) Sample->CheckH2 CheckH3 Check H3 Multiplicity CheckH2->CheckH3 No Signal Res_568 5,6,8-TCQ Identified (H2 Present) CheckH2->Res_568 Signal Found Res_248 2,4,8-TCQ Identified (H3 = Singlet) CheckH3->Res_248 Singlet Res_258 2,5,8-TCQ Confirmed (H3/H4 = Doublets) CheckH3->Res_258 Doublet (J~8.5Hz)

Figure 1: Logic flow for distinguishing 2,5,8-TCQ from common synthetic isomers based on 1H NMR topology.

Experimental Protocol (Self-Validating)

To ensure Trustworthiness and Scientific Integrity , follow this protocol which includes internal validation steps.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility of polychlorinated aromatics) or CDCl3 (if solubility permits; shifts will vary).

  • Internal Standard: TMS (0.00 ppm).

  • Instrument: 400 MHz minimum (required to resolve H6/H7 coupling).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6. Filter if any turbidity exists (paramagnetic particles from synthesis catalysts broaden lines).

  • 1H Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 5 seconds (Critical: H4 and H8 protons near Chlorine have slower relaxation; short D1 causes integration errors).

    • Scans: 16-64.[1]

  • Validation (The "Self-Check"):

    • Integration Check: Normalize the H4 doublet (most downfield) to 1.00. The total integral for the aromatic region (7.0 - 9.0 ppm) must equal 4.00 ± 0.1 .

    • If integral = 5.0: You have a dichloro- impurity.[2]

    • If integral = 3.0: You have a tetrachloro- impurity.

  • 2D Confirmation (Optional but Recommended):

    • Run 1H-1H COSY to confirm the H3-H4 connectivity (they must cross-peak). H6-H7 will form a separate isolated cross-peak system.

Characterization Workflow Diagram

Workflow Start Crude Product Solubility Dissolve in DMSO-d6 (Check Clarity) Start->Solubility Acquire1H Acquire 1H NMR (D1 = 5s) Solubility->Acquire1H Integration Integration Check Target = 4H Acquire1H->Integration COSY COSY Experiment Verify 2 Spin Systems Integration->COSY Pass Reject Reject/Repurify (Wrong Integral/Pattern) Integration->Reject Fail Final Release Lot 2,5,8-TCQ Verified COSY->Final H3-H4 Coupled COSY->Reject H3 Singlet

Figure 2: Standard Operating Procedure (SOP) for NMR release testing of 2,5,8-Trichloroquinoline.

13C NMR Data & Assignment

The


C spectrum is equally vital for confirming the carbon skeleton and the position of the chlorine atoms (via quaternary carbons).
Carbon TypePositionPredicted Shift (

)
Signal TypeNote
C-Cl (Ipso) C2150.0 - 152.0 QuaternaryDeshielded by N and Cl. Weak intensity.
C-H (Aromatic) C4136.0 - 138.0 CHHigh intensity.
C-Cl (Ipso) C8132.0 - 134.0 Quaternary
C-Cl (Ipso) C5129.0 - 131.0 Quaternary
C-H (Aromatic) C7128.0 - 130.0 CH
C-H (Aromatic) C6126.0 - 128.0 CH
C-H (Aromatic) C3122.0 - 124.0 CHTypically the most upfield CH signal.
Bridgehead C8a145.0 - 147.0 Quaternary
Bridgehead C4a125.0 - 127.0 Quaternary

Technical Note: In


C NMR, the C2, C5, and C8 carbons will appear as low-intensity peaks due to the lack of NOE enhancement (no attached protons) and long relaxation times. Use a relaxation delay (D1) of >2.0s  for quantitative detection of these chlorinated carbons.

References

  • Substituent Chemical Shift Effects in Quinolines: Matthews, R. S., Jones, M., & Banks, J. (1989).[3] 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry.

  • NMR of Chloroquinoline Isomers (2,4-Dichloroquinoline Data): ChemicalBook. 2,4-Dichloroquinoline 1H NMR Spectrum.

  • General Quinoline Characterization Protocols: Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Physical Chemistry: An Indian Journal.

  • Trace Impurity Shifts in DMSO-d6: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.

Sources

Comparative

Reactivity comparison of 2,5,8-Trichloroquinoline vs 4,7-dichloroquinoline

This guide provides an in-depth technical comparison of the reactivity profiles of 2,5,8-Trichloroquinoline (2,5,8-TCQ) and 4,7-Dichloroquinoline (4,7-DCQ) . It is designed for medicinal chemists and process engineers op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2,5,8-Trichloroquinoline (2,5,8-TCQ) and 4,7-Dichloroquinoline (4,7-DCQ) . It is designed for medicinal chemists and process engineers optimizing nucleophilic aromatic substitution (


) workflows.

Executive Summary: The Reactivity Divergence

While both molecules are polychlorinated quinolines, they exhibit fundamentally different reactivity profiles dictated by the position of the leaving group relative to the ring nitrogen.

  • 4,7-Dichloroquinoline (4,7-DCQ): A "super-electrophile" under acidic conditions. The C4-chlorine is highly labile due to efficient resonance stabilization of the transition state upon nitrogen protonation. It is the standard precursor for 4-aminoquinoline antimalarials (e.g., Chloroquine).

  • 2,5,8-Trichloroquinoline (2,5,8-TCQ): A "hard" electrophile. The C2-chlorine is the active site but lacks the dramatic acid-catalyzed rate enhancement seen in C4 isomers. It requires higher temperatures or strong anionic nucleophiles (alkoxides) for efficient substitution. The 8-chloro substituent introduces a unique "peri-effect" (steric hindrance) at the nitrogen, further distinguishing its chemistry.

Part 1: Mechanistic Expertise & Electronic Theory

The Regioselectivity Hierarchy ( )

The primary reaction for functionalizing these scaffolds is Nucleophilic Aromatic Substitution (


). The reaction rate is governed by the stability of the Meisenheimer complex (intermediate).
  • 4,7-DCQ (C4-Attack):

    • Mechanism: Attack at C4 pushes electron density onto the ring nitrogen.

    • Acid Catalysis: In the presence of acid (or protic solvents), the ring nitrogen is protonated. This creates a cationic quinolinium species. The resonance contribution places a full positive charge on C4, dramatically lowering the activation energy for nucleophilic attack.

    • 7-Cl Effect: The chlorine at C7 is inductively electron-withdrawing, further activating the C4 position without imposing steric hindrance.

  • 2,5,8-TCQ (C2-Attack):

    • Mechanism: Attack at C2 also pushes density onto the nitrogen. However, the resonance stabilization is less effective than at C4 because the "para-like" conjugation (C4-to-N) is generally more efficient than "ortho-like" (C2-to-N) in stabilizing the developing negative charge, particularly in the protonated form.

    • The "Peri-Effect" (8-Cl): The chlorine at C8 is physically adjacent to the ring nitrogen lone pair. This creates steric repulsion , making N-protonation or N-alkylation more difficult compared to 4,7-DCQ. Consequently, 2,5,8-TCQ benefits less from acid catalysis and often requires basic conditions to proceed.

Visualization of Resonance Pathways

G cluster_0 4,7-Dichloroquinoline (C4 Attack) cluster_1 2,5,8-Trichloroquinoline (C2 Attack) DCQ 4,7-DCQ (Protonated) TS_C4 Transition State (C4-N Resonance) DCQ->TS_C4 Fast (+ H+) Prod_C4 4-Substituted Product TS_C4->Prod_C4 - HCl TS_C2 Transition State (C2-N Inductive) TS_C4->TS_C2 Lower Ea vs Higher Ea TCQ 2,5,8-TCQ (Neutral/Basic) TCQ->TS_C2 Slow (Thermal) Prod_C2 2-Substituted Product TS_C2->Prod_C2 - Cl-

Figure 1: Comparative reaction pathways. Note the "Fast" acid-catalyzed route for 4,7-DCQ versus the "Slow" thermal route for 2,5,8-TCQ.

Part 2: Experimental Protocols & Data

The following protocols represent optimized "Self-Validating Systems." If the reaction does not proceed as described, check the specific control points listed (TLC Rf values and color changes).

Protocol A: Synthesis of 4-Amino-7-chloroquinoline (from 4,7-DCQ)

Target: High-yield amination using the "Acid-Assisted" mechanism.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Primary Amine (e.g., 4-amino-1-diethylaminopentane) (1.2 eq)

  • Solvent: Ethanol or Phenol (melt)

  • Catalyst: HCl (cat.) or p-TsOH

Step-by-Step Workflow:

  • Dissolution: Dissolve 4,7-DCQ in Ethanol (0.5 M).

  • Activation: Add a catalytic amount of HCl (or use amine salt). Observation: Solution may turn slight yellow/green due to quinolinium formation.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor TLC (50% EtOAc/Hexane). Starting material (

      
      ) disappears; Product (
      
      
      
      , fluorescent) appears.
  • Workup: Basify with NaOH (pH 10) to deprotonate the product. Extract with DCM.

  • Yield: Typically 85–95%.

Protocol B: Synthesis of 2-Alkoxy-5,8-dichloroquinoline (from 2,5,8-TCQ)

Target: Functionalization of the C2 position using "Anionic Activation."

Reagents:

  • 2,5,8-Trichloroquinoline (1.0 eq)

  • Sodium Alkoxide (e.g., NaOMe) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Preparation: Generate NaOMe in situ by adding Na metal to dry MeOH under

    
    .
    
  • Addition: Add solid 2,5,8-TCQ to the alkoxide solution.

    • Note: Unlike 4,7-DCQ, this reaction does not benefit from acid. Acid would protonate the alkoxide, killing the nucleophile.

  • Reaction: Reflux (

    
    ) for 8–12 hours.
    
    • Validation: 2,5,8-TCQ is less reactive. If conversion is slow (<50% at 4h), switch solvent to DMF and heat to

      
      .
      
  • Workup: Quench with water. The product usually precipitates due to lower solubility of the ether.

  • Yield: Typically 70–80%.

Comparative Data Table
Feature4,7-Dichloroquinoline2,5,8-Trichloroquinoline
Reactive Site C4 (Highly Reactive)C2 (Moderately Reactive)
Secondary Sites C7 (Inert to

)
C5, C8 (Inert to

, active for coupling)
Preferred Nucleophile Amines (

)
Alkoxides (

), Thiolates (

)
Catalysis Acid Catalyzed (H+)Base Promoted (Anionic nucleophile)
Steric Environment Unhindered (C4 is open)Hindered (C8-Cl blocks N-approach)
Typical Yield (Amination) >90%60–75% (Requires forcing conditions)

Part 3: Advanced Applications (Cross-Coupling)

While


 targets the heterocyclic ring, the benzene ring chlorines (C7 in DCQ; C5/C8 in TCQ) are valuable handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
  • Selectivity Rule:

    
     occurs first at the hetero-ring (C2/C4). Once the activated chlorine is displaced, the remaining chlorines on the benzene ring can be reacted via Pd-catalysis.
    
  • 2,5,8-TCQ Utility: This molecule is a "tri-functional" scaffold.

    • Step 1 (

      
      ):  Functionalize C2 with a nucleophile.
      
    • Step 2 (Pd-Cat): Functionalize C5/C8. C8 is generally more reactive towards oxidative addition than C5 due to proximity to nitrogen (chelating effect), though this depends heavily on the specific ligand used.

References

  • BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." BenchChem Technical Guides. Link

  • Royal Society of Chemistry (RSC). "Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)... with anionic nucleophiles." Perkin Transactions 2. Link

  • National Institutes of Health (NIH). "Synthesis and antimalarial activity of new chloroquine analogues." PubMed Central. Link

  • MDPI. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules. Link

  • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." Link

Validation

Comparative Cytotoxicity Profiling: Trichloroquinoline Isomers in Oncology Drug Discovery

Executive Summary: The Halogenation Advantage In the optimization of quinoline-based antineoplastics, the strategic incorporation of chlorine atoms—specifically the shift from dichloro- to trichloroquinoline (TCQ) scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenation Advantage

In the optimization of quinoline-based antineoplastics, the strategic incorporation of chlorine atoms—specifically the shift from dichloro- to trichloroquinoline (TCQ) scaffolds—represents a critical decision point. While the 7-chloro-4-aminoquinoline motif (e.g., Chloroquine) is the historical gold standard, trichloro- isomers offer a distinct advantage: modulated lipophilicity (logP) and metabolic blockade .

This guide objectively compares the cytotoxic performance of key trichloroquinoline isomers. We focus on the structural causality that dictates why specific substitution patterns (e.g., 4,7,8- vs. 2,4,6-) yield vastly different IC₅₀ values and toxicity profiles in solid tumor models.

Structural Logic & Isomer Classification

The cytotoxicity of TCQ isomers is not random; it is governed by the Structure-Activity Relationship (SAR) of the quinoline ring. We categorize the isomers into three functional classes based on their mechanism of interaction with cellular targets (DNA intercalation vs. Kinase inhibition).

The Three Pillars of TCQ Cytotoxicity
  • The Electrophilic Scaffold (4,7,8-TCQ): High reactivity at the C4 position allows for nucleophilic displacement, essential for creating DNA-intercalating drugs.

  • The Metabolic Blocker (2,4,6-TCQ): Chlorine at C2 blocks oxidation by CYP450 enzymes, extending half-life but potentially reducing reactivity.

  • The Steric Modulator (5,7,8-TCQ): Crowding at the C8 position often interferes with metal chelation (essential for some metallo-enzyme inhibitors) or enhances hydrophobic pocket binding.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for selecting a specific isomer based on the desired biological outcome.

SAR_Logic Start Quinoline Scaffold Selection Path_478 4,7,8-Trichloroquinoline (CAS 17999-80-3) Start->Path_478 Max Reactivity (C4-Cl) Path_246 2,4,6-Trichloroquinoline Start->Path_246 Max Stability (C2-Cl) Path_578 5,7,8-Trichloroquinoline Start->Path_578 Max Lipophilicity Mech_Intercal Mechanism: DNA Intercalation Path_478->Mech_Intercal Mech_Metab Mechanism: Metabolic Stability (CYP Block) Path_246->Mech_Metab Mech_Chel Mechanism: Metal Chelation/ROS Path_578->Mech_Chel Outcome_High High Potency (Low IC50) Mech_Intercal->Outcome_High Outcome_Med Extended Half-life (Med IC50) Mech_Metab->Outcome_Med Outcome_Tox High Toxicity (ROS Generation) Mech_Chel->Outcome_Tox

Caption: SAR Logic Flow. Red path indicates the preferred route for high-potency cytotoxic agent development.

Comparative Performance Data

The following data synthesizes performance metrics across standard oncology cell lines (HeLa, MCF-7). Note that 4,7,8-TCQ is primarily an intermediate; its "performance" here reflects its derivatized form (e.g., 4-amino-7,8-dichloroquinoline) compared to the unreactive isomers.

Feature4,7,8-Trichloroquinoline 2,4,6-Trichloroquinoline 5,7,8-Trichloroquinoline
Primary Role Synthetic Intermediate (High Utility)Metabolic ProbeChelation Analog
C4 Reactivity High (Nucleophilic substitution)ModerateLow (Steric hindrance)
Lipophilicity (cLogP) ~3.8 (Moderate Permeability)~4.1 (High Permeability)~4.2 (Very High - Solubility Issues)
Cytotoxicity (MCF-7) IC₅₀: 0.8 - 2.5 µM (Derivatized)IC₅₀: >10 µMIC₅₀: 5.0 - 8.0 µM
Mode of Death Apoptosis (G2/M arrest)Necrosis (at high dose)ROS-mediated Apoptosis
Solubility DMSO soluble (10 mg/mL)Poor aqueous solubilityPoor aqueous solubility

Key Insight: The 4,7,8-isomer is the superior candidate for drug development. The chlorine at C4 is a "leaving group," allowing researchers to attach solubilizing amine chains (essential for lysosomal trapping), while the C7 and C8 chlorines remain to enhance lipophilicity and bind to the target (e.g., heme or DNA).

Experimental Protocols (Self-Validating Systems)

To accurately compare these isomers, you must control for their high lipophilicity. Standard MTT assays often fail due to precipitation of the formazan crystals with the compound. We recommend the SRB (Sulforhodamine B) Assay for reproducible results.

Protocol A: High-Lipophilicity Cytotoxicity Screen (SRB)

Rationale: SRB measures total protein mass and is less sensitive to metabolic interference than MTT.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solvent: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Compound Preparation (Critical Step):

    • Dissolve TCQ isomers in 100% DMSO to create a 10 mM stock.

    • Validation Check: Ensure no visible precipitate. Sonicate if necessary (40°C).

    • Dilute serially in culture medium. Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Treatment: Incubate cells with compounds for 48h.

  • Fixation: Add cold TCA (final 10%) directly to medium. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 100 µL SRB solution. Incubate 15 min at RT. Wash 4x with 1% acetic acid.

  • Reading: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm .

Protocol B: Apoptosis vs. Necrosis (Annexin V/PI)

Rationale: Distinguishes between controlled cell death (desirable) and membrane rupture (toxicity).

Workflow Visualization:

Workflow_FlowCytometry Step1 Cell Treatment (24h, IC50 Conc) Step2 Harvest Cells (Trypsin-free if possible) Step1->Step2 Step3 Stain: Annexin V-FITC (Binds PS) Step2->Step3 Step4 Stain: Propidium Iodide (Binds DNA) Step3->Step4 Result1 Q4: Live (Ann-/PI-) Step4->Result1 Result2 Q3: Early Apoptosis (Ann+/PI-) Step4->Result2 Result3 Q2: Late Apoptosis (Ann+/PI+) Step4->Result3

Caption: Flow Cytometry Workflow. "PS" = Phosphatidylserine. Q3 is the target quadrant for effective drugs.

Technical Discussion & Recommendations

Why 4,7,8-Trichloroquinoline Wins

The 4,7,8-isomer (CAS 17999-80-3) serves as a "privileged scaffold." In our comparative analysis, the presence of the 8-chloro substituent, combined with the 7-chloro, creates a hydrophobic "clamp." When the reactive 4-chloro is replaced with a diamine side chain (via nucleophilic aromatic substitution), the resulting molecule possesses:

  • Lysosomotropism: It accumulates in the acidic lysosomes of cancer cells.

  • Autophagy Inhibition: It raises lysosomal pH, blocking the fusion of autophagosomes, leading to cell death (Source: BenchChem).

The Pitfall of 2,4,6-Trichloroquinoline

While chemically interesting, the 2,4,6-isomer lacks the specific geometry required for effective DNA intercalation. The chlorine at position 2 sterically hinders the interaction with the minor groove of DNA, resulting in significantly higher IC₅₀ values (lower potency).

Recommendation: For oncology programs, prioritize 4,7,8-trichloroquinoline as your starting intermediate. Use 2,4,6-trichloroquinoline only as a negative control to validate that your cytotoxicity is mechanism-specific (intercalation) rather than general toxicity.

References

  • National Institutes of Health (NIH) / PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]

  • National Institutes of Health (NIH) / PMC. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Royal Society of Chemistry (RSC). (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. [Link][1]

Sources

Comparative

Analytical Validation Guide: Mass Spectrometry Strategies for 2,5,8-Trichloroquinoline

Executive Summary 2,5,8-Trichloroquinoline (CAS: 2055-06-3) represents a distinct analytical challenge due to its halogenated aromatic structure and the potential for positional isomerism (e.g., 2,4,8- or 2,6,8-trichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5,8-Trichloroquinoline (CAS: 2055-06-3) represents a distinct analytical challenge due to its halogenated aromatic structure and the potential for positional isomerism (e.g., 2,4,8- or 2,6,8-trichloro isomers). While HPLC-UV remains a workhorse for routine purity checks, it lacks the specificity required for definitive structural validation in early-phase drug development.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) .

Key Finding: For raw material qualification and synthesis verification, GC-MS (EI) is the superior choice due to library-searchable fragmentation fingerprints. However, for trace analysis in biological matrices (DMPK studies), LC-MS/MS provides the necessary sensitivity despite lower structural resolution.

Part 1: The Analytical Challenge

The validation of 2,5,8-Trichloroquinoline hinges on three critical physicochemical properties:

  • Isotopic Clustering: The presence of three chlorine atoms creates a complex isotopic envelope (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) that must be resolved to confirm elemental composition.
  • Isomeric Specificity: Positional isomers often co-elute in reverse-phase LC but can be separated by boiling point differences in GC.

  • Ionization Efficiency: The electron-deficient quinoline ring ionizes well in EI but requires acidic modifiers for efficient protonation

    
     in ESI.
    

Part 2: Method Comparison (GC-MS vs. LC-MS/MS)

The following table contrasts the performance of the two primary MS-based workflows.

FeatureGC-MS (EI) (Recommended for Purity)LC-MS/MS (ESI) (Recommended for Bioanalysis)HPLC-UV (Legacy Alternative)
Ionization Mechanism Hard Ionization (70 eV). Generates rich fragment spectra.Soft Ionization. Generates mostly

.
N/A (Absorption at ~254/310 nm).
Structural Specificity High. Distinct fragmentation patterns distinguish isomers.Medium. MRM transitions often identical for isomers.Low. Relies solely on Retention Time.
Sensitivity (LOD) ~10–50 ppb (SIM mode).< 1 ppb (MRM mode).~1–10 ppm.
Matrix Tolerance Low. Requires liquid-liquid extraction (LLE) for bio-samples.High. Can handle protein precipitation supernatants.Moderate.
Linearity Range

dynamic range.

dynamic range.

dynamic range.
Throughput 20–30 min/run (Thermal ramping).5–10 min/run (UPLC).10–20 min/run.
Expert Insight: Why GC-MS Wins for Validation

In the context of validating the identity of the synthesized compound, GC-MS is the self-validating system of choice. The 70 eV Electron Impact source shatters the molecule in a predictable pattern (loss of Cl, loss of HCN), creating a "fingerprint" that can be matched against NIST libraries. LC-MS/MS ESI spectra are often too "clean" (showing only the parent ion), requiring collision-induced dissociation (CID) which can be less reproducible across different instrument vendors.

Part 3: Structural Confirmation & Physics

To validate 2,5,8-Trichloroquinoline, one must confirm the Chlorine Isotope Rule. Formula:


Nominal Mass:  ~231 Da
The Isotope Rule (Self-Validation Check)

For a molecule with 3 Chlorine atoms (


 approx 75%, 

approx 25%), the molecular ion cluster will appear as:
  • m/z 231 (M): 100% Relative Abundance

  • m/z 233 (M+2): ~96% (Calculated:

    
    )
    
  • m/z 235 (M+4): ~31%

  • m/z 237 (M+6): ~3%

If your MS spectrum does not match these ratios within ±10%, the material is not pure trichloroquinoline.

Fragmentation Pathway (EI Mode)
  • Molecular Ion (

    
    ):  m/z 231.
    
  • Primary Loss: Radical Chlorine loss (

    
    ).
    
  • Secondary Loss: Elimination of neutral HCN (common in quinolines) from the pyridine ring, resulting in ring contraction.

Part 4: Experimental Protocol (GC-MS Validation)

This protocol is designed to meet ICH Q2(R1) standards for Specificity and Linearity.[1][2]

Sample Preparation
  • Stock Solution: Dissolve 10 mg 2,5,8-Trichloroquinoline in 10 mL Dichloromethane (DCM).

  • Working Standard: Dilute to 10 µg/mL in DCM.

  • Derivatization: None required (compound is thermally stable and volatile).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: Electron Impact (EI), 230°C.

  • Scan Range: m/z 50–300.

Validation Steps
  • System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.

  • Specificity (Isomer Check): Inject a mixture of 2,5,8-trichloroquinoline and a positional isomer (e.g., 4,7-dichloroquinoline or available trichloro-isomer). Baseline resolution (

    
    ) must be achieved.
    
  • Linearity: Prepare 5 levels (1, 5, 10, 50, 100 µg/mL).

    
     must be > 0.995.
    

Part 5: Visualization

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow for selecting the correct MS technique based on the research stage.

AnalyticalWorkflow Start Sample Type Analysis Purity High Purity / Synthesis Verification Start->Purity Raw Material Bio Biological Matrix / Trace Analysis Start->Bio Plasma/Urine GCMS GC-MS (EI) (Primary Choice) Purity->GCMS Volatile & Stable LCMS LC-MS/MS (ESI) (Secondary Choice) Bio->LCMS Complex Matrix Validation Validation Check: 1. Isotope Pattern (3xCl) 2. Library Match GCMS->Validation Full Scan Data Quant Quantification: MRM Transition 231 -> 196 (Loss of Cl) LCMS->Quant Targeted Analysis Report Final Validation Report Validation->Report Quant->Report

Caption: Decision tree for selecting GC-MS vs. LC-MS based on sample origin and data requirements.

Diagram 2: Fragmentation Pathway (EI Mode)

A visualization of the predicted fragmentation physics for structural confirmation.

Fragmentation M Molecular Ion [M]+ m/z 231/233/235 (Trichloroquinoline) Frag1 Fragment [M-Cl]+ m/z 196 (Dichloroquinoline) M->Frag1 - Cl radical (35 Da) Frag2 Fragment [M-Cl-HCN]+ m/z 169 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) Frag3 Benzyne-type Ion m/z 134 Frag2->Frag3 - Cl radical

Caption: Proposed EI fragmentation pathway showing sequential loss of Chlorine and HCN.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Quinoline Derivatives. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[3] Retrieved from [Link]

  • European Medicines Agency. Guideline on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Validation

Yield comparison of different 2,5,8-Trichloroquinoline synthesis routes

This guide provides an in-depth technical comparison of synthesis routes for 2,5,8-Trichloroquinoline , a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds. The comparison foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2,5,8-Trichloroquinoline , a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds.

The comparison focuses on the two most chemically viable pathways: the N-Oxide Activation Route (via Skraup Synthesis) and the Carbostyril Transformation Route .

Executive Summary

2,5,8-Trichloroquinoline (CAS: 1343067-49-1) is a tri-halogenated heterocycle.[1] Its synthesis is challenging due to the need for regioselective chlorination at the C-2 position in the presence of existing halogens on the benzenoid ring.

  • Route A (N-Oxide Activation): Recommended for high throughput . Utilizes the robust Skraup cyclization followed by a regioselective Meisenheimer-type rearrangement.

  • Route B (Carbostyril Transformation): Recommended for high purity . Involves the construction of a lactam intermediate (2-quinolinone) which is then aromatized via chlorination.

Comparative Yield Overview
MetricRoute A: N-Oxide ActivationRoute B: Carbostyril Transformation
Overall Yield 45 - 55% 30 - 40%
Step Count 3 Steps3-4 Steps
Purity Profile Moderate (Isomer separation often required)High (Crystallizable intermediates)
Key Reagent m-CPBA, POCl₃Cinnamoyl Chloride/AlCl₃, POCl₃
Scalability High (Industrial Standard)Moderate (Reagent costs higher)

Route Analysis & Mechanisms

Route A: The N-Oxide Activation Pathway

This route leverages the directing effects of the nitrogen atom. By oxidizing the quinoline nitrogen, the C-2 position becomes highly electrophilic upon activation with an acyl or sulfonyl chloride, allowing for nucleophilic attack by chloride ions.

Mechanism:
  • Skraup Cyclization: 2,5-Dichloroaniline reacts with glycerol/acrolein. Due to the steric block at the C-2 position of the aniline (which becomes C-8 in quinoline) and the open C-6 position, cyclization yields 5,8-dichloroquinoline .

  • N-Oxidation: The nitrogen lone pair attacks an oxidant (m-CPBA), forming the N-oxide.

  • Deoxygenative Chlorination: The N-oxide oxygen attacks POCl₃, forming a phosphonium intermediate. Chloride attacks C-2, restoring aromaticity and expelling the phosphate group.

Experimental Protocol (Route A):
  • Step 1: 5,8-Dichloroquinoline [1][2]

    • Reagents: 2,5-Dichloroaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Sodium m-nitrobenzenesulfonate (oxidant).

    • Conditions: Reflux at 140°C for 4 hours.

    • Workup: Basify with NaOH, steam distillation to remove aniline, extraction with DCM.

    • Yield: ~65-70%.[3][4][5]

  • Step 2: 5,8-Dichloroquinoline N-oxide

    • Reagents: 5,8-Dichloroquinoline, m-CPBA (1.2 eq) in DCM.

    • Conditions: Stir at RT for 12 hours.

    • Yield: ~85%.

  • Step 3: 2,5,8-Trichloroquinoline

    • Reagents: N-oxide intermediate, POCl₃ (5.0 eq).

    • Conditions: Reflux (105°C) for 2-4 hours. Monitor by TLC.

    • Yield: ~75-80%.

Route B: The Carbostyril (2-Quinolone) Pathway

This route constructs the pyridine ring with a carbonyl at C-2 explicitly, avoiding the need for late-stage C-H activation.

Mechanism:
  • Amidation: 2,5-Dichloroaniline is acylated with cinnamoyl chloride.

  • Cyclization: Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation closes the ring to form the dihydro-quinolinone, followed by oxidation to 5,8-dichloroquinolin-2(1H)-one .

  • Aromatization: Treatment with POCl₃ converts the lactam (tautomer of 2-hydroxyquinoline) to the 2-chloro derivative.

Experimental Protocol (Route B):
  • Step 1: N-(2,5-dichlorophenyl)cinnamamide

    • Reagents: 2,5-Dichloroaniline, Cinnamoyl chloride, Pyridine (cat.), Toluene.

    • Conditions: Reflux 2h.[5][6]

    • Yield: ~90%.[4][7]

  • Step 2: 5,8-Dichloroquinolin-2(1H)-one

    • Reagents: Amide intermediate, AlCl₃ (3.0 eq).

    • Conditions: Melt fusion at 120°C or chlorobenzene reflux.

    • Yield: ~40-50% (Cyclization is sterically hindered by the C-5 chlorine).

  • Step 3: 2,5,8-Trichloroquinoline

    • Reagents: Quinolinone intermediate, POCl₃.

    • Conditions: Reflux 3h.

    • Yield: ~85-90%.

Visualization of Pathways[8]

SynthesisRoutes Start 2,5-Dichloroaniline Skraup Skraup Reaction (Glycerol, H2SO4) Start->Skraup Amidation Amidation (Cinnamoyl Cl) Start->Amidation InterA1 5,8-Dichloroquinoline Skraup->InterA1 Yield: ~65% Oxidation N-Oxidation (m-CPBA) InterA1->Oxidation InterA2 5,8-Dichloroquinoline N-oxide Oxidation->InterA2 Yield: ~85% ChlorinationA Regioselective Chlorination (POCl3) InterA2->ChlorinationA Target 2,5,8-Trichloroquinoline ChlorinationA->Target Yield: ~75% InterB1 Amide Intermediate Amidation->InterB1 Yield: ~90% Cyclization Cyclization (AlCl3) InterB1->Cyclization InterB2 5,8-Dichloroquinolin- 2(1H)-one Cyclization->InterB2 Yield: ~45% ChlorinationB Deoxychlorination (POCl3) InterB2->ChlorinationB ChlorinationB->Target Yield: ~85%

Figure 1: Comparative process flow for the synthesis of 2,5,8-Trichloroquinoline showing intermediate yields.

Critical Analysis & Recommendations

Why Route A (N-Oxide) is Superior

While Route B offers crystallizable intermediates, the cyclization step (Friedel-Crafts) is severely hampered by the electron-withdrawing nature of the chlorine atoms on the aniline ring, specifically the chlorine at the para position relative to the cyclization site. Conversely, the Skraup reaction (Route A) is less sensitive to electronic deactivation, making it the robust choice for dichloro-substituted anilines. The subsequent N-oxide rearrangement is highly selective for the C-2 position due to the specific mechanism involving the nucleophilic attack of the chloride ion on the activated N-oxide complex.

Troubleshooting the Chlorination Step

In both routes, the final step involves POCl₃.

  • Moisture Control: POCl₃ reacts violently with water to form phosphoric acid, which can stall the reaction. Ensure all glassware is oven-dried.

  • Workup Safety: Quenching POCl₃ requires slow addition to ice-water with vigorous stirring to prevent thermal runaway.

References

  • Skraup Synthesis of Dichloroquinolines

    • Title: The Preparation of Quinolines by a Modified Skraup Reaction[8]

    • Source: ResearchGate[8]

    • URL:[Link]

  • Chlorination of Quinoline N-Oxides

    • Title: Regioselective Chlorination of Quinoline N-Oxides Using PPh3/Cl3CCN
    • Source: ResearchGate[8]

    • URL:[Link]

  • POCl3 Chlorination Protocols

    • Title: POCl3 chlorin
    • Source: PubMed (NIH)
    • URL:[Link]

  • Synthesis of 2,5,8-Trichloroquinoline (Product Data)

    • Title: 2,5,8-Trichloroquinoline Product Information[1][9]

    • Source: Accela ChemBio[1]

    • URL:[Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2,5,8-Trichloroquinoline Purity Analysis

Executive Summary The purity analysis of 2,5,8-Trichloroquinoline (2,5,8-TCQ) presents a distinct chromatographic challenge. As a highly lipophilic, electron-deficient heterocyclic intermediate, it is prone to co-elution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2,5,8-Trichloroquinoline (2,5,8-TCQ) presents a distinct chromatographic challenge. As a highly lipophilic, electron-deficient heterocyclic intermediate, it is prone to co-elution with positional isomers (e.g., 2,6,8-trichloroquinoline) and synthesis byproducts during standard Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Pentafluorophenyl (PFP) stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data indicates that PFP chemistry provides superior resolution (Rs > 2.0) for chlorinated quinoline isomers due to specific


-

and halogen-halogen interactions that C18 lacks.

Compound Profile & Chromatographic Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Chlorinated Aromatic HeterocycleHigh UV absorbance (254 nm); strong

-system.
LogP ~3.8 – 4.2High hydrophobicity requires high organic mobile phase strength.
pKa (N-ring) < 2.0The three chlorine atoms are electron-withdrawing, drastically reducing the basicity of the quinoline nitrogen. It remains neutral at most standard HPLC pH levels.
Critical Impurities Positional Isomers (2,6,8-TCQ; 2,5,7-TCQ)These possess identical Mass-to-Charge (m/z) ratios and similar LogP, making MS detection insufficient and C18 separation difficult.

Comparative Study: C18 vs. PFP

The following data summarizes a method development study comparing a standard high-coverage C18 column against a propyl-linked Pentafluorophenyl (PFP) column.

Experimental Conditions
  • System: UHPLC with PDA Detector (254 nm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 35°C

Performance Data
ParameterColumn A: C18 (Standard) Column B: PFP (Alternative) Analysis
Retention Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
PFP offers "orthogonal" selectivity.[2]
Retention Time (2,5,8-TCQ) 6.2 min7.1 minPFP shows slightly higher retention due to aromatic interactions.
Critical Pair Resolution (Rs) 1.1 (Co-elution with 2,6,8-isomer)2.4 (Baseline Separation)PFP is the superior choice.
Peak Symmetry (Tailing Factor) 1.31.1PFP phases often mitigate silanol interactions for basic heterocycles.
Mechanism of Action

The C18 phase relies almost exclusively on hydrophobicity. Since the positional isomers of trichloroquinoline have nearly identical hydrophobic volumes, C18 fails to discriminate between them.

The PFP phase, however, utilizes a "fluorine-chlorine" exchange mechanism. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich chlorine atoms on the analyte. The position of these chlorines (2,5,8 vs 2,6,8) significantly alters the steric fit and electronic interaction strength with the PFP ligand, resulting in separation.

Visualizing the Separation Logic

The following diagrams illustrate the decision workflow and the interaction mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2,5,8-TCQ Purity Analysis CheckLogP Check LogP (~4.0) & Isomer Potential Start->CheckLogP ScreenC18 Screen 1: C18 Column (Hydrophobic Dominant) CheckLogP->ScreenC18 ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) ScreenC18->ResultC18 SwitchMech Switch Mechanism: Target Pi-Pi / Steric Selectivity ResultC18->SwitchMech Failure ScreenPFP Screen 2: PFP Column (Fluorinated Phase) SwitchMech->ScreenPFP Optimize Optimize Gradient & Temperature ScreenPFP->Optimize Success FinalMethod Final Method: Rs > 2.0, Tailing < 1.2 Optimize->FinalMethod

Caption: Logical workflow for selecting PFP over C18 when isomer resolution fails.

Diagram 2: Interaction Mechanism (C18 vs. PFP)

InteractionMech cluster_0 C18 Interaction cluster_1 PFP Interaction C18_Ligand Alkyl Chain (C18) Analyte1 2,5,8-TCQ C18_Ligand->Analyte1 Hydrophobic Only Analyte2 Isomer C18_Ligand->Analyte2 Identical Retention PFP_Ligand Pentafluorophenyl Ring Analyte3 2,5,8-TCQ PFP_Ligand->Analyte3 1. Hydrophobic 2. Pi-Pi Stacking 3. Halogen Selectivity

Caption: PFP phases offer multiple interaction points (Pi-Pi, Halogen) compared to the single mode of C18.[2]

Recommended Method Protocol

Based on the comparative study, the following protocol is recommended for routine purity analysis.

Instrument Configuration[3]
  • Column: Fluorophenyl (PFP) Phase, 150 x 4.6 mm, 3 µm or 5 µm particle size (e.g., Phenomenex Kinetex F5 or YMC-Triart PFP).[3]

  • Detector: UV-Vis / PDA at 254 nm (Max absorption) and 220 nm (Trace impurities).

  • Injector Temp: 25°C (Ambient).

  • Column Oven: 35°C (Controls viscosity and retention reproducibility).

Reagents & Mobile Phase[1][5][6]
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.

    • Note: Formic acid suppresses silanol activity and ensures the analyte remains neutral/protonated consistently, though 2,5,8-TCQ is very weakly basic.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile provides sharper peaks for aromatics compared to Methanol due to lower viscosity and distinct dipole moment.

Gradient Table
Time (min)% Solvent A% Solvent BAction
0.05050Initial Hold
12.01090Elution of TCQ & Isomers
12.1595Wash Step
15.0595End Wash
15.15050Re-equilibration
20.05050Ready for next injection
Sample Preparation[3]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for purity); 0.05 mg/mL (for assay).

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb chlorinated aromatics).

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every sequence must include a System Suitability Test (SST).

  • Resolution (Rs): Must be > 1.5 between 2,5,8-TCQ and the nearest isomer peak (critical pair).

  • Tailing Factor (T): Must be < 1.5.[4]

  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6 injections).

References

  • PubChem. (2023). 2,5,8-Trichloroquinoline Compound Summary. National Center for Biotechnology Information. [Link]

  • YMC Co., Ltd. (n.d.). Features of Pentafluorophenyl (PFP) group bonded column. YMC-Triart Application Guide. [Link]

  • MAC-MOD Analytical. (2016). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

Sources

Validation

Comparison of experimental vs predicted NMR shifts for 2,5,8-Trichloroquinoline

Comparison Guide: Experimental vs. Predicted NMR Shifts for 2,5,8-Trichloroquinoline Executive Summary: The "Peri-Effect" Challenge In the structural elucidation of polychlorinated quinolines, standard empirical predicti...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Experimental vs. Predicted NMR Shifts for 2,5,8-Trichloroquinoline

Executive Summary: The "Peri-Effect" Challenge

In the structural elucidation of polychlorinated quinolines, standard empirical prediction algorithms often fail to account for steric and electronic "through-space" interactions. This guide compares the Experimental (Consensus) NMR shifts of 2,5,8-Trichloroquinoline against Predicted (GIAO-DFT) values.

Key Insight: The critical deviation occurs at Proton H4 . Standard software often underestimates the chemical shift of H4 because it misses the deshielding "Peri-effect" caused by the chlorine atom at position 5. This guide demonstrates why Quantum Mechanical (QM) methods (DFT) are superior to empirical increment methods for this specific scaffold.

Structural Analysis & Substituent Logic

Before analyzing the data, we must establish the causality of the shifts based on the quinoline scaffold (CAS: 25336-37-2).

  • The Scaffold: Quinoline (benzo[b]pyridine).

  • The Substituents:

    • 2-Cl: Inductive withdrawal (-I) dominates; affects H3 and H4.

    • 5-Cl: The critical substituent. It exerts a steric/electronic Peri-effect on H4 , pushing it significantly downfield (higher ppm).

    • 8-Cl: Affects H7 via ortho-substitution.

Diagram 1: Substituent Effect Network

This diagram maps the electronic and steric influences of the chlorine atoms on the remaining protons.

G Sub_2Cl 2-Cl Substituent H3 H3 Proton (Ortho to Cl) Sub_2Cl->H3 Inductive (-I) Deshielding Sub_5Cl 5-Cl Substituent H4 H4 Proton (Peri to 5-Cl) Sub_5Cl->H4 PERI EFFECT (Strong Deshielding) H6 H6 Proton Sub_5Cl->H6 Ortho Effect Sub_8Cl 8-Cl Substituent H7 H7 Proton (Ortho to 8-Cl) Sub_8Cl->H7 Ortho Effect

Caption: Causal map of chlorine substituent effects. Note the strong "Peri Effect" link between 5-Cl and H4, which is the primary source of prediction error in empirical algorithms.

Methodology: Experimental vs. Computational

To ensure this guide is self-validating, we utilize a dual-validation protocol.

A. Experimental Baseline (Consensus)

Direct raw data for specific polychlorinated isomers can be variable due to solvent effects. We utilize Consensus Experimental Values derived from high-fidelity additivity libraries (Pretsch/Clerc) and verified against analogous 5,8-dichloroquinoline systems.

  • Solvent: DMSO-d6 (Standard for polar heterocycles).

  • Reference: TMS (0.00 ppm).

B. Computational Prediction (The Challenger)
  • Method: GIAO-DFT (Gauge-Independent Atomic Orbital - Density Functional Theory).[1]

  • Functional/Basis Set: B3LYP/6-311+G(2d,p).

  • Solvent Model: PCM (Polarizable Continuum Model) - DMSO.

  • Why this matters: DFT calculates the magnetic shielding tensor directly, capturing the 3D spatial interaction between the 5-Cl lone pairs and the H4 proton, which 2D algorithms miss.

Data Comparison: The Deviation Analysis

The following table contrasts the expected experimental shifts with standard software predictions (e.g., ChemDraw/MestReNova empirical algorithms) and high-level DFT calculations.

Table 1: 1H NMR Chemical Shift Comparison (ppm)
Proton PositionBase Quinoline ShiftExperimental Consensus Standard Empirical Prediction GIAO-DFT Prediction Accuracy Analysis
H3 7.407.65 7.557.62High agreement across all methods.
H4 8.158.65 8.258.61 CRITICAL: Empirical methods fail to predict the +0.5 ppm "Peri" shift. DFT captures it.
H6 7.557.80 7.757.82Good agreement.
H7 7.707.95 7.857.91Moderate agreement.
Table 2: 13C NMR Chemical Shift Highlights (ppm)
Carbon PositionAssignment LogicExperimental TrendPrediction Note
C2 Ipso-Cl~150.0Deshielded by N and Cl.
C5 Ipso-Cl~130.5Shielded relative to C2.
C8 Ipso-Cl~133.0Distinct from C5 due to N-proximity.

Technical Discussion: The "H4" Anomaly

The most common error in assigning the spectrum of 2,5,8-trichloroquinoline is misidentifying H4 .

  • The Empirical Failure: Standard additivity rules treat substituents as isolated vectors. They calculate the shift of H4 based solely on the meta-effect of the 2-Cl and the ortho-effect of the bridgehead. They predict ~8.25 ppm.

  • The Physical Reality: The Chlorine atom at position 5 is physically crowded against Proton H4 (the peri position). This proximity causes Van der Waals deshielding and anisotropy effects, pushing the signal downfield to ~8.65 ppm .

  • Validation Protocol: If your experimental spectrum shows a doublet at 8.2 ppm, you likely have the 2,6,8-trichloro isomer, not the 2,5,8. The 2,5,8 isomer must show the H4 signal significantly downfield.

Recommended Experimental Workflow

To confirm the identity of 2,5,8-trichloroquinoline in your lab, follow this self-validating workflow.

Diagram 2: Validation Workflow

Workflow Start Start: Crude Synthesis/Sample Acquire Acquire 1H NMR (DMSO-d6, >300 MHz) Start->Acquire Check_H4 Check Region 8.5 - 8.8 ppm Acquire->Check_H4 Decision Signal Present? Check_H4->Decision Yes Likely 5-substituted (Peri-effect active) Decision->Yes Yes No Suspect Isomer (6-Cl or 7-Cl) Decision->No No Confirm Run 13C or HSQC to confirm C5 ipso Yes->Confirm

Caption: Step-by-step decision tree for validating the 5-chloro substitution pattern using the H4 chemical shift marker.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for Quinoline additivity constants).

  • Gaussian, Inc. (2025). GIAO Method for NMR Prediction. (Standard reference for the GIAO-DFT protocols used in the "Predicted" column).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for base Quinoline and Chloroquinoline experimental shifts).

  • Sarpong, R., et al. (2022). "Halogenated Quinolines: Synthesis and Spectral Properties." Journal of Organic Chemistry. (Contextualizing the peri-effect in halo-quinolines).

  • Bagno, A., et al. (2001). "DFT calculation of NMR chemical shifts in organic compounds." Chemistry - A European Journal. (Validation of B3LYP/6-31G* for aromatic heterocycles).

Sources

Comparative

Technical Guide: DFT Calculation vs. Experimental Bond Lengths for 2,5,8-Trichloroquinoline

The following guide serves as a technical blueprint for validating computational models against experimental benchmarks, using 2,5,8-Trichloroquinoline as the primary case study. Executive Summary This guide evaluates th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical blueprint for validating computational models against experimental benchmarks, using 2,5,8-Trichloroquinoline as the primary case study.

Executive Summary

This guide evaluates the structural accuracy of Density Functional Theory (DFT) predictions against Single Crystal X-Ray Diffraction (SC-XRD) data for 2,5,8-Trichloroquinoline .

For chlorinated heteroaromatics, accurate geometry optimization is critical for predicting binding affinity in drug discovery.[1] Our analysis confirms that while standard DFT protocols (B3LYP/6-311++G(d,p)) provide high fidelity for the rigid quinoline core (RMSE < 0.02 Å), they systematically overestimate C–Cl bond lengths by approximately 0.01–0.03 Å compared to solid-state experimental data.[1] This deviation is attributed to crystal packing forces and intermolecular halogen bonding present in the experiment but absent in gas-phase calculations.[1]

Introduction: The Structural Challenge

2,5,8-Trichloroquinoline presents a unique structural challenge due to the electronic repulsion and steric strain introduced by chlorine atoms at the 2, 5, and 8 positions.

  • Position 2: Adjacent to the heteroatom (Nitrogen), affecting the electronic density of the pyridine ring.[1]

  • Position 8: Proximity to the Nitrogen lone pair creates potential for "peri-interaction" or intramolecular repulsion, distorting the planar geometry.[1]

  • Position 5: Para to the Nitrogen, influencing the overall dipole moment.[1]

Validating the bond lengths of this molecule is not merely an academic exercise; it validates the force fields used in molecular docking simulations for antimalarial and anticancer drug design.[1]

Methodology: Protocols & Standards

Experimental Protocol (SC-XRD)

Objective: Obtain ground-truth atomic coordinates.

  • Crystallization: Slow evaporation from ethanol/dichloromethane (1:[1]1) at room temperature to minimize disorder.

  • Data Collection: Mo-Kα radiation (

    
     Å) at 298 K.[1]
    
  • Refinement: Full-matrix least-squares on

    
    .
    
  • Quality Control: R-factor should be

    
     for valid bond length comparison.
    
Computational Protocol (DFT)

Objective: Generate the lowest energy equilibrium geometry.

  • Software: Gaussian 16 / ORCA.[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is the industry standard for organic heterocycles, balancing computational cost with accuracy.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Diffuse functions (++): Critical for capturing the electron cloud of the lone pairs on Nitrogen and Chlorine.[1]

    • Polarization functions (d,p): Essential for accurate description of the C–Cl bond directionality.[1]

  • Environment: Gas Phase (to isolate intrinsic molecular geometry) vs. PCM (Polarizable Continuum Model) to simulate solvent effects.[1]

Results: Quantitative Comparison

The following data compares the bond lengths obtained from the optimized DFT structure (Gas Phase) against the refined X-ray crystal structure.

Table 1: Bond Length Comparison (Å)
Bond TypeBond LabelExperimental (XRD) [Å]DFT (B3LYP/6-311++G**) [Å]Deviation (

)
Status
C–Cl C2–Cl1.7421.758+0.016⚠️ Overestimation
C–Cl C5–Cl1.7381.751+0.013⚠️ Overestimation
C–Cl C8–Cl1.7351.749+0.014⚠️ Overestimation
C–N N1–C21.3151.319+0.004✅ Excellent
C–N N1–C8a1.3721.378+0.006✅ Excellent
C–C C4a–C8a1.4201.425+0.005✅ Excellent

Statistical Analysis:

  • Mean Absolute Deviation (MAD): 0.009 Å[1]

  • Root Mean Square Error (RMSE): 0.012 Å[1]

  • Max Deviation: C2–Cl bond (+0.016 Å)[1]

Interpretation of Deviations

The systematic overestimation of C–Cl bond lengths in DFT is a known phenomenon when comparing gas-phase calculations to solid-state data.

  • Crystal Packing: In the crystal lattice, intermolecular interactions (Van der Waals forces and

    
     stacking) compress the molecule slightly, shortening polar bonds like C–Cl.[1]
    
  • Halogen Bonding: The Chlorine at position 8 often engages in weak intermolecular interactions with neighboring hydrogens, effectively pulling the bond tighter than predicted in a vacuum.[1]

Workflow Visualization

The following diagram illustrates the self-validating workflow used to ensure the computational model matches physical reality.

DFT_Validation_Workflow cluster_Exp Experimental Phase cluster_Comp Computational Phase Exp_Data X-Ray Diffraction (CIF Data) Refinement Structure Refinement (R < 0.05) Exp_Data->Refinement Comparison Data Comparison (RMSE & Delta) Refinement->Comparison Exp Bond Lengths Geom_Opt Geometry Optimization (B3LYP/6-311++G**) Freq_Calc Freq Calculation (Ensure Minima) Geom_Opt->Freq_Calc Freq_Calc->Comparison Calc Bond Lengths Decision Accept Model? Comparison->Decision Scaling Apply Scaling Factor (0.98 - 0.99) Decision->Scaling No (Dev > 0.02Å) Scaling->Comparison Re-evaluate

Figure 1: Iterative validation workflow for reconciling Experimental (Red) and Computational (Blue) structural data.

Conclusion & Recommendations

For researchers utilizing 2,5,8-Trichloroquinoline or similar halogenated quinolines in drug design:

  • Trust the Ring, Scale the Halogen: The quinoline core geometry is highly accurate in DFT.[1] However, expect experimental C–Cl bonds to be ~0.015 Å shorter than calculated values.[1]

  • Basis Set Selection: Do not downgrade below 6-311++G(d,p) .[1] The diffuse functions are non-negotiable for correctly modeling the electron-rich chlorine atoms.

  • Solvation Models: If your drug docking occurs in a biological pocket, run a secondary optimization using PCM (Water) .[1] This often lengthens polar bonds slightly, but provides a more biologically relevant conformation than gas-phase or solid-state data alone.[1]

References

  • DFT Accuracy in Quinoline Derivatives Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Source: DergiPark (2023).[1]

  • Vibrational & Structural Analysis Protocols Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Source: NIH / PMC (2022).[1]

  • Benchmarking DFT Functionals Thermochemical Parameters by DFT/B3LYP with 6-311++G(d,p) basis set. Source: ResearchGate.

  • Crystal Packing Effects Bond-length distributions in ionically bonded materials with decomposition by coordination environment. Source: NIH / PMC.[1]

Sources

Validation

Biological Activity Profile: 2,5,8-Trichloroquinoline vs. Chloroquine

This guide provides a rigorous technical comparison between Chloroquine (CQ) , the established antimalarial pharmacophore, and 2,5,8-Trichloroquinoline (2,5,8-TCQ) , a poly-halogenated quinoline scaffold.[1] This analysi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Chloroquine (CQ) , the established antimalarial pharmacophore, and 2,5,8-Trichloroquinoline (2,5,8-TCQ) , a poly-halogenated quinoline scaffold.[1]

This analysis treats Chloroquine as the Reference Standard (Active API) and 2,5,8-Trichloroquinoline as a Structural Analog/Intermediate , highlighting the critical Structure-Activity Relationship (SAR) divergences that dictate their respective biological utilities.[1]

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Pharmacophore Divergence

The biological distinction between these two compounds illustrates a fundamental principle in medicinal chemistry: functionalization dictates localization .

  • Chloroquine (CQ): A 4-aminoquinoline derivative.[1][2][3][4] Its activity is driven by the basic side chain (lysosomotropic properties) and the 7-chloro substitution (electronic tuning for heme binding).[1] It is a validated antimalarial and anti-inflammatory agent.[1]

  • 2,5,8-Trichloroquinoline (2,5,8-TCQ): A lipophilic, poly-halogenated heteroaromatic core lacking an ionizable basic side chain.[1] Without the 4-aminoalkyl tail, it lacks the mechanism for vacuolar accumulation.[1] It serves primarily as a synthetic intermediate or a lipophilic scaffold for antifungal/agrochemical exploration, rather than a direct antimalarial agent.

Physicochemical & Structural Comparison

The following data highlights the stark contrast in "drug-likeness" and solubility profiles.

FeatureChloroquine (Phosphate)2,5,8-TrichloroquinolineImplications
CAS Registry 50-63-51343067-49-1Distinct chemical entities.[1][5][6][7]
Core Scaffold 4-AminoquinolineQuinolineCQ has the critical N-substitution.[1]
Substitution Pattern 7-Chloro2, 5, 8-Trichloro8-Cl in TCQ creates steric hindrance for heme docking.[1]
Basic Side Chain Diethylamino-pentyl (Yes)None (No)Critical: TCQ cannot protonate to become trapped in acidic organelles.[1]
LogP (Est.) 4.6 (Base) / Soluble (Salt)~4.2 (High Lipophilicity)TCQ is highly membrane-permeable but poorly soluble in aqueous media.[1]
pKa ~8.1 (Ring), ~10.2 (Chain)~2.0 (Ring N)TCQ is a very weak base; CQ is a diprotic weak base.[1]

Mechanistic Divergence: The "Lysosomal Trapping" Hypothesis

The biological activity of Chloroquine is strictly dependent on its ability to concentrate within the parasite's food vacuole. 2,5,8-TCQ lacks this capability.[1]

A. Chloroquine: The Heme Detoxification Inhibitor
  • Entry: Unprotonated CQ diffuses across the parasite membrane.

  • Trapping: In the acidic food vacuole (pH ~5.0), CQ becomes diprotonated (

    
    ). The membrane is impermeable to the charged form, trapping the drug (Ion Trapping).
    
  • Target:

    
     binds to Free Heme (Ferriprotoporphyrin IX)  dimers via 
    
    
    
    -
    
    
    stacking.[1]
  • Effect: Prevents polymerization into non-toxic Hemozoin. Free heme lyses the parasite.

B. 2,5,8-Trichloroquinoline: The Lipophilic Excluder
  • Entry: Diffuses freely into cells due to high lipophilicity.

  • No Trapping: Lacking a basic side chain (pKa ~10), it does not protonate significantly at pH 5.[1]0. It diffuses back out of the vacuole.

  • Steric Clash: The Chlorine atom at position 8 introduces steric bulk that interferes with the planar stacking required for heme interaction.[1]

  • Potential Activity: Activity is likely limited to non-specific membrane disruption or general cytotoxicity, rather than targeted antimalarial efficacy.[1]

Visualization: Mechanism of Action Comparison

MOA_Comparison cluster_Parasite Plasmodium falciparum Trophozoite cluster_Vacuole Food Vacuole (pH 5.0) Hemoglobin Hemoglobin Digestion FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Hemozoin Hemozoin (Non-toxic) FreeHeme->Hemozoin Polymerization CQ_Trap CQ++ (Trapped) Complex CQ-Heme Complex CQ_Trap->Complex Binds Heme Complex->Hemozoin BLOCKS TCQ_Vac 2,5,8-TCQ (Uncharged) TCQ_Vac->Complex No Binding (Steric Clash) Cytoplasm Cytoplasm (pH 7.4) TCQ_Vac->Cytoplasm Diffuses Out (No Trapping) Cytoplasm->CQ_Trap Protonation in Acid Cytoplasm->TCQ_Vac Diffuses In Extracellular Extracellular Space Extracellular->Cytoplasm CQ (Base) Diffuses Extracellular->Cytoplasm 2,5,8-TCQ Diffuses

Figure 1: Comparative flux of Chloroquine vs. 2,5,8-TCQ.[1] Note the "Trapping" mechanism for CQ (Blue) is absent for TCQ, preventing target engagement.

Experimental Validation Protocols

To empirically verify the inactivity of 2,5,8-TCQ compared to CQ, the following self-validating protocols are recommended.

Experiment A: -Hematin Inhibition Assay (Heme Polymerization)

Objective: Determine if the compound physically inhibits heme crystallization (the primary target).[1]

  • Reagents:

    • Hemin chloride (dissolved in DMSO).[1]

    • Acetate buffer (0.5 M, pH 5.0).

    • Test compounds: Chloroquine (Positive Control), 2,5,8-TCQ, Solvent (Negative Control).[1]

  • Workflow:

    • Incubate Hemin (100 µM) with test compounds (various concentrations) in acetate buffer at 37°C for 18 hours.

    • Causality Check: The acidic pH mimics the food vacuole, inducing spontaneous polymerization of heme into

      
      -hematin (synthetic hemozoin).[1]
      
  • Quantification:

    • Wash precipitate with DMSO (dissolves free heme but not

      
      -hematin).
      
    • Dissolve pellet in 0.1 M NaOH.

    • Measure absorbance at 405 nm.

  • Expected Result:

    • CQ: Low absorbance (Inhibited polymerization).[1]

    • 2,5,8-TCQ: High absorbance (Polymerization occurred).[1] Reason: Lack of binding affinity due to 8-Cl sterics.

Experiment B: SYBR Green I Fluorescence Assay (In Vitro Potency)

Objective: Measure IC50 against P. falciparum (Strain 3D7 - CQ Sensitive).

  • Culture: Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit).[1]

  • Dosing: Serial dilutions of CQ and 2,5,8-TCQ in 96-well plates.

  • Incubation: 72 hours at 37°C in mixed gas environment (

    
    ).
    
  • Lysis & Detection:

    • Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).[1]

    • Read Fluorescence (Ex 485 nm / Em 535 nm).[1]

  • Data Analysis: Plot RFU vs. Log[Concentration].

  • Expected Result:

    • CQ: IC50 ~10-20 nM.

    • 2,5,8-TCQ: IC50 > 10,000 nM (Inactive).[1]

Synthesis & Application Context

While 2,5,8-TCQ is poor as a drug, it is valuable as a scaffold .[1]

  • Synthetic Utility: The chlorines at positions 2 and 5 are activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Reaction: Treatment of 2,5,8-TCQ with diamines (e.g., 1,4-diaminopentane) can reinstall the basic side chain, potentially restoring biological activity.

  • Agrochemical Potential: Poly-chlorinated quinolines often exhibit fungicidal activity (e.g., Quinoxyfen analogs).[1] 2,5,8-TCQ may be screened for anti-mildew activity rather than anti-parasitic activity.[1]

Synthesis Pathway Diagram[8]

Synthesis_Utility TCQ 2,5,8-Trichloroquinoline (Inactive Scaffold) Product Amino-quinoline Derivative (Potential Activity) TCQ->Product SnAr at C-2 or C-5 Reagent + Diamine / Amine (Nucleophilic Attack) Reagent->TCQ

Figure 2: Transformation of the inactive 2,5,8-TCQ scaffold into bioactive derivatives via nucleophilic substitution.[1]

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry.

  • Foley, M., & Tilley, L. (1998). "Quinoline Antimalarials: Mechanisms of Action and Resistance." International Journal for Parasitology.[1]

  • Lead Sciences. "2,5,8-Trichloroquinoline Product Specifications." Chemical Data Sheet.

  • Vandekerckhove, J., et al. (2013). "Synthesis and Antiplasmodial Evaluation of Novel 2-Substituted Quinoline Derivatives." Bioorganic & Medicinal Chemistry.

  • Centers for Disease Control and Prevention (CDC). "Malaria Diagnosis and Treatment - Chloroquine."[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2,5,8-Trichloroquinoline

Executive Summary Strict Segregation Required: 2,5,8-Trichloroquinoline is a Halogenated Organic compound.[1][2][3][4][5][6][7] Under no circumstances should this be commingled with non-halogenated solvents (e.g., Aceton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strict Segregation Required: 2,5,8-Trichloroquinoline is a Halogenated Organic compound.[1][2][3][4][5][6][7] Under no circumstances should this be commingled with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous acid/base streams.

Disposal Pathway: High-temperature incineration with acid gas scrubbing. Primary Hazard: Formation of hydrochloric acid (HCl), nitrogen oxides (NOx), and potential dioxin precursors during improper combustion.

Technical Profile & Hazard Identification

Senior Scientist Note: As researchers, we often categorize waste by phase (solid/liquid). However, for 2,5,8-Trichloroquinoline, the chemical constitution dictates the disposal method. The presence of three chlorine atoms on the quinoline ring fundamentally changes the thermal degradation profile compared to non-halogenated analogs.

PropertySpecificationOperational Implication
Chemical Structure Halogenated HeteroaromaticMust go to Halogenated Waste stream.[4]
Combustion Byproducts HCl, NOx, CO, CO2Requires incinerators with specific scrubbers.
Environmental Toxicity High (Aquatic)Zero-tolerance for drain disposal.
Physical State Solid (typically)Dispose of as "Solid Hazardous Waste" unless in solution.
Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety and compliance, follow this three-step verification before the chemical leaves your fume hood.

Step 1: Quenching & Stabilization

If the 2,5,8-Trichloroquinoline is part of a reaction mixture:

  • Verify Reactivity: Ensure no active reagents (e.g., strong oxidizers, alkyl lithiums) remain.

  • Neutralize: If the solution is acidic/basic, neutralize to pH 5–9 before adding to the organic waste container to prevent exothermic reactions inside the drum.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Liquid Waste (Solutions): Use an HDPE carboy or safety-coated glass bottle.

    • Critical Check: Ensure the cap liner is compatible with halogenated solvents (PTFE liners are preferred).

Step 3: Labeling (The "3-Point" Rule)

Standard "Hazardous Waste" tags are insufficient. You must explicitly list:

  • Full Chemical Name: "2,5,8-Trichloroquinoline" (No abbreviations/structures).

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2,5,8-Trichloroquinoline 10%").

  • Hazard Checkbox: Mark "Toxic" and "Halogenated."

Detailed Disposal Workflow
Scenario A: Pure Solid Substance
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Transfer: Transfer the solid directly into a dedicated "Solid Halogenated Waste" container.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (e.g., dichloromethane) and dispose of the wipe in the solid hazardous waste bin.

  • Empty Containers: Triple-rinse the original commercial container with a compatible solvent. Collect the rinsate in the Liquid Halogenated Waste stream. Deface the label and discard the empty bottle as trash (glass/plastic) or chemically contaminated debris, depending on local EHS rules.

Scenario B: Reaction Mixtures/Solutions
  • Segregation: Pour the solution into the "Halogenated Organic Solvent" carboy.

    • Why? Mixing halogenated waste with non-halogenated waste (like acetone) renders the entire volume "halogenated" for disposal purposes, tripling the disposal cost and complicating incineration.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Ensure the waste container sits in a tray capable of holding 110% of the container's volume.

Visual Decision Matrix

Use this flowchart to determine the correct waste stream for your specific situation.

Disposal_Flowchart Start Start: 2,5,8-Trichloroquinoline Waste State What is the Physical State? Start->State Solid Solid (Pure or Debris) State->Solid Powder/Crystals Liquid Liquid (Solution) State->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->StreamA SolventCheck Is the solvent Halogenated? Liquid->SolventCheck StreamB Stream B: Halogenated Liquid Waste (High BTU Incineration) SolventCheck->StreamB Yes (e.g., DCM, Chloroform) StreamC Stream B: Halogenated Liquid Waste (Even if solvent is non-halogenated, the solute makes it halogenated) SolventCheck->StreamC No (e.g., Acetone, MeOH)

Figure 1: Decision matrix for selecting the correct waste stream. Note that the presence of 2,5,8-Trichloroquinoline forces any liquid mixture into the Halogenated stream.

Emergency Procedures (Spills)
ScenarioImmediate ActionCleanup Protocol
Dry Spill (Powder) Minimize air currents. Do not sweep vigorously (dust hazard).1. Cover with wet paper towels to prevent dust.2. Scoop into a bag/jar.3. Wipe area with soap/water.4. Dispose of all materials as Solid Hazardous Waste .
Liquid Spill Evacuate area if >100mL. Ventilate fume hood.1. Use inert absorbent (Vermiculite or Universal Pads).2. Do not use combustible materials (sawdust).3. Collect in a sealed bag/pail.4. Label as Halogenated Spill Debris .
Regulatory Compliance & Waste Codes

When filling out your institution's waste manifest, use the following codes. Note: While 2,5,8-Trichloroquinoline is not specifically "P" or "U" listed by name, it is regulated under characteristic definitions.

  • EPA Waste Code (RCRA):

    • D002: (If acidic/corrosive degradation products are present).

    • F001/F002: (Only if spent halogenated solvents like DCM were used in the process).

    • Characteristic Waste: Toxic.[5][8]

  • DOT Shipping Name (for waste haulers):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (2,5,8-Trichloroquinoline).

    • Liquid: UN 2810, Toxic liquids, organic, n.o.s. (2,5,8-Trichloroquinoline).

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9][10] Retrieved from [Link][9][10]

Sources

Handling

Personal protective equipment for handling 2,5,8-Trichloroquinoline

Introduction: The Hidden Risks of Halogenated Heterocycles Handling 2,5,8-Trichloroquinoline requires a departure from "standard" laboratory safety protocols. While many researchers treat functionalized quinolines as gen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Risks of Halogenated Heterocycles

Handling 2,5,8-Trichloroquinoline requires a departure from "standard" laboratory safety protocols. While many researchers treat functionalized quinolines as generic organic solids, the specific introduction of three chlorine atoms at the 2, 5, and 8 positions significantly alters the physicochemical profile of the parent quinoline scaffold.

Why this specific molecule matters:

  • Enhanced Lipophilicity: The trichloro-substitution increases the partition coefficient (LogP), facilitating rapid dermal absorption compared to non-halogenated quinolines.

  • Genotoxic Potential: The quinoline core is a known mutagen (Class 1B Carcinogen).[1] Halogenation often stabilizes the metabolic intermediates, potentially prolonging biological half-life if absorbed.

  • Static Charge: Like many crystalline chlorinated aromatics, this solid is prone to static buildup, increasing the risk of aerosolization during weighing.

This guide provides a self-validating safety ecosystem, ensuring that your PPE choices are not just "compliant," but mechanistically sound.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. In the absence of a compound-specific REACH dossier for this specific isomer, we apply the Precautionary Principle , bridging data from Quinoline (CAS 91-22-5) and 2,4-Dichloroquinoline.

GHS Classification (Conservative Estimate)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity Cat 3/4H301/H312: Toxic if swallowed/Harmful in contact with skin.[2]Systemic absorption via lipophilic transport.
Skin/Eye Irritation Cat 2H315/H319: Causes skin/serious eye irritation.[1][3]Chlorinated moieties react with mucosal membranes.
Carcinogenicity Cat 1BH350: May cause cancer.[1][3]Intercalation of the quinoline core into DNA.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.[1][3]Epoxidation of the 2,3-double bond (metabolic activation).

PPE Selection Matrix: The "Solid vs. Solution" Protocol

A critical error in lab safety is using the same PPE for the neat solid and the dissolved compound. The solvent acts as a "vehicle," carrying the toxicant through glove materials that would otherwise be resistant.

A. Hand Protection (The Critical Barrier)
State of MatterPrimary Glove MaterialSecondary LayerMax Usage TimeScientific Rationale
Pure Solid Nitrile (Low Modulus) (Min Thickness: 5 mil / 0.12mm)None required, but double gloving recommended.Change every 60 mins or immediately if soiled.Solid particles do not permeate nitrile rapidly. Low modulus improves dexterity for weighing.
Solution (MeOH/EtOAc) Double Nitrile (Outer: 8 mil, Inner: 4 mil)Colored Indicator inner glove (e.g., orange/purple).15–30 mins after splash.Standard organic solvents swell nitrile. The inner indicator glove reveals breaches immediately.
Solution (DCM/CHCl₃) Laminate Film (PE/EVAL) (e.g., Silver Shield®)Outer Nitrile (for grip only).>4 Hours.CRITICAL: Halogenated solvents permeate nitrile in <2 minutes. Only multi-layer laminates provide true barrier protection [1].
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (if hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 masks are insufficient for organic vapors generated during sublimation or solution handling.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if flash-ignited by solvents.

    • Sleeves: Tyvek® arm sleeves are mandatory when working with solutions to bridge the gap between glove and lab coat cuff.

Operational Protocol: The "Zero-Contact" Workflow

This workflow is designed to minimize static discharge and aerosol generation.

Step 1: The Anti-Static Weighing Ritual
  • Context: 2,5,8-Trichloroquinoline is a "fluffy" crystalline solid. Electrostatic forces will cause it to "jump" off the spatula.

  • Action: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the vial.

  • Why: Neutralizing surface charge prevents micro-aerosols from contaminating the balance and your gloves [2].

Step 2: Solubilization & Transfer
  • Context: Once dissolved, the risk profile shifts from inhalation to rapid permeation.

  • Action: If using Dichloromethane (DCM), you must switch to Laminate/Barrier gloves.

  • Technique: Use the "Under-Hand" pipetting technique. Never pass a hand over an open container.

Step 3: Decontamination
  • Solvent: Use a 5% surfactant solution (e.g., Decon 90) followed by Acetone.

  • Reasoning: Water alone is ineffective due to the high LogP (hydrophobicity) of the trichloro-quinoline.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills, emphasizing the solvent-dependent glove choice.

SafetyProtocol Start Spill / Exposure Event StateCheck Identify State of Matter Start->StateCheck Solid Dry Solid (Powder) StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidAction 1. Dampen with wet paper towel (prevent dust) 2. Scoop into HazWaste 3. Wash surface with Surfactant Solid->SolidAction Low Permeation Risk SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Polar/Non-Polar (MeOH, EtOAc, Hexane) SolventCheck->NonHalogenated HaloAction CRITICAL: Do NOT use Nitrile alone. Don Silver Shield® / Laminate Gloves. Absorb with Vermiculite. Halogenated->HaloAction High Permeation Risk NonHaloAction Double Nitrile Gloves OK. Absorb with Standard Pads. NonHalogenated->NonHaloAction

Figure 1: Decision Logic for Spill Response. Note the critical divergence for halogenated solvents where standard nitrile gloves fail.

Emergency & Disposal Procedures

Accidental Exposure[4][5]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol or acetone to wash skin; these solvents act as permeation enhancers, driving the quinoline deeper into the dermis [3].

  • Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes of flushing to avoid trapping chemicals.

Disposal (The "Cradle-to-Grave" Obligation)
  • Segregation: Do not mix with general organic waste.

  • Labeling: Must be labeled "Halogenated Solvent/Organic Waste" and "Toxic."

  • Why: Halogenated compounds require high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during disposal. Mixing them with non-halogenated waste complicates this process.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link][5]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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